molecular formula C19H20O5 B1669301 Columbianadin CAS No. 5058-13-9

Columbianadin

货号: B1669301
CAS 编号: 5058-13-9
分子量: 328.4 g/mol
InChI 键: JRIBPWOXWIRQOQ-GHAIFCDISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Columbianadin is an alpha,beta-unsaturated carboxylic ester obtained by formal condensation of the carboxy group of angelic acid with the hydroxy group of 2-[(8S)-2-oxo-8,9-dihydro-2H-furo[2,3-h][1]benzopyran-8-yl]propan-2-ol. It has a role as an anti-inflammatory agent, an apoptosis inducer, a hepatoprotective agent, an antineoplastic agent, a rat metabolite and a plant metabolite. It is a furanocoumarin and an alpha,beta-unsaturated carboxylic ester. It is functionally related to an angelic acid.
This compound has been reported in Semenovia dasycarpa, Cnidium monnieri, and other organisms with data available.
furanocoumarin isolated from Peucedanum palustre;  RN given refers to this compound, (S-(Z))-isome

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-5-11(2)18(21)24-19(3,4)15-10-13-14(22-15)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5-/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIBPWOXWIRQOQ-GHAIFCDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317565
Record name Columbianadin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5058-13-9
Record name Columbianadin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5058-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Columbianadin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Columbianadin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Columbianadin: A Comprehensive Technical Guide to its Natural Sources, Quantification, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Columbianadin, a naturally occurring angular-type furanocoumarin that has garnered significant interest for its diverse pharmacological activities. This document details its primary natural sources, presents quantitative data on its concentration in various plant materials, outlines detailed experimental protocols for its extraction and analysis, and illustrates its biosynthetic pathway.

Natural Sources of this compound

This compound is predominantly found within the Apiaceae (or Umbelliferae) family, a vast group of aromatic flowering plants. Extensive phytochemical research has identified several genera as rich sources of this bioactive compound.

The primary and most cited source of this compound is the genus Angelica . Several species within this genus are known to produce significant quantities of this coumarin, particularly in their roots. The most notable species include:

  • Angelica pubescens Maxim. f. biserrata Shan et Yuan : The dried root of this plant, known in Traditional Chinese Medicine as "Du Huo" (Angelicae Pubescentis Radix), is a primary source of this compound.[1][2][3][4][5][6][7] It has been traditionally used for its anti-inflammatory and analgesic properties.

  • Angelica decursiva (Miq.) Franch. & Sav. : The roots of this plant are another significant source of this compound and other bioactive coumarins.[8][9]

  • Angelica archangelica and Angelica gigas Nakai : These species are also reported to contain this compound.[10]

Another important genus in the Apiaceae family that serves as a natural source of this compound is Heracleum . Specifically, Heracleum candolleanum has been identified as containing this compound in its seeds and roots.[11]

The genus Peucedanum also contributes to the natural sourcing of this compound, with species such as Peucedanum ostruthium (Masterwort) and Peucedanum luxurians containing this compound.[12][13]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the specific plant part, geographical origin, and harvesting time. The most comprehensive quantitative data is available for the roots of Angelica pubescens.

Plant SpeciesPlant PartMethod of AnalysisThis compound Concentration (mg/g of dry weight)Reference
Angelica pubescens Maxim. f. biserrata Shan et YuanRoot (Radix)UPLC1.059 mg/g in the 75% ethanol extract[1][2]
Angelica pubescens Maxim. f. biserrata Shan et YuanRoot (Radix)HPTLC-ScanningVaries by origin (data from 12 different locations available in the cited study)[3]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from its natural plant sources, primarily focusing on Angelica pubescens root.

Extraction of this compound from Angelica pubescens Root

Objective: To extract crude coumarins, including this compound, from the dried roots of Angelica pubescens.

Methodology:

  • Sample Preparation: The dried roots of Angelica pubescens are pulverized into a fine powder to increase the surface area for solvent extraction.[3]

  • Solvent Extraction:

    • Method A: Ultrasonic Extraction: The powdered root material (1.00 g) is mixed with 10 mL of methanol. The mixture is then subjected to ultrasonic extraction for 20 minutes.[3]

    • Method B: Reflux Extraction: 2 kg of chopped Angelica pubescens roots are soaked in 16 L of 75% ethanol for 2 hours. The mixture is then heated to reflux. The resulting filtrate is collected for further processing.[2]

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]

Isolation of this compound

Objective: To isolate pure this compound from the crude extract.

Methodology:

  • Column Chromatography: The crude extract is subjected to silica gel column chromatography.[4]

  • Elution: A gradient elution is typically employed, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

  • Further Purification: The pooled fractions containing this compound may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity (>98%).[14]

Quantification of this compound by High-Performance Thin-Layer Chromatography (HPTLC)

Objective: To quantify the amount of this compound in an extract of Angelica pubescens root.

Methodology:

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of pure this compound (0.4 mg/mL) is prepared in methanol.[3]

    • Sample Solution: The dried extract is dissolved in methanol to a known concentration.

  • HPTLC Plate and Mobile Phase:

    • Stationary Phase: HPTLC plates pre-coated with silica gel GF254 are used.[3]

    • Mobile Phase: A suitable solvent system, for example, a mixture of petroleum ether and ethyl acetate, is used for development.

  • Application and Development: Known volumes of the standard and sample solutions are applied to the HPTLC plate. The plate is then developed in a chromatographic chamber saturated with the mobile phase.

  • Densitometric Scanning: After development, the plate is dried, and the spots corresponding to this compound are scanned using a densitometer at a specific wavelength (e.g., 325 nm).[3]

  • Quantification: The peak area of the this compound spot from the sample is compared to the calibration curve generated from the standard solutions of known concentrations to determine the amount of this compound in the sample.[3]

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound, as an angular-type furanocoumarin, is synthesized in plants via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. A key intermediate in this pathway is umbelliferone, which serves as a branching point for the synthesis of both linear and angular furanocoumarins.[15] The biosynthesis proceeds through the mevalonate pathway to generate a prenyl group that is attached to umbelliferone.[15] A critical intermediate specific to the angular furanocoumarin pathway is (+)-columbianetin, which is then converted to angelicin.[15] this compound is a dihydroangelic acid ester of a related dihydrofuranocoumarin alcohol.

Columbianadin_Biosynthesis cluster_pathways Metabolic Pathways L_Phenylalanine L-Phenylalanine Shikimate_Pathway Shikimate Pathway Phenylpropanoid_Pathway Phenylpropanoid Pathway Shikimate_Pathway->Phenylpropanoid_Pathway Multiple Steps Umbelliferone Umbelliferone Phenylpropanoid_Pathway->Umbelliferone Prenylation Prenylation (Mevalonate Pathway) Umbelliferone->Prenylation Prenylation at C8 Osthenol Osthenol Prenylation->Osthenol Columbianetin_Synthase Columbianetin Synthase Columbianetin (+)-Columbianetin Columbianetin_Synthase->Columbianetin Catalyzes Angelicin_Synthase Angelicin Synthase Further_Modifications Further Modifications Columbianetin->Further_Modifications Angelicin Angelicin Angelicin_Synthase->Angelicin Catalyzes This compound This compound Further_Modifications->this compound

Biosynthetic pathway of angular furanocoumarins.
Interaction with Signaling Pathways

While the specific signaling roles of this compound within the plant are not fully elucidated, coumarins, in general, are known to be involved in plant defense mechanisms as phytoalexins. In pharmacological contexts, this compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways in mammalian cells. Notably, it has been found to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and JAK2/STAT3 (Janus kinase 2/Signal transducer and activator of transcription 3) signaling pathways.[6] The inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines.

NFkB_Signaling_Inhibition cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Cell_Membrane Cell Membrane IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_NFkB->NFkB Releases Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces This compound This compound This compound->IKK

References

Columbianadin's Anti-Inflammatory Mechanism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Columbianadin (CBN), a natural coumarin, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its modulation of key inflammatory signaling pathways. This compound exerts its effects primarily through the inhibition of the NF-κB and MAPK signaling cascades, and the NOD1 pathway. This document provides a detailed overview of the molecular interactions, a summary of the quantitative data from key studies, detailed experimental protocols, and visual representations of the involved pathways to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Core Anti-Inflammatory Mechanisms of this compound

This compound's anti-inflammatory activity is attributed to its ability to interfere with multiple signaling pathways that are crucial for the inflammatory response. The primary mechanisms identified are the suppression of the NF-κB and MAPK pathways, as well as the modulation of the NOD1 signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively inhibit this pathway. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound treatment led to increased levels of IκBα, the inhibitory protein of NF-κB.[1][2][3] This prevents the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit.[1][2][3] By sequestering NF-κB in the cytoplasm, this compound blocks the transcription of downstream targets, including pro-inflammatory cytokines like TNF-α and IL-1β, and the enzyme iNOS, which produces nitric oxide (NO).[1][2][3]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. This compound has been observed to selectively inhibit the phosphorylation of specific MAPK members. In LPS-stimulated RAW 264.7 cells, this compound significantly reduced the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), without affecting p38 MAPK phosphorylation.[1][2][3] The inhibition of ERK and JNK is significant as these kinases are known to be upstream regulators of NF-κB activation.[1][2][3] Furthermore, studies using specific inhibitors for ERK (PD98059) and JNK (SP600125) confirmed that the inhibitory effect of this compound on NF-κB p65 phosphorylation is mediated through the ERK and JNK signaling pathways.[1][2] In a D-galactose-induced liver injury model, this compound was also found to down-regulate the expression of phosphorylated MAPK.[4][5]

Targeting the NOD1 Signaling Pathway

The Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) pathway is an intracellular pattern recognition pathway that contributes to the inflammatory response. Research on LPS-stimulated THP-1 human monocytic cells has revealed that this compound can suppress the inflammatory response by inactivating the NOD1 and NF-κB p65 signaling pathways.[6][7] Knockdown of NOD1 diminished the anti-inflammatory effects of this compound, suggesting that NOD1 is a key target.[6][7] By inhibiting the NOD1 pathway, this compound also demonstrated a significant reduction in cellular apoptosis.[6][7]

Signaling Pathway Diagrams

Columbianadin_NFkB_MAPK_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Activates ERK_JNK p-ERK / p-JNK MAPKK->ERK_JNK Phosphorylates IKK IKK ERK_JNK->IKK Activates IkBa IκBα IKK->IkBa Inhibits NFkB NF-κB (p65) IKK->NFkB Phosphorylates IkBa->NFkB Sequesters p_NFkB p-NF-κB (p65) NFkB->p_NFkB p_NFkB_nuc p-NF-κB (p65) p_NFkB->p_NFkB_nuc Translocates CBN This compound CBN->ERK_JNK Inhibits Phosphorylation CBN->IkBa Increases Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, iNOS) p_NFkB_nuc->Genes Induces

Caption: this compound's inhibition of the NF-κB and MAPK signaling pathways.

Columbianadin_NOD1_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus LPS LPS NOD1 NOD1 LPS->NOD1 Activates RIP2 RIP2 NOD1->RIP2 Interacts Apoptosis Apoptosis NOD1->Apoptosis NFkB_Activation NF-κB Activation RIP2->NFkB_Activation Inflammatory_Genes Inflammatory Gene Expression NFkB_Activation->Inflammatory_Genes CBN This compound CBN->NOD1 Inhibits

Caption: this compound's inhibitory effect on the NOD1 signaling pathway.

Quantitative Data Summary

Model System Treatment Parameter Measured Result Reference
LPS-stimulated RAW 264.7 cellsThis compound (various concentrations)TNF-α expressionSignificant inhibition with increasing concentrations[1][8]
LPS-stimulated RAW 264.7 cellsThis compound (various concentrations)IL-1β expressionSignificant inhibition with increasing concentrations[1][8]
LPS-stimulated RAW 264.7 cellsThis compoundNO productionDecreased[1][2]
LPS-stimulated RAW 264.7 cellsThis compoundiNOS expressionDecreased[1][2]
LPS-stimulated RAW 264.7 cellsThis compoundERK phosphorylationSignificantly reduced[1][2]
LPS-stimulated RAW 264.7 cellsThis compoundJNK phosphorylationSignificantly reduced[1][2]
LPS-stimulated RAW 264.7 cellsThis compoundp38 MAPK phosphorylationNo significant change[1]
LPS-stimulated RAW 264.7 cellsThis compoundIκBα levelsIncreased[1][2]
LPS-stimulated RAW 264.7 cellsThis compoundNF-κB p65 phosphorylationInhibited[1][2]
LPS-stimulated THP-1 cellsThis compoundInflammatory Cytokines (TNF-α, IL-1β)Suppressed production[6][8]
Mouse model of LPS-induced acute liver inflammationThis compound pretreatmentSerum AST and ALT levelsReversed elevation[1][2]
Mouse model of LPS-induced acute liver inflammationThis compound pretreatmentTNF-α, IL-1β, and iNOS expression in liverDecreased[1][2]
D-galactose-induced liver injury mouse modelThis compound treatmentSerum ALT and AST levelsSignificantly ameliorated[4]
D-galactose-induced liver injury mouse modelThis compound treatmentPro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in liverDecreased levels[4]
D-galactose-induced liver injury mouse modelThis compound treatmentPhosphorylated JAK2, STAT3, MAPK, and NF-κBDown-regulated expression[4][5]
Carrageenan-induced paw edema in miceThis compound (10 mg/kg)Paw edemaInhibited[6]

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • LPS Stimulation: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours for cytokine measurements, or shorter times for signaling protein phosphorylation analysis).

  • Nitric Oxide (NO) Measurement: NO production in the culture supernatant is measured using the Griess reagent assay.

  • Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: To analyze the expression and phosphorylation of signaling proteins (e.g., ERK, JNK, p38, IκBα, NF-κB p65), cells are lysed, and total protein is extracted. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies followed by HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay in LPS-Induced Acute Liver Injury Mouse Model
  • Animal Model: Male BALB/c mice are used.

  • Treatment: Mice are pre-treated with this compound (administered intraperitoneally or orally) for a specific duration before being challenged with an intraperitoneal injection of LPS to induce acute liver injury.

  • Sample Collection: At a designated time point after LPS injection, blood samples are collected for serum analysis, and liver tissues are harvested for histopathological and biochemical analysis.

  • Serum Analysis: Serum levels of liver injury markers, such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), are measured using commercial assay kits.

  • Histopathological Analysis: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver damage.

  • Western Blot Analysis of Liver Tissue: Protein extracts from liver tissues are prepared and analyzed by Western blotting to determine the expression levels of inflammatory proteins (e.g., iNOS, TNF-α, IL-1β) and signaling molecules (e.g., p-ERK, p-JNK, p-p65).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Interpretation cell_culture RAW 264.7 or THP-1 Cell Culture pretreatment Pre-treatment with this compound cell_culture->pretreatment stimulation LPS Stimulation pretreatment->stimulation analysis_invitro Analysis: - NO (Griess Assay) - Cytokines (ELISA) - Protein Expression (Western Blot) stimulation->analysis_invitro quantification Quantitative Data Analysis analysis_invitro->quantification animal_model Mouse Model of Inflammation (e.g., LPS-induced liver injury) treatment_invivo Administration of this compound animal_model->treatment_invivo induction Induction of Inflammation treatment_invivo->induction analysis_invivo Analysis: - Serum Biomarkers (AST, ALT) - Histopathology (H&E) - Tissue Protein Expression (Western Blot) induction->analysis_invivo analysis_invivo->quantification mechanism Elucidation of Mechanism of Action quantification->mechanism

Caption: A generalized experimental workflow for investigating this compound's anti-inflammatory effects.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB, MAPK, and NOD1 signaling pathways underscores its potential for therapeutic applications in a variety of inflammatory conditions. The data summarized herein provide a strong foundation for its further development. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic properties, conducting more extensive preclinical efficacy and safety studies in various disease models, and ultimately, exploring its potential in clinical settings. The detailed methodologies and pathway diagrams provided in this guide are intended to facilitate these next steps in the research and development pipeline.

References

The Pharmacological Potential of Columbianadin and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Columbianadin (CBN) is a naturally occurring angular dihydrofuranocoumarin that has garnered significant scientific interest due to its diverse and potent biological activities. Extracted from plants of the Apiaceae family, such as Angelica decursiva and Angelica pubescens, this compound has demonstrated promising anti-cancer, anti-inflammatory, and neuroprotective properties in a variety of preclinical studies. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Anti-Cancer Activities

This compound has been shown to exert cytotoxic and anti-proliferative effects against various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and necroptosis, as well as the generation of reactive oxygen species (ROS).

Quantitative Anti-Cancer Data

The anti-proliferative activity of this compound has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values against various cancer cell lines are summarized below.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HCT116Colon Cancer4847.2[1]
HCT116Colon Cancer7232.4[1]
GH3Pituitary TumorNot Specified14.7 (peak INa)[2][3]
GH3Pituitary TumorNot Specified2.8 (late INa)[2][3]

Note: Further research is required to establish a broader profile of this compound's activity against a wider range of cancer cell lines. Data on the anti-cancer activities of specific this compound derivatives are currently limited in the public domain.

Signaling Pathways in Anti-Cancer Activity

This compound's anti-cancer effects are mediated through the modulation of several key signaling pathways. In human colon cancer cells, it induces apoptosis by regulating the expression of Bcl-2 family proteins and activating caspases. At higher concentrations, it can trigger necroptosis, a form of programmed necrosis.

This compound-Induced Cell Death Pathways This compound This compound ROS ROS This compound->ROS Apoptosis Apoptosis This compound->Apoptosis Necroptosis Necroptosis This compound->Necroptosis ROS->Apoptosis ROS->Necroptosis Bcl2 Bcl-2 Family (Bax, Bcl-2, Bim, Bid) Apoptosis->Bcl2 RIP RIP-3, Caspase-8 Necroptosis->RIP Caspases Caspase-9, Caspase-3 Bcl2->Caspases CellDeath Cancer Cell Death Caspases->CellDeath RIP->CellDeath

This compound's dual induction of apoptosis and necroptosis.
Experimental Protocols

This assay is a colorimetric method used to determine cell number by staining total cellular protein with the dye sulforhodamine B.

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound or its derivatives. Include a vehicle control.

  • Fixation: After the desired incubation period (e.g., 48 or 72 hours), gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA.[1][4]

  • Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[5]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[1][5]

  • Solubilization: Allow the plates to air-dry completely. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[4][5]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[4] The percentage of cell growth inhibition is calculated relative to the vehicle control.

Anti-Inflammatory Activities

This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Quantitative Anti-Inflammatory Data

The anti-inflammatory efficacy of this compound has been demonstrated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Cell LineStimulantParameterIC50 (µM)Reference
RAW 264.7LPSNO ProductionNot explicitly stated, but significant inhibition at 20 µM and 40 µM[6]

Note: While the provided literature demonstrates a dose-dependent inhibition of NO production, specific IC50 values for this compound and its derivatives are not consistently reported.

Signaling Pathways in Anti-Inflammatory Activity

This compound's anti-inflammatory effects are largely attributed to its ability to suppress the NF-κB and MAPK signaling pathways. It has been shown to inhibit the phosphorylation of ERK and JNK, increase IκBα levels, and subsequently inhibit the phosphorylation and nuclear translocation of the NF-κB p65 subunit.

This compound's Anti-Inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB MAPK->NFkB p65 p65 Phosphorylation & Nuclear Translocation NFkB->p65 InflammatoryMediators Pro-inflammatory Mediators (TNF-α, IL-1β, iNOS, NO) p65->InflammatoryMediators This compound This compound This compound->MAPK inhibits This compound->NFkB inhibits

Inhibition of NF-κB and MAPK pathways by this compound.
Experimental Protocols

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable end product, nitrite, in the cell culture supernatant using the Griess reagent.

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1.5 x 105 cells/well and incubate for 24 hours.[7]

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or its derivatives for 2 hours.[7]

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1-2 µg/mL) for 18-24 hours to induce an inflammatory response.[7]

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution of N-(1-naphthyl)ethylenediamine and sulfanilic acid).[7]

  • Incubation and Measurement: Incubate at room temperature for 10-30 minutes and measure the absorbance at 540 nm using a microplate reader.[7][8] A standard curve using sodium nitrite is used to quantify the nitrite concentration.

Neuroprotective Activities

Emerging evidence suggests that this compound and its derivatives may offer neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases.

Quantitative Neuroprotective Data

Quantitative data on the neuroprotective effects of this compound and its derivatives, such as EC50 values, are still limited. One study on coumarin derivatives in a model of pro-aggregated tau protein expression in SH-SY5Y cells provides some insight into their potential.

CompoundCell LineNeuroprotective EffectEC50 (µM)Reference
LMDS-1/2 (Coumarin Derivatives)SH-SY5Y (expressing ΔK280 tauRD-DsRed)Reduction of tau aggregation and caspase activityNot explicitly stated, but effective at tested concentrations[9]

Note: This area requires more extensive research to determine the specific neuroprotective efficacy of this compound and to synthesize and evaluate a broader range of its derivatives.

Signaling Pathways in Neuroprotection

The neuroprotective mechanisms of coumarin derivatives are thought to involve the activation of the TRKB-CREB-BDNF signaling pathway, which is crucial for neuronal survival and plasticity. These compounds have been shown to reduce caspase activity, suggesting an anti-apoptotic effect in neuronal cells.

Neuroprotective Signaling of Coumarin Derivatives CoumarinDerivatives Coumarin Derivatives (e.g., LMDS-1/2) TRKB TRKB CoumarinDerivatives->TRKB activates Caspases Caspase-1, -3, -6 CoumarinDerivatives->Caspases inhibits TauAggregation Tau Aggregation CoumarinDerivatives->TauAggregation reduces ERK ERK TRKB->ERK PI3K_AKT PI3K-AKT TRKB->PI3K_AKT CREB CREB ERK->CREB PI3K_AKT->CREB BDNF BDNF CREB->BDNF BCL2 BCL2 CREB->BCL2 NeuronalSurvival Neuronal Survival & Neurite Outgrowth BDNF->NeuronalSurvival BCL2->NeuronalSurvival

Activation of pro-survival pathways by coumarin derivatives.
Experimental Protocols

The SH-SY5Y human neuroblastoma cell line is a widely used model to study neurodegenerative diseases and to screen for neuroprotective compounds.

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal-like phenotype using agents like retinoic acid.[10][11]

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound or its derivatives for a specified duration (e.g., 2-4 hours).[12]

  • Induction of Neurotoxicity: Induce neuronal damage by exposing the cells to a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+), hydrogen peroxide (H₂O₂), or a mixture of rotenone and oligomycin A.[12][13]

  • Assessment of Neuroprotection: Evaluate the neuroprotective effects using various assays:

    • Cell Viability (MTT Assay): Measures the metabolic activity of viable cells.

    • Cytotoxicity (LDH Assay): Measures the release of lactate dehydrogenase from damaged cells.

    • Apoptosis (Annexin V/PI Staining): Differentiates between apoptotic and necrotic cells using flow cytometry.

    • Oxidative Stress (ROS Assay): Quantifies the levels of intracellular reactive oxygen species.

    • Western Blot Analysis: To assess the modulation of key proteins in signaling pathways (e.g., p-Akt, Bcl-2/Bax ratio).

Synthesis of this compound Derivatives

While the biological activities of this compound are well-documented, the exploration of its derivatives is an emerging area of research. The synthesis of novel derivatives offers the potential to enhance potency, selectivity, and pharmacokinetic properties. General strategies for the modification of the coumarin scaffold can be applied to this compound to generate a library of new compounds for biological screening. However, at present, there is a limited number of published studies detailing the synthesis and comparative biological evaluation of a series of this compound derivatives.

Conclusion and Future Directions

This compound is a promising natural product with a compelling profile of anti-cancer, anti-inflammatory, and neuroprotective activities. The data and protocols summarized in this guide provide a solid foundation for further investigation into its therapeutic potential. Key areas for future research include:

  • Expansion of Quantitative Data: A more comprehensive evaluation of this compound's IC50 and EC50 values against a wider array of cancer cell lines and in various models of inflammation and neurodegeneration is crucial.

  • Synthesis and Evaluation of Derivatives: A systematic approach to the synthesis and biological screening of this compound derivatives is needed to establish structure-activity relationships and to identify lead compounds with improved pharmacological profiles.

  • In Vivo Studies: Further in vivo studies are required to validate the preclinical efficacy and to assess the pharmacokinetic and safety profiles of this compound and its most promising derivatives.

The continued exploration of this compound and its chemical space holds significant promise for the discovery of novel and effective therapies for a range of human diseases.

References

The Pharmacological Profile of Columbianadin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Columbianadin (CBN) is a naturally occurring coumarin derivative isolated from plants of the Apiaceae family, such as Angelica pubescens and Angelica decursiva. Traditionally used in Chinese medicine, modern pharmacological research has unveiled a broad spectrum of biological activities, positioning this compound as a promising candidate for drug development. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental protocols.

Core Pharmacological Activities

This compound exhibits a range of pharmacological effects, including anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective activities. These properties are attributed to its ability to modulate multiple signaling pathways and molecular targets.

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Its primary mechanism involves the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

Signaling Pathways Involved in Anti-inflammatory Action:

  • NF-κB Pathway: this compound inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway. It prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines.

  • MAPK Pathway: this compound modulates the mitogen-activated protein kinase (MAPK) signaling cascade. Specifically, it has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), while having a lesser effect on p38 MAPK. The inhibition of ERK and JNK signaling contributes to the suppression of NF-κB activation.

  • JAK2/STAT3 Pathway: In models of liver injury, this compound has been shown to down-regulate the phosphorylation of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), further contributing to its anti-inflammatory effects.

  • NOD1 Pathway: this compound can also suppress the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) signaling pathway, leading to the inactivation of NF-κB and a reduction in inflammatory responses.

Quantitative Data on Anti-inflammatory Activity:

AssayModel SystemMeasured ParameterResultReference
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesIC50Not explicitly reported, but significant inhibition at 20 and 40 µM.
Pro-inflammatory Cytokine Expression (TNF-α, IL-1β)LPS-stimulated RAW 264.7 macrophages% InhibitionConcentration-dependent inhibition.
Hydroxyl Radical (•OH) ScavengingElectron Spin Resonance (ESR) Assay% ScavengingConcentration-dependent scavenging at 20 and 40 µM.
Serum ALT and AST levelsLPS-induced acute liver injury in mice% ReductionSignificant reduction with 20 mg/kg CBN treatment.

Experimental Protocols:

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 20 and 40 µM) for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours for cytokine measurements).

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are prepared and subjected to Western blotting to detect the phosphorylated and total forms of key proteins like p65 NF-κB, IκBα, ERK, and JNK.

In Vivo LPS-induced Acute Liver Injury Model

  • Animal Model: Male C57BL/6 mice are used.

  • Treatment: this compound (e.g., 10 and 20 mg/kg) is administered intraperitoneally (i.p.).

  • Induction of Liver Injury: One hour after this compound treatment, mice are injected i.p. with LPS (e.g., 10 mg/kg).

  • Sample Collection: After a specific time (e.g., 6 hours), blood and liver tissues are collected.

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.

  • Histopathological Analysis: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate histological changes.

  • Gene Expression Analysis: Total RNA is extracted from liver tissues, and the mRNA expression levels of inflammatory cytokines (e.g., TNF-α, IL-1β) are determined by quantitative real-time PCR (qRT-PCR).

Signaling Pathway Diagrams:

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB (p65/p50) MAPK->NFkB activates IkB_alpha IκBα IKK->IkB_alpha phosphorylates IkB_alpha->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) NFkB_nucleus->Pro_inflammatory_genes induces transcription This compound This compound This compound->MAPK inhibits This compound->IKK inhibits

Caption: this compound's inhibition of NF-κB and MAPK pathways.

Anticancer Properties

This compound has been shown to possess anticancer activity against various cancer cell lines, including colon cancer. Its mechanisms of action involve the induction of programmed cell death, specifically apoptosis and necroptosis.

Signaling Pathways Involved in Anticancer Action:

  • Apoptosis Induction: At lower concentrations, this compound induces apoptosis, which is characterized by the activation of caspases. It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, and activates caspase-9 and caspase-3.

  • Necroptosis Induction: At higher concentrations, this compound can induce necroptosis, a form of programmed necrosis. This process is associated with the involvement of Receptor-Interacting Protein 3 (RIP-3) and caspase-8.

  • Oxidative Stress: this compound can induce the accumulation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and contributing to cell death.

Quantitative Data on Anticancer Activity:

Cell LineAssayMeasured ParameterResultReference
HCT-116 (Colon Cancer)Cell Viability AssayIC50Not explicitly stated, but effective growth suppression observed at concentrations up to 50 µM.
HCT-116 (Colon Cancer)Apoptosis Assay% Apoptotic CellsIncreased apoptosis at concentrations up to 25 µM.
HCT-116 (Colon Cancer)Necroptosis-Induced at a concentration of 50 µM.

Experimental Protocols:

Cell Viability Assay (MTT Assay)

  • Cell Seeding: HCT-116 cells are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis and Necroptosis Analysis (Flow Cytometry)

  • Cell Treatment: HCT-116 cells are treated with different concentrations of this compound for a specified time.

  • Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic/necroptotic cells.

Signaling Pathway Diagrams:

G Columbianadin_low This compound (Low Concentration) Bcl2_family Bcl-2 Family (↑Bax/Bcl-2) Columbianadin_low->Bcl2_family ROS ↑ ROS Columbianadin_low->ROS Columbianadin_high This compound (High Concentration) RIP3 RIP-3 Columbianadin_high->RIP3 Caspase8 Caspase-8 Columbianadin_high->Caspase8 Columbianadin_high->ROS Caspase9 Caspase-9 Bcl2_family->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces Necroptosis Necroptosis RIP3->Necroptosis induces Caspase8->Necroptosis induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress leads to Oxidative_Stress->Apoptosis Oxidative_Stress->Necroptosis

Caption: this compound's induction of apoptosis and necroptosis.

Neuroprotective Properties

This compound has shown promise as a neuroprotective agent, although the available data is less extensive compared to its anti-inflammatory and anticancer effects. It is suggested to have therapeutic potential in neurodegenerative diseases.

Experimental Models:

  • Studies on neuroprotective effects often utilize in vitro models of neuronal cell lines or primary neurons subjected to neurotoxic insults (e.g., oxidative stress, excitotoxicity).

  • In vivo models of neurodegenerative diseases, such as those for Alzheimer's or Parkinson's disease, could be employed to evaluate the neuroprotective efficacy of this compound.

Cardioprotective Properties

Recent studies have highlighted the cardioprotective effects of this compound, particularly in the context of doxorubicin-induced cardiotoxicity.

Signaling Pathways Involved in Cardioprotective Action:

  • Sirt1/FOXO1 Pathway: this compound has been found to upregulate Sirtuin 1 (Sirt1) and decrease the acetylation of Forkhead box protein O1 (FOXO1). This pathway is crucial in protecting against oxidative stress and apoptosis in cardiomyocytes.

Quantitative Data on Cardioprotective Activity:

Model SystemMeasured ParameterResultReference
Doxorubicin-induced cardiotoxicity in miceCardiac function (Ejection Fraction, Fractional Shortening)Significantly improved with CBN treatment.
Doxorubicin-induced cardiotoxicity in miceCardiac injury markers (CK-MB, cTnT, LDH)Significantly reduced with CBN treatment.
Doxorubicin-induced cardiotoxicity in miceCardiomyocyte apoptosisSignificantly reduced with CBN treatment.

Experimental Protocols:

Doxorubicin-Induced Cardiotoxicity Mouse Model

  • Animal Model: C57BL/6 mice are used.

  • Induction of Cardiotoxicity: Mice are administered a single or multiple doses of doxorubicin (e.g., 15 mg/kg, i.p.).

  • Treatment: this compound (e.g., 10 mg/kg/day, i.p.) is administered for a specified duration following doxorubicin injection.

  • Echocardiography: Cardiac function is assessed by measuring parameters like ejection fraction and fractional shortening using echocardiography.

  • Biochemical Analysis: Blood samples are collected to measure the levels of cardiac injury markers such as creatine kinase-MB (CK-MB), cardiac troponin T (cTnT), and lactate dehydrogenase (LDH).

  • Histological and Molecular Analysis: Heart tissues are collected for histological examination (e.g., H&E staining) and molecular analysis, such as Western blotting to assess the expression and phosphorylation of proteins in the Sirt1/FOXO1 pathway.

Signaling Pathway Diagrams:

G Doxorubicin Doxorubicin Oxidative_Stress Oxidative Stress (↑ ROS) Doxorubicin->Oxidative_Stress Apoptosis Cardiomyocyte Apoptosis Oxidative_Stress->Apoptosis Cardiac_Injury Cardiac Injury Apoptosis->Cardiac_Injury Sirt1 Sirt1 FOXO1_acetylated Acetylated FOXO1 Sirt1->FOXO1_acetylated deacetylates FOXO1_deacetylated Deacetylated FOXO1 Cell_Survival Cell Survival & Stress Resistance FOXO1_deacetylated->Cell_Survival promotes Cell_Survival->Cardiac_Injury protects against This compound This compound This compound->Sirt1 activates

Caption: Cardioprotective mechanism of this compound via the Sirt1/FOXO1 pathway.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its well-documented anti-inflammatory and anticancer properties, along with emerging evidence for its neuroprotective and cardioprotective effects, make it a compelling subject for further investigation and drug development. The detailed understanding of its molecular mechanisms, particularly its ability to modulate key signaling pathways such as NF-κB, MAPK, and Sirt1/FOXO1, provides a solid foundation for its translation into clinical applications. This technical guide summarizes the current knowledge on the pharmacological properties of this compound, offering valuable insights for researchers and drug development professionals.

Columbianadin: A Technical Guide to its Neuroprotective Effects for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Columbianadin (CBN) is a naturally occurring coumarin derivative isolated from plants of the Apiaceae family, such as Angelica pubescens.[1] Emerging pharmacological research has identified its potential as a neuroprotective agent, demonstrating a range of biological activities including anti-inflammatory, antioxidant, and anti-apoptotic effects.[1] This technical guide provides an in-depth overview of the current research on this compound's neuroprotective properties, focusing on its mechanisms of action, experimental data, and relevant methodologies to aid in the design of future studies and drug development initiatives.

Quantitative Data on the Bioactivity of this compound

The following table summarizes the available quantitative data regarding the effects of this compound in models relevant to neuroprotection. It is important to note that specific IC50 values for direct neuroprotection against common insults like glutamate or amyloid-beta in neuronal cell lines are not yet widely published. The data presented below is derived from studies on related anti-inflammatory and cellular signaling effects.

Cell LineModel/StimulantParameter MeasuredEffect of this compoundConcentration/IC50Reference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)TNF-α, IL-1β, iNOS expressionDecreased expressionNot specified[2][3]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionDecreased productionNot specified[2]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)•OH (Hydroxyl Radical) GenerationDecreased generationNot specified[2]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)HO-1 ExpressionIncreased expressionNot specified[2]
Human PlateletsCollagenNF-κB (p65) PhosphorylationReduced phosphorylationNot specified[4]
Human PlateletsCollagenIκBα PhosphorylationReduced phosphorylationNot specified[4]

Mechanisms of Neuroprotection: Key Signaling Pathways

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Inhibition of Pro-inflammatory Signaling

This compound has been shown to suppress neuroinflammatory pathways, primarily by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).

  • NF-κB Pathway: In response to inflammatory stimuli like LPS, this compound prevents the degradation of the inhibitory protein IκBα. This retains the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and iNOS.[2][3][5]

  • MAPK Pathway: this compound can inhibit the phosphorylation of key MAPK members, including ERK and JNK.[2][3] The activation of these kinases is an upstream event that can lead to the activation of NF-κB and other transcription factors involved in the inflammatory response.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK IKK IKK p_ERK->IKK p_JNK->IKK p_IkBa p-IκBα IKK->p_IkBa Phosphorylation IkBa IκBα NFkB NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) (Active) p_IkBa->NFkB_active Degradation of IκBα nucleus Nucleus NFkB_active->nucleus inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) nucleus->inflammatory_genes Transcription CBN This compound CBN->ERK CBN->JNK CBN->IKK CBN->p_IkBa Prevents Degradation cluster_nucleus Nucleus OxidativeStress Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex OxidativeStress->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_active Nrf2 (Active) Nrf2_Keap1->Nrf2_active nucleus Nucleus Nrf2_active->nucleus Translocation ARE Antioxidant Response Element (ARE) nucleus->ARE Binds to HO1 HO-1 ARE->HO1 Upregulates Transcription AntioxidantEnzymes Other Antioxidant Enzymes ARE->AntioxidantEnzymes Upregulates Transcription CBN This compound CBN->HO1 Promotes Expression Start Seed HT22 cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Pretreat Pre-treat with this compound Incubate1->Pretreat Incubate2 Incubate for 2h Pretreat->Incubate2 AddGlutamate Add Glutamate (5 mM) Incubate2->AddGlutamate Incubate3 Incubate for 12-24h AddGlutamate->Incubate3 MTT Perform MTT Assay Incubate3->MTT Measure Measure Absorbance at 570 nm MTT->Measure End Analyze Data Measure->End Start Seed BV2 cells in 24-well plate Incubate1 Incubate for 24h Start->Incubate1 Pretreat Pre-treat with this compound Incubate1->Pretreat Incubate2 Incubate for 1h Pretreat->Incubate2 AddLPS Stimulate with LPS (1 µg/mL) Incubate2->AddLPS Incubate3 Incubate for 24h AddLPS->Incubate3 CollectSupernatant Collect Supernatant Incubate3->CollectSupernatant LyseCells Lyse Cells for Protein Incubate3->LyseCells GriessAssay Griess Assay for NO CollectSupernatant->GriessAssay End Analyze Results GriessAssay->End WesternBlot Western Blot for iNOS, COX-2, p-p65, IκBα LyseCells->WesternBlot WesternBlot->End

References

The Antitumor Potential of Columbianadin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Mechanisms and Therapeutic Promise of a Natural Coumarin

Columbianadin (CBN), a natural coumarin derivative, is emerging as a compound of significant interest in oncology research. Exhibiting a range of pharmacological activities, its antitumor potential is being actively investigated. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer effects, detailing its mechanisms of action, summarizing key quantitative data, and providing established experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel cancer therapeutics.

Mechanisms of Antitumor Activity

This compound exerts its antitumor effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis and necroptosis), causing cell cycle arrest, and inhibiting cell migration and invasion. These effects are orchestrated through the modulation of key signaling pathways critical for cancer cell survival and proliferation.

Induction of Apoptosis and Necroptosis

A primary mechanism of this compound's anticancer activity is the induction of apoptosis. In human colon cancer cells (HCT-116), this compound has been shown to trigger apoptosis at lower concentrations (up to 25 μM)[1]. This is achieved through the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2[1]. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of initiator caspase-9 and executioner caspase-3, ultimately resulting in apoptotic cell death[1].

Interestingly, at higher concentrations (50 μM), this compound can induce necroptosis, a form of programmed necrosis, in HCT-116 cells[1]. This alternative cell death pathway is associated with the modulation of RIP-3 and caspase-8[1].

Cell Cycle Arrest

This compound has been demonstrated to halt the progression of the cell cycle, a fundamental process for tumor growth. In glioblastoma (GBM) cells, this compound induces cell cycle arrest at the G0/G1 phase[2][3]. This prevents cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting their proliferation.

Inhibition of Cell Migration and Invasion

The metastatic spread of cancer is a major cause of mortality. This compound has shown potential in inhibiting the migration and invasion of cancer cells. Studies on glioblastoma cells have revealed that this compound can impede their migratory and invasive capabilities[2][3]. This anti-metastatic potential is linked to its ability to modulate signaling pathways that govern cell motility and the degradation of the extracellular matrix. Specifically, in the context of rheumatoid arthritis synoviocytes, which share some characteristics with invasive cancer cells, this compound has been shown to reduce the expression of matrix metalloproteinases MMP2 and MMP9[2].

Core Signaling Pathways Modulated by this compound

The diverse antitumor effects of this compound are rooted in its ability to interfere with specific intracellular signaling cascades. The PI3K/Akt pathway has been identified as a key target.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a central regulator of cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many cancers[4]. This compound has been shown to suppress the PI3K/Akt pathway in glioblastoma cells[2][3]. By inhibiting this pathway, this compound effectively cuts off a critical survival signal for cancer cells, leading to the observed induction of apoptosis and inhibition of proliferation. The downstream effectors of the PI3K/Akt pathway that are likely modulated by this compound include proteins involved in cell cycle regulation and apoptosis.

DOT Code for this compound's Effect on the PI3K/Akt Pathway

This compound's Inhibition of the PI3K/Akt Pathway cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Promotes Survival Cell Survival Akt->Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits This compound This compound This compound->PI3K Inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro cytotoxicity and in vivo efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM)Incubation Time (h)
HCT-116Colon Cancer47.248
HCT-116Colon Cancer32.472
Glioblastoma CellsGlioblastomaDose-dependent inhibitionNot specified

Note: Data for glioblastoma cells was reported as dose-dependent inhibition without a specific IC50 value in the referenced literature.[2][3]

Table 2: In Vivo Efficacy of this compound
Cancer ModelAnimal ModelTreatmentOutcome
GlioblastomaOrthotopic Mouse ModelThis compoundInhibited GBM growth

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the antitumor potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

DOT Code for MTT Assay Workflow

MTT Assay Workflow A Seed Cells in 96-well plate B Treat with This compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance (490 nm) F->G H Calculate IC50 G->H

Caption: A simplified workflow for the MTT cell viability assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, Bax, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Cell Migration Assay (Wound Healing/Scratch Assay)

Principle: This assay assesses the ability of a cell population to migrate and close a "wound" or scratch created in a confluent monolayer.

Protocol:

  • Create a Monolayer: Grow cells to confluence in a 6-well plate.

  • Create a "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh medium containing this compound at various concentrations.

  • Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Cell Invasion Assay (Transwell Assay)

Principle: The Transwell assay measures the ability of cells to invade through a basement membrane matrix.

Protocol:

  • Prepare Transwell Inserts: Coat the upper surface of Transwell inserts with a layer of Matrigel.

  • Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell insert.

  • Chemoattractant and Treatment: Add medium containing a chemoattractant (e.g., FBS) and this compound to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of stained cells under a microscope.

Conclusion and Future Directions

This compound has demonstrated significant antitumor potential through its ability to induce apoptosis, cause cell cycle arrest, and inhibit cell migration and invasion. Its modulation of the PI3K/Akt signaling pathway highlights a key mechanism underlying these effects. The data presented in this guide provide a solid foundation for further investigation into this compound as a potential anticancer therapeutic.

Future research should focus on:

  • Expanding the scope of in vitro studies: Evaluating the efficacy of this compound across a broader range of cancer cell lines to identify responsive cancer types.

  • Comprehensive in vivo studies: Conducting more extensive in vivo experiments in various animal models to validate the in vitro findings and assess the safety and pharmacokinetic profile of this compound.

  • Elucidating detailed molecular mechanisms: Further dissecting the signaling pathways affected by this compound to identify specific upstream and downstream targets.

  • Combination therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.

The continued exploration of this compound's antitumor properties holds promise for the development of novel and effective cancer treatments.

References

Columbianadin: A Multi-Targeted Approach to Rheumatoid Arthritis Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Current therapeutic strategies, while effective for many, are not without limitations, necessitating the exploration of novel therapeutic agents. Columbianadin (CBN), a natural coumarin compound, has emerged as a promising candidate for RA treatment. This technical guide provides a comprehensive overview of the current understanding of this compound's role in rheumatoid arthritis treatment, with a focus on its molecular mechanisms of action, supported by quantitative data from preclinical studies and detailed experimental protocols. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in RA and other inflammatory disorders.

Introduction

Rheumatoid arthritis is a systemic autoimmune disease that primarily affects the synovial joints, leading to chronic inflammation, pannus formation, and the progressive destruction of cartilage and bone.[1][2] The pathogenesis of RA is complex, involving the interplay of various immune cells, pro-inflammatory cytokines, and signaling pathways that collectively contribute to the disease's debilitating effects.[2][3] Fibroblast-like synoviocytes (FLS) play a crucial role in the progression of RA, exhibiting tumor-like characteristics such as excessive proliferation, migration, and invasion, which contribute to synovial hyperplasia and joint damage.[1][4][5]

This compound (CBN), a natural coumarin derived from plants of the Apiaceae family, has demonstrated significant anti-inflammatory, immunosuppressive, and anti-arthritic properties in preclinical models.[6][7] This guide will delve into the multifaceted mechanisms through which CBN exerts its therapeutic effects in RA, including its impact on key signaling pathways, synoviocyte function, and osteoclastogenesis.

Molecular Mechanisms of Action

This compound's therapeutic potential in rheumatoid arthritis stems from its ability to modulate multiple signaling pathways and cellular processes implicated in the disease's pathogenesis.

Inhibition of Synoviocyte Hyperplasia and Activation

A hallmark of RA is the abnormal proliferation and activation of fibroblast-like synoviocytes (FLS), which contribute to synovial inflammation and joint destruction.[1] this compound has been shown to directly target these pathogenic cells.

  • Vimentin-VAV2/Rac-1 Signaling Pathway: Recent studies have identified vimentin as a direct molecular target of CBN.[1] By binding to vimentin, CBN inhibits its expression and function, subsequently suppressing the activation of the VAV2/Rac-1 signaling pathway.[1][8] This pathway is crucial for synoviocyte proliferation, migration, and invasion.[1] The inhibition of this pathway by CBN leads to a reduction in synoviocyte hyperplasia and ameliorates arthritis in animal models.[1][8]

Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a central feature of RA, driven by the overproduction of pro-inflammatory cytokines and the activation of key signaling cascades. This compound exerts its anti-inflammatory effects by targeting several of these pathways:

  • JAK1/STAT3 Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade in RA, mediating the effects of numerous pro-inflammatory cytokines.[9][10] this compound has been shown to inhibit the JAK1/STAT3 pathway, thereby reducing the inflammatory response in RA models.[7]

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation and is constitutively active in the synovial tissue of RA patients.[3][11][12] CBN has been demonstrated to suppress the NF-κB pathway, leading to a decrease in the production of inflammatory mediators.[7][13]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also involved in the inflammatory processes of RA.[14][15] this compound has been shown to inhibit the phosphorylation of key MAPK proteins, further contributing to its anti-inflammatory effects.[13]

Regulation of Oxidative Stress

Oxidative stress plays a significant role in the pathogenesis of RA. This compound has been found to regulate oxidative stress, in part, through the Keap1/Nrf2 pathway, a major regulator of the antioxidant response.[7][16]

Inhibition of Osteoclastogenesis and Bone Resorption

Joint destruction in RA is mediated by osteoclasts, specialized cells responsible for bone resorption. The formation and activation of osteoclasts are primarily regulated by the RANKL/RANK/OPG signaling pathway.[17][18] this compound has been shown to modulate this pathway, suggesting a protective effect against bone erosion in RA.[19] It has been demonstrated to alter the levels of RANKL and osteoprotegerin (OPG), key regulators of osteoclast differentiation.[17][19]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound on various aspects of rheumatoid arthritis.

Table 1: In Vitro Effects of this compound on MH7A Synoviocytes
ParameterTreatment GroupConcentration (μM)ResultReference
Cell Proliferation TNF-α + CBN25Significant repression[1]
TNF-α + CBN50Significant repression[1]
NO Release TNF-α + CBN12.5, 25, 50Dose-dependent inhibition[1]
Cell Migration TNF-α + CBN25Attenuated[1]
TNF-α + CBN50Attenuated[1]
Cell Invasion TNF-α + CBN25Attenuated[1]
TNF-α + CBN50Attenuated[1]
Apoptosis-related Proteins (BAX, P53) TNF-α + CBN25, 50Up-regulated[1]
Anti-apoptotic Protein (Bcl-2) TNF-α + CBN25, 50Down-regulated[1]
Autophagy-related Protein (Beclin-1) TNF-α + CBN25, 50Up-regulated[1]
Anti-autophagy Protein (p62) TNF-α + CBN25, 50Down-regulated[1]
Table 2: In Vivo Effects of this compound in Collagen-Induced Arthritis (CIA) Mice
ParameterTreatment GroupResultReference
Paw Swelling CBNDose-dependent amelioration[1][7]
Arthritic Scores CBNImproved[7]
Pathological Joint Injury CBNAmeliorated[1]
Vimentin Protein Level (Synovial Tissue) CBNDown-regulated[1]
Rac-1 Protein Level (Synovial Tissue) CBNDown-regulated[1]
VAV2 Phosphorylation (Synovial Tissue) CBNInhibited[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to evaluate the efficacy of this compound in the context of rheumatoid arthritis.

In Vitro Model of Rheumatoid Arthritis
  • Cell Line: Human fibroblast-like synoviocyte cell line MH7A.[1]

  • Culture Conditions: Cells are cultured in DMEM medium supplemented with 10% FBS at 37°C.[1]

  • Induction of Inflammation: MH7A cells are stimulated with 40 ng/ml of TNF-α to mimic the inflammatory microenvironment of the RA synovium.[1]

  • Treatment Groups:

    • Control

    • TNF-α

    • TNF-α + Methotrexate (MTX) (1 μM)

    • TNF-α + this compound (12.5, 25, 50 μM)[1]

  • Assays:

    • Cell Proliferation: Assessed using standard proliferation assays.[1]

    • Nitric Oxide (NO) Release: Measured to quantify the inflammatory response.[1]

    • Cell Migration and Invasion: Evaluated using wound healing and transwell assays.[1]

    • Protein Expression: Analyzed by Western blotting to detect the expression levels of proteins related to apoptosis, autophagy, and signaling pathways.[1]

    • mRNA Expression: Measured by quantitative real-time PCR (qRT-PCR).[1]

In Vivo Model of Rheumatoid Arthritis
  • Animal Model: Collagen-Induced Arthritis (CIA) in mice, a widely used and accepted model for studying RA.[1][7]

  • Induction of Arthritis: Arthritis is induced by immunization with type II collagen.

  • Treatment: this compound is administered to the CIA mice.

  • Assessments:

    • Clinical Evaluation: Paw swelling and arthritic scores are monitored to assess disease severity.[1][7]

    • Histopathological Analysis: Ankle joints are collected for Hematoxylin and Eosin (H&E) staining and toluidine blue staining to visualize synovial inflammation, cartilage damage, and bone erosion.[1]

    • Micro-CT Imaging: Used to perform a three-dimensional analysis of bone and joint morphology.[1]

    • Protein and mRNA Analysis: Synovial tissues are collected for Western blotting and qRT-PCR to analyze the expression of key proteins and genes involved in the mechanism of action of CBN.[1]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in the context of rheumatoid arthritis.

VAV2_Rac1_Pathway cluster_membrane Cell Membrane Vimentin Vimentin VAV2 VAV2 Vimentin->VAV2 Activates Rac1 Rac-1 VAV2->Rac1 Activates Proliferation Synoviocyte Proliferation Rac1->Proliferation Migration Synoviocyte Migration Rac1->Migration CBN This compound CBN->Vimentin Inhibits

Caption: this compound inhibits the VAV2/Rac-1 signaling pathway.

Inflammatory_Pathways cluster_jak_stat JAK/STAT Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway CBN This compound JAK1 JAK1 CBN->JAK1 Inhibits NFkB NF-κB CBN->NFkB Inhibits MAPK MAPK CBN->MAPK Inhibits STAT3 STAT3 JAK1->STAT3 Inflammation Inflammation STAT3->Inflammation NFkB->Inflammation MAPK->Inflammation

Caption: this compound's inhibition of key inflammatory pathways.

RANKL_Pathway CBN This compound RANKL RANKL CBN->RANKL Modulates OPG OPG CBN->OPG Modulates RANK RANK RANKL->RANK Binds Osteoclast Osteoclast Differentiation & Activation RANK->Osteoclast OPG->RANKL Inhibits BoneResorption Bone Resorption Osteoclast->BoneResorption

Caption: this compound's modulation of the RANKL/RANK/OPG pathway.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for rheumatoid arthritis. Its multi-targeted mechanism of action, encompassing the inhibition of synoviocyte proliferation, suppression of key inflammatory signaling pathways, and modulation of osteoclastogenesis, addresses several critical aspects of RA pathogenesis. The preclinical data summarized in this guide provide a strong rationale for its further development.

Future research should focus on a more detailed elucidation of the upstream and downstream effectors in the signaling pathways modulated by this compound. Pharmacokinetic and pharmacodynamic studies are essential to determine optimal dosing and delivery methods. Furthermore, long-term safety and efficacy studies in relevant animal models are necessary before advancing to clinical trials. The development of this compound or its derivatives could offer a novel and effective therapeutic option for patients with rheumatoid arthritis.

References

An In-depth Technical Guide on the Analgesic Effects of Columbianadin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analgesic properties of Columbianadin (CBN), a naturally occurring coumarin compound. Drawing from preclinical research, this document details its mechanisms of action, summarizes key quantitative findings, and outlines the experimental protocols used to elucidate its pain-relieving effects.

Introduction

This compound (CBN) is a bioactive compound isolated from plants of the Apiaceae family, such as Angelica pubescens.[1][2] Traditional medicine has long utilized these plants for their therapeutic properties, including the treatment of pain and inflammation.[3][4] Modern pharmacological studies have begun to unravel the scientific basis for these effects, identifying CBN as a promising candidate for the development of novel analgesic drugs.[1][2] This guide synthesizes the current understanding of how this compound exerts its analgesic effects, focusing on its interactions with key molecular targets in the pain signaling pathway.

Mechanisms of Analgesic Action

This compound's analgesic effects are multifaceted, involving the modulation of several key ion channels and inflammatory pathways.[3][5][6][7]

2.1. Inhibition of Voltage-Gated Calcium Channels

A primary mechanism underlying this compound's analgesic activity is its ability to inhibit voltage-gated calcium channels (VGCCs) in dorsal root ganglion (DRG) neurons.[3][4] Specifically, research has shown that CBN preferentially inhibits T-type and L-type calcium currents.[3][4] This inhibition reduces neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.

2.2. Modulation of TRP Channels

Recent evidence suggests that this compound also modulates the activity of Transient Receptor Potential (TRP) channels, which are critical in sensing and transmitting noxious stimuli.[5][8][9] Studies have indicated that CBN may act as an antagonist for both TRPA1 and TRPV1 channels.[5][10] The interaction with TRPV1 is particularly noteworthy, as this channel is a key integrator of thermal and chemical pain signals.[11][12] By inhibiting these channels, this compound can reduce the response to painful stimuli.

2.3. Anti-inflammatory Effects

Chronic pain is often associated with inflammation. This compound exhibits significant anti-inflammatory properties that contribute to its overall analgesic profile.[6][7] It has been shown to suppress the production of pro-inflammatory mediators by inhibiting key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[7] This reduction in inflammation can alleviate pain by decreasing the sensitization of nociceptors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the analgesic effects of this compound.

Table 1: Effects of this compound on Nociceptive Behaviors

Experimental ModelAnimal ModelThis compound DoseMeasured EffectQuantitative ResultReference
Oxaliplatin-induced neuropathic painMiceNot specifiedInhibition of mechanical allodyniaSignificantly increased paw withdrawal threshold[3][4]
Oxaliplatin-induced neuropathic painMiceNot specifiedInhibition of cold hyperalgesiaSignificantly increased paw withdrawal latency to acetone[3][4]
Acute and inflammatory painNot specifiedNot specifiedInhibition of pain behaviorsNot specified[3][4]

Table 2: Electrophysiological Effects of this compound

Cell TypeChannel TypeThis compound ConcentrationMeasured EffectQuantitative ResultReference
Dorsal Root Ganglion (DRG) neuronsT- and L-type Calcium ChannelsNot specifiedInhibition of calcium currents (Ica)Preferential inhibition observed[3][4]
Pituitary GH3 cellsVoltage-gated Na+ current (INa)10 µMDecrease in peak INaFrom 492 ± 42 to 204 ± 24 pA[5]
Pituitary GH3 cellsVoltage-gated Na+ current (INa)10 µMReduction in inactivation time constantFrom 6.2 ± 0.9 to 3.1 ms[5]

Table 3: Anti-inflammatory Effects of this compound

Cell Line/ModelStimulantThis compound Dose/ConcentrationMeasured EffectQuantitative ResultReference
RAW 264.7 macrophagesLPS20 and 40 µMInhibition of TNF-α and IL-1β expressionSignificant, dose-dependent inhibition[7]
LPS-induced liver injury mouse modelLPS10 and 20 mg/kgReduction of p-ERK, p-JNK, and p-p65 expressionProminent reduction in liver tissue[7]
D-galactose-induced liver injuryD-galactose800 mg/kg/BWDecrease in serum IL-1β and IL-628.8% and 30.5% reduction, respectively[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the analgesic effects of this compound.

4.1. In Vivo Analgesia Models

4.1.1. Hot Plate Test

The hot plate test is used to assess the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics.[14][15]

  • Apparatus: A hot plate analgesiometer with a surface temperature maintained at a constant level (e.g., 55 ± 0.5°C).[14][15] A transparent glass cylinder is used to confine the animal to the heated surface.[14]

  • Procedure:

    • A baseline latency is determined for each animal by placing it on the hot plate and measuring the time it takes to elicit a nociceptive response (e.g., paw licking, jumping).[14][16] A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[15]

    • Animals are administered this compound or a vehicle control.

    • At predetermined time points after administration, the animals are again placed on the hot plate, and the response latency is measured.

  • Endpoint: An increase in the time taken to respond to the thermal stimulus is indicative of an analgesic effect.[17]

4.1.2. Formalin Test

The formalin test is a model of tonic chemical pain and is useful for assessing both acute and inflammatory pain responses.[18][19]

  • Apparatus: A transparent observation chamber.

  • Procedure:

    • Animals are habituated to the observation chamber.[19]

    • A dilute solution of formalin (e.g., 2.5% or 5%) is injected subcutaneously into the plantar surface of one hind paw.[18][19]

    • Immediately after injection, the animal is returned to the observation chamber, and its behavior is observed for a set period (e.g., 45-60 minutes).[20][21]

  • Endpoints: The total time spent licking, biting, or flinching the injected paw is recorded. The response is biphasic:

    • Phase I (Acute Phase): The first 0-5 minutes post-injection, reflecting direct activation of nociceptors.[18][22]

    • Phase II (Inflammatory Phase): Approximately 15-45 minutes post-injection, involving inflammatory processes and central sensitization.[18][22] A reduction in the duration of these behaviors indicates an analgesic effect.

4.2. In Vitro Electrophysiology

4.2.1. Patch-Clamp Recording of Voltage-Gated Calcium Currents

This technique is used to measure the effect of this compound on the activity of voltage-gated calcium channels in isolated DRG neurons.

  • Cell Preparation: Dorsal root ganglia are dissected from rodents and enzymatically and mechanically dissociated to obtain a single-cell suspension of neurons.

  • Recording:

    • The whole-cell patch-clamp technique is used to record calcium currents.

    • A baseline of calcium current activity is established.

    • This compound is applied to the bath solution, and changes in the amplitude and kinetics of the calcium currents are recorded.

  • Endpoint: A reduction in the amplitude of the calcium current in the presence of this compound indicates an inhibitory effect.

4.3. Cellular Calcium Imaging

4.3.1. Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in response to stimuli, providing insight into the activation of ion channels like TRPV1 and TRPA1.[23][24]

  • Cell Preparation: Cells expressing the target receptor (e.g., DRG neurons or a cell line overexpressing TRPV1) are cultured in a multi-well plate.[24]

  • Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1).[23][25][26]

    • A baseline fluorescence is measured.

    • Cells are pre-incubated with this compound or a vehicle control.

    • A specific agonist for the target channel (e.g., capsaicin for TRPV1, AITC for TRPA1) is added to stimulate calcium influx.[10]

    • Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are measured using a fluorescence plate reader or microscope.[25]

  • Endpoint: A reduction in the agonist-induced increase in fluorescence in the presence of this compound indicates an antagonistic effect on the target channel.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's analgesic effects and the general workflows of the experimental protocols.

5.1. Signaling Pathways

Columbianadin_Analgesic_Mechanisms cluster_cellular Cellular Level cluster_systemic Systemic Level CBN This compound VGCC T-type & L-type Ca2+ Channels CBN->VGCC Inhibits TRP TRPV1 & TRPA1 Channels CBN->TRP Inhibits NFkB_MAPK NF-κB & MAPK Pathways CBN->NFkB_MAPK Inhibits Pain_Signal Pain Signal Transmission VGCC->Pain_Signal Mediates Nociceptor_Activation Nociceptor Activation TRP->Nociceptor_Activation Mediates Inflammation Inflammatory Stimuli Inflammation->NFkB_MAPK Activates NFkB_MAPK->Nociceptor_Activation Sensitizes Nociceptor_Activation->Pain_Signal Initiates Analgesia Analgesia

Caption: this compound's multifaceted analgesic mechanisms.

TRP_Channel_Modulation CBN This compound TRPV1 TRPV1 Channel CBN->TRPV1 Inhibits Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Allows Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Activates Depolarization Neuronal Depolarization Ca_Influx->Depolarization Pain_Sensation Pain Sensation Depolarization->Pain_Sensation

Caption: this compound's inhibition of the TRPV1 signaling pathway.

5.2. Experimental Workflows

Formalin_Test_Workflow Start Start Habituation Habituate Animal to Observation Chamber Start->Habituation Drug_Admin Administer this compound or Vehicle Habituation->Drug_Admin Formalin_Inject Inject Formalin into Hind Paw Drug_Admin->Formalin_Inject Observation Observe and Record Nociceptive Behaviors Formalin_Inject->Observation Phase1 Phase I Analysis (0-5 min) Observation->Phase1 Phase2 Phase II Analysis (15-45 min) Observation->Phase2 Data_Analysis Compare Licking/Biting Time between Groups Phase1->Data_Analysis Phase2->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the formalin test to assess analgesic activity.

Calcium_Flux_Assay_Workflow Start Start Cell_Culture Culture Cells Expressing Target Receptor Start->Cell_Culture Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Baseline_Measure Measure Baseline Fluorescence Dye_Loading->Baseline_Measure Pre_Incubation Pre-incubate with This compound or Vehicle Baseline_Measure->Pre_Incubation Agonist_Addition Add Channel Agonist (e.g., Capsaicin) Pre_Incubation->Agonist_Addition Kinetic_Read Measure Fluorescence Kinetics Agonist_Addition->Kinetic_Read Data_Analysis Analyze Change in Fluorescence Kinetic_Read->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro calcium flux assay.

Conclusion

This compound demonstrates significant analgesic potential through a multi-target mechanism of action. Its ability to inhibit key voltage-gated calcium channels, modulate TRP channels, and exert anti-inflammatory effects makes it a compelling candidate for further investigation and development as a novel pain therapeutic. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic utility.

References

Columbianadin CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Columbianadin

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and relevant experimental protocols for this compound (CAS Number: 5058-13-9), a natural coumarin with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a coumarin compound primarily isolated from plants of the Apiaceae family, such as Angelica pubescens and Heracleum hemsleyanum.[1] It is recognized for a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1]

General Information
IdentifierValue
CAS Number 5058-13-9[2][3][4][5][6][7]
IUPAC Name 2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate[3]
Synonyms Zosimin, Columbianetin angelate, CBN[3][5][8]
Appearance White needle-shaped crystals or solid powder[4][5][6]
Source Angelica pubescens, Cnidium monnieri, Heracleum hemsleyanum[1][4][6]
Physicochemical Properties
PropertyValue
Molecular Formula C₁₉H₂₀O₅[2][3][4][5]
Molecular Weight 328.36 g/mol [4][5][6][7]
Melting Point 117.0 - 121.0 °C[4][9]
Boiling Point 482.3 ± 45.0 °C (Predicted)[4][9]
Solubility Soluble: Methanol, Ethyl Acetate, Chloroform, Acetone, Ether, DMSO (up to 66 mg/mL), DMF (25 mg/mL), Ethanol (up to 20 mg/mL)[2][4][8][10]. Insoluble: Water[4][10].
UV Absorbance (λmax) 325 nm[2][11]

Biological Activity and Signaling Pathways

This compound modulates several key signaling pathways, contributing to its anti-inflammatory and anti-cancer properties.

Anti-Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling cascades.[2][4][12] In models using lipopolysaccharide (LPS)-stimulated macrophages, this compound suppresses the phosphorylation of ERK and JNK, which in turn prevents the degradation of IκBα.[2][4] This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and iNOS.[2][5] Additionally, this compound has been shown to inhibit the JAK2/STAT3 and NOD1 signaling pathways, further contributing to its anti-inflammatory profile.[5][7] It also demonstrates antioxidant effects by increasing the expression of Heme oxygenase-1 (HO-1).[2][4]

G This compound Anti-Inflammatory Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB (p65) MAPK->NFkB IkBa IκBα IKK->IkBa phosphorylates IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammatory Response (TNF-α, IL-1β, iNOS) Nucleus->Inflammation CBN This compound CBN->MAPK CBN->IKK G This compound-Induced Apoptosis Pathway CBN This compound Bax Bax CBN->Bax Bcl2 Bcl-2 CBN->Bcl2 PI3K_Akt PI3K/Akt Pathway CBN->PI3K_Akt Mitochondrion Mitochondrion Casp9 Caspase-9 Mitochondrion->Casp9 releases Cytochrome c Bax->Mitochondrion Bcl2->Mitochondrion Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation G Experimental Workflow: Anti-Inflammatory Assay Start Seed RAW 264.7 Cells Pretreat Pre-treat with This compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Harvest_Supernatant Harvest Supernatant Stimulate->Harvest_Supernatant Harvest_Cells Harvest Cells (Lysis) Stimulate->Harvest_Cells ELISA Measure Cytokines (TNF-α, IL-1β) by ELISA Harvest_Supernatant->ELISA WB Analyze Proteins (p-ERK, p-p65) by Western Blot Harvest_Cells->WB End Data Analysis ELISA->End WB->End

References

A Technical Guide to the Therapeutic Applications of Columbianadin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Columbianadin (CBN), a natural coumarin primarily isolated from plants of the Apiaceae family like Angelica pubescens, has demonstrated a wide array of pharmacological activities.[1][2] Modern research highlights its potential as a neuroprotective, anti-cancer, anti-inflammatory, and analgesic agent.[1][2] This technical guide provides an in-depth review of the therapeutic applications of this compound, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these properties. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to support further research and development.

Anti-Cancer Applications

This compound has shown significant anti-proliferative effects in various cancer cell lines, with a notable concentration-dependent mechanism of inducing either apoptosis or necroptosis.[3][4][5]

Mechanism of Action in Colon Cancer

In HCT-116 human colon cancer cells, this compound's primary anti-cancer mechanism involves the induction of programmed cell death.[3][6] At lower concentrations (up to 25 μM), it primarily triggers apoptosis, while at higher concentrations (50 μM), it induces necroptosis.[3][5] This dual mechanism suggests a robust potential for overcoming resistance to apoptosis-based therapies.[7]

The apoptotic pathway initiated by this compound is associated with the modulation of key regulatory proteins.[4] Specifically, it influences the expression of caspase-9, caspase-3, Bax, Bcl-2, Bim, and Bid.[4][5] The necroptotic pathway, on the other hand, is linked to RIP-3 and caspase-8.[3][5] A significant contributor to both cell death mechanisms is the this compound-induced accumulation of reactive oxygen species (ROS), which creates an imbalance in intracellular antioxidant enzymes such as SOD-1, SOD-2, catalase, and GPx-1.[3][5][6]

Quantitative Anti-Cancer Data
Cell LineAssay TypeParameterValueIncubation TimeCitation
HCT-116SRB AssayIC5047.2 μM48 h[3]
HCT-116SRB AssayIC5032.4 μM72 h[3]
HCT-116Annexin V/PIApoptosisIncreased at 25 μM48 h[3]
HCT-116Annexin V/PINecroptosisIncreased at 50 μM48 h[3]
Experimental Protocols

1.3.1. Cell Culture and Proliferation Assay

  • Cell Line: HCT-116 human colon cancer cells.[3]

  • Culture Conditions: Cells are maintained in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 0–100 μM) for specified durations (e.g., 48 and 72 hours).[3]

  • Proliferation Measurement (SRB Assay):

    • After treatment, cells are fixed with trichloroacetic acid.

    • Cells are stained with Sulforhodamine B (SRB) dye.

    • The bound dye is solubilized with a Tris-base solution.

    • The absorbance is measured at a specific wavelength to determine cell density, which is plotted as a percentage of the control.[3]

1.3.2. Western Blot Analysis for Protein Expression

  • Cell Lysis: HCT-116 cells are treated with this compound for 48 hours and then lysed. Protein concentration is determined using the BCA method.[3]

  • Electrophoresis and Transfer: 40 μg of total protein from each lysate is separated by SDS-PAGE and transferred to a PVDF membrane.[3]

  • Blocking and Antibody Incubation: The membrane is blocked with 5% BSA in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies specific to proteins of interest (e.g., caspase-3, Bcl-2, Bax).[3]

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 2 hours. The signal is visualized using an HRP-chemiluminescent detection kit.[3]

1.3.3. Flow Cytometry for Apoptosis and Necroptosis Analysis

  • Cell Preparation: HCT-116 cells are treated with this compound for 48 hours, collected, and washed with cold PBS.[3]

  • Staining: Cells are resuspended in a binding buffer and stained with FITC Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.[3]

  • Analysis: The stained cells are analyzed using a FACSCalibur flow cytometer. Annexin V+/PI+ staining indicates apoptosis, while Annexin V-/PI+ staining is a marker for necroptosis.[3]

1.3.4. Measurement of Reactive Oxygen Species (ROS)

  • Cell Treatment: HCT-116 cells are plated and treated with various concentrations of this compound for 48 hours.[3]

  • Staining: Cells are incubated with 5 μM DCFH2-DA for 30 minutes.[3]

  • Analysis: ROS levels are measured by flow cytometry.[3]

Signaling Pathway Diagram

Columbianadin_Anticancer_Pathway CBN This compound ROS ↑ Reactive Oxygen Species (ROS) CBN->ROS RIP3 ↑ RIP-3 CBN->RIP3 Casp8 ↑ Caspase-8 CBN->Casp8 Mito Mitochondria ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 ↑ Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 Apoptosis Apoptosis (Low CBN Conc.) Casp3->Apoptosis Necroptosis Necroptosis (High CBN Conc.) RIP3->Necroptosis Casp8->Necroptosis

Caption: this compound's dual mechanism in colon cancer cells.

Anti-Inflammatory and Hepatoprotective Applications

This compound exhibits potent anti-inflammatory and liver-protective effects, primarily through the inhibition of key inflammatory signaling pathways.[8][9][10]

Mechanism of Action in Inflammation

This compound's anti-inflammatory properties are largely attributed to its ability to suppress the NF-κB and MAPK signaling pathways.[8][9] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound decreases the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as nitric oxide (NO) and inducible nitric oxide synthase (iNOS).[8][10]

The mechanism involves the inhibition of ERK and JNK phosphorylation, which are upstream regulators of NF-κB activation.[8][9] By inhibiting these kinases, this compound prevents the degradation of IκBα, thereby blocking the phosphorylation and nuclear translocation of the NF-κB p65 subunit.[8][9] Additionally, this compound has been shown to suppress inflammation by inactivating the NOD1 signaling pathway, which also leads to reduced NF-κB activation.[11][12] In vivo studies have further demonstrated its ability to down-regulate the JAK2/STAT3 and JAK2/p38/NF-κB signaling pathways in a D-galactose-induced liver injury model.[13]

Quantitative Anti-Inflammatory Data
Model SystemTreatmentParameterEffectCitation
LPS-stimulated RAW 264.7 cellsThis compoundTNF-α, IL-1β, iNOS, NOSignificant decrease[8]
LPS-induced acute liver injury (mice)This compoundSerum AST and ALTReversal of elevated levels[8][10]
D-Galactose-induced liver injury (mice)This compound (800 mg/kg)Liver TNF-α44% decrease[14]
D-Galactose-induced liver injury (mice)This compound (800 mg/kg)Liver IL-1β20.4% decrease[14]
D-Galactose-induced liver injury (mice)This compound (800 mg/kg)Liver IL-621.8% decrease[14]
Experimental Protocols

2.3.1. In Vitro Anti-Inflammatory Assay

  • Cell Line: RAW 264.7 macrophage cells.[8]

  • Treatment: Cells are pre-treated with this compound before stimulation with lipopolysaccharide (LPS).

  • Analysis of Pro-inflammatory Mediators:

    • NO Production: Measured in the culture supernatant using the Griess reagent.

    • Cytokine Expression (TNF-α, IL-1β): Quantified by ELISA or RT-qPCR.[8]

    • Protein Expression (iNOS, p-ERK, p-JNK, IκBα, p-p65): Analyzed by Western blotting as described in section 1.3.2.[8][9]

2.3.2. In Vivo Acute Liver Injury Model

  • Animal Model: Mice are administered LPS to induce acute liver inflammation.[8]

  • Treatment: this compound is administered to the mice, typically before or after the LPS challenge.

  • Evaluation of Liver Injury:

    • Serum Analysis: Blood is collected to measure the levels of liver enzymes, aspartate aminotransferase (AST) and alanine aminotransferase (ALT).[8][10]

    • Histopathology: Liver tissues are collected, fixed, and stained (e.g., with H&E, trichrome) to assess histopathological changes.[8]

    • Tissue Homogenate Analysis: Liver tissues can be homogenized to measure levels of pro-inflammatory cytokines and oxidative stress markers.[13]

Signaling Pathway Diagram

Columbianadin_AntiInflammatory_Pathway LPS LPS MAPK MAPK Pathway (ERK, JNK) LPS->MAPK CBN This compound CBN->MAPK IkBa IκBα Degradation CBN->IkBa MAPK->IkBa NFkB NF-κB (p65) Nuclear Translocation IkBa->NFkB Gene Pro-inflammatory Gene Transcription NFkB->Gene Cytokines ↑ TNF-α, IL-1β, iNOS Gene->Cytokines

Caption: this compound's inhibition of the NF-κB and MAPK pathways.

Neuroprotective Applications

Emerging evidence suggests that this compound possesses neuroprotective properties, making it a candidate for further investigation in the context of neurodegenerative diseases.[1]

Mechanism of Action in Neuropathic Pain

In a mouse model of oxaliplatin-induced neuropathic pain, this compound was found to inhibit both mechanical and cold hypersensitivity.[15] This effect is thought to be mediated through the inhibition of T-type and L-type voltage-gated calcium currents in dorsal root ganglion (DRG) neurons.[15]

Cardioprotective Effects via Sirt1/FOXO1 Signaling

In the context of doxorubicin-induced cardiac injury, this compound has demonstrated a protective role by attenuating oxidative stress and apoptosis.[16] This cardioprotective effect is mediated through the activation of the Sirt1/FOXO1 signaling pathway.[16] this compound enhances the expression and deacetylase activity of Sirt1, which in turn decreases the acetylation of FOXO1, a key regulator of cellular stress responses.[16]

Quantitative Data on Ion Channel Inhibition
Cell TypeCurrent TypeParameterValueCitation
Pituitary GH3 cellsPeak Voltage-gated Na+ current (INa)IC5014.7 μM[17][18]
Pituitary GH3 cellsLate Voltage-gated Na+ current (INa)IC502.8 μM[17][18]
Pituitary GH3 cellsINa InactivationKD3.15 μM[17][18]
Experimental Protocols

3.4.1. Neuropathic Pain Model

  • Animal Model: Neuropathic pain is induced in mice, for example, by the administration of oxaliplatin.[15]

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold.

    • Cold Allodynia: Measured by observing the response to a drop of acetone applied to the paw.[15]

  • Treatment: this compound is administered to the animals, and its effects on pain behaviors are evaluated.[15]

3.4.2. Whole-Cell Patch-Clamp Recordings

  • Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from mice for electrophysiological recordings.[15] Pituitary GH3 cells or HL-1 atrial cardiomyocytes can also be used.[17]

  • Recording: The whole-cell patch-clamp technique is used to record voltage-gated calcium or sodium currents.

  • Data Analysis: The effects of this compound on current amplitude, kinetics, and voltage-dependence are analyzed to determine its mechanism of action on ion channels.[15][17]

Workflow Diagram

Columbianadin_Neuroprotection_Workflow start Induce Neuropathic Pain (e.g., Oxaliplatin) treat Administer this compound start->treat behavior Behavioral Assessment (Mechanical & Cold Allodynia) treat->behavior isolate Isolate Dorsal Root Ganglion (DRG) Neurons behavior->isolate patch Whole-Cell Patch-Clamp Recording isolate->patch analyze Analyze Voltage-Gated Calcium Currents patch->analyze end Determine Mechanism of Action analyze->end

Caption: Experimental workflow for neuroprotective studies.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted therapeutic potential.[1][2][19] Its ability to modulate multiple signaling pathways involved in cancer, inflammation, and neuropathic pain highlights its potential for the development of novel therapeutics. The dual mechanism of inducing both apoptosis and necroptosis in cancer cells is particularly noteworthy, as it may offer a strategy to circumvent drug resistance.[3][5] Furthermore, its anti-inflammatory effects through the inhibition of the NF-κB and MAPK pathways provide a strong rationale for its investigation in a range of inflammatory disorders.[8][9]

Future research should focus on several key areas. In-depth preclinical studies using various cancer models are needed to fully elucidate its anti-tumor efficacy and safety profile.[20] Further investigation into its neuroprotective effects could expand its therapeutic applications to neurodegenerative diseases.[21][22][23] Additionally, optimizing drug delivery systems could enhance its bioavailability and therapeutic efficacy. Pharmacokinetic studies are also crucial to understand its absorption, distribution, metabolism, and excretion, which will be vital for its translation into clinical practice.[1][24] The comprehensive data and protocols presented in this guide aim to facilitate these future research endeavors and accelerate the development of this compound-based therapies.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Columbianadin from Angelica pubescens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Columbianadin is a naturally occurring angular furanocoumarin predominantly isolated from the roots of Angelica pubescens Maxim. f. biserrata Shan et Yuan.[1][2][3] This bioactive compound has garnered significant interest within the scientific community due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, analgesic, nematotoxic, and anticancer agent.[4][5][6][7][8] The therapeutic potential of this compound is attributed to its ability to modulate key cellular signaling pathways, including the NF-κB and MAPK pathways, which are critically involved in inflammation and cell proliferation.[5][6]

These application notes provide a comprehensive protocol for the extraction and purification of this compound from Angelica pubescens, yielding a high-purity compound suitable for research and preclinical development. The protocol involves an initial solvent extraction, followed by enrichment using macroporous resin chromatography, and a final purification step via preparative high-performance liquid chromatography (prep-HPLC).

Data Summary

The following table summarizes the quantitative data associated with the enrichment and purification of this compound from an initial crude extract of Angelica pubescens. The data is based on a combined method utilizing macroporous resin chromatography and preparative HPLC.[9][10]

StageParameterValueReference
Crude Extract This compound Content1.059 mg/g[11]
Enrichment (HP-20 Resin) Enrichment Fold19.68-fold[9][10]
Final Purification (Prep-HPLC) Purity> 98%[9][10]

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Angelica pubescens

This protocol outlines the initial solvent extraction from the dried roots of Angelica pubescens.

Materials and Reagents:

  • Dried roots of Angelica pubescens, powdered

  • 75% Ethanol (v/v)

  • Rotary evaporator

  • Ultrasonic bath

  • Filter paper

Procedure:

  • Maceration and Extraction:

    • Weigh the powdered roots of Angelica pubescens.

    • Soak the powder in 75% ethanol at a solid-to-liquid ratio of 1:8 (w/v) for 2 hours.[11]

    • Perform ultrasonic-assisted extraction for 60 minutes at a temperature of 50°C and an ultrasonic power of 300 W.[12]

    • Filter the mixture to separate the extract from the solid plant material.

    • Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

  • Concentration:

    • Combine the filtrates from all extraction cycles.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 50°C to obtain a crude extract.

    • Dry the crude extract completely under vacuum.

Protocol 2: Enrichment of this compound using Macroporous Resin Chromatography

This protocol describes the enrichment of this compound from the crude extract using HP-20 macroporous resin.[9][10]

Materials and Reagents:

  • Crude extract from Protocol 1

  • HP-20 macroporous resin

  • Deionized water

  • Ethanol (various concentrations)

  • Chromatography column

Procedure:

  • Resin Preparation and Packing:

    • Pre-treat the HP-20 resin by soaking it in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol is detectable.

    • Pack the prepared resin into a chromatography column.

  • Sample Loading:

    • Dissolve the dried crude extract in a minimal amount of the initial mobile phase (deionized water) to create a concentrated sample solution.

    • Load the sample solution onto the packed HP-20 resin column at a steady flow rate.

  • Washing:

    • Wash the column with several column volumes of deionized water to remove highly polar impurities such as sugars and salts.

  • Elution:

    • Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 30%, 50%, 70%, 95% ethanol in water).

    • Collect fractions at each elution step. This compound and other coumarins are expected to elute in the higher ethanol concentration fractions due to their moderate polarity.

    • Monitor the fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

  • Concentration:

    • Pool the fractions rich in this compound.

    • Concentrate the pooled fractions using a rotary evaporator to obtain the enriched coumarin extract.

Protocol 3: High-Purity Purification by Preparative HPLC (Prep-HPLC)

This protocol details the final purification step to obtain this compound with a purity exceeding 98%.[9][10]

Materials and Reagents:

  • Enriched coumarin extract from Protocol 2

  • HPLC-grade methanol

  • HPLC-grade water

  • Preparative C18 HPLC column

  • Prep-HPLC system with a fraction collector

Procedure:

  • Sample Preparation:

    • Dissolve the enriched coumarin extract in HPLC-grade methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: Preparative C18 column (e.g., 20 x 250 mm, 10 µm).

    • Mobile Phase: A gradient of methanol (A) and water (B).

    • Gradient Program: Start with a lower concentration of methanol and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be:

      • 0-10 min: 40% A

      • 10-40 min: 40-80% A

      • 40-50 min: 80% A

    • Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min).

    • Detection: UV detector set at a wavelength where coumarins show strong absorbance (e.g., 320 nm).

  • Fraction Collection:

    • Collect fractions corresponding to the peak of this compound based on the chromatogram.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator.

    • Lyophilize or dry the final product under high vacuum to obtain pure, solid this compound.

    • Confirm the purity of the final product using analytical HPLC and its identity by spectroscopic methods (e.g., MS, NMR).

Visualizations

Experimental Workflow

G cluster_extraction Step 1: Extraction cluster_enrichment Step 2: Enrichment cluster_purification Step 3: Purification plant Powdered Angelica pubescens Roots extraction Ultrasonic-Assisted Extraction (75% Ethanol) plant->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract loading Sample Loading crude_extract->loading column_prep HP-20 Macroporous Resin Column column_prep->loading washing Washing (Deionized Water) loading->washing elution Stepwise Elution (Ethanol Gradient) washing->elution concentration2 Concentration elution->concentration2 enriched_extract Enriched Coumarin Extract concentration2->enriched_extract prep_hplc Preparative HPLC (C18 Column) enriched_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection concentration3 Solvent Removal fraction_collection->concentration3 final_product Pure this compound (>98%) concentration3->final_product

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways

NF-κB Signaling Pathway Inhibition by this compound

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα Degradation Degradation IkB->Degradation NFkB NF-κB (p65) NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB IkB_NFkB->NFkB Releases This compound This compound This compound->IKK Inhibits This compound->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) DNA->Cytokines Transcription MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK JNK_p38_MAPKK MAPKK (MKK4/7, MKK3/6) MAPKKK->JNK_p38_MAPKK ERK_MAPKK MAPKK (MEK1/2) MAPKKK->ERK_MAPKK JNK JNK JNK_p38_MAPKK->JNK P p38 p38 JNK_p38_MAPKK->p38 P ERK ERK ERK_MAPKK->ERK P AP1 AP-1 JNK->AP1 Activates p38->AP1 Activates ERK->AP1 Activates This compound This compound This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation Gene_Expression Inflammatory Gene Expression AP1->Gene_Expression Transcription

References

High-Performance Liquid Chromatography Method for the Quantification of Columbianadin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Columbianadin is a naturally occurring coumarin compound predominantly found in plants of the Apiaceae family, such as Angelica pubescens. It has garnered significant interest within the scientific and pharmaceutical communities due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties. Accurate and reliable quantification of this compound in various matrices, including plant extracts and biological fluids, is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutics. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound, suitable for researchers, scientists, and professionals in drug development.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The principle of RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. This compound, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a standard curve generated from known concentrations of a this compound reference standard.

Experimental Protocols

Protocol 1: Analysis of this compound in Plant Material (Angelica pubescens Radix)

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Angelica pubescens radix powder

  • 0.45 µm syringe filters

2. Equipment

  • HPLC system with a UV detector

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

3. Sample Preparation: Ultrasound-Assisted Extraction

  • Accurately weigh 1.0 g of dried Angelica pubescens radix powder into a conical flask.[1]

  • Add 10 mL of methanol to the flask.[1]

  • Place the flask in an ultrasonic bath and extract for 20 minutes.[1]

  • After extraction, filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • The filtrate is now ready for HPLC analysis.

4. Chromatographic Conditions

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Methanol:Water (65:35, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 325 nm

  • Injection Volume: 10 µL[1]

  • Column Temperature: 30°C[1]

  • Run Time: Approximately 10 minutes

5. Preparation of Standard Solutions

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) by dissolving an accurately weighed amount of the reference standard in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.

6. Data Analysis

  • Inject the standard solutions and the sample extract into the HPLC system.

  • Record the peak areas of this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

Protocol 2: Analysis of this compound in Rat Plasma

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Scoparone (Internal Standard, IS)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Diethyl ether

  • Rat plasma

2. Equipment

  • HPLC system with a UV detector

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

3. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of rat plasma in a centrifuge tube, add the internal standard solution.

  • Add 1 mL of diethyl ether for extraction.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 g for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject the reconstituted sample into the HPLC system.

4. Chromatographic Conditions

  • Column: Diamonsil ODS C18, 5 µm

  • Mobile Phase: Methanol:Water (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 325 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Run Time: Approximately 10 minutes

Data Presentation

Table 1: Summary of HPLC Method Parameters for this compound Analysis

ParameterMethod 1 (Plant Material)Method 2 (Rat Plasma)
Matrix Angelica pubescens RadixRat Plasma
Column C18 (5 µm, 4.6 x 250 mm)Diamonsil ODS C18 (5 µm)
Mobile Phase Methanol:Water (65:35)[1]Methanol:Water (85:15)
Flow Rate 1.0 mL/min[1]1.0 mL/min
Detection UV at 325 nmUV at 325 nm
Retention Time Not specified6.7 min
Internal Standard Not specifiedScoparone (3.5 min)

Table 2: Method Validation Data for this compound Analysis in Rat Plasma

Validation ParameterResult
Linearity Range 0.2 - 20.0 µg/mL
Correlation Coefficient (r²) 0.9986
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (RSD%) 1.01 - 9.33%
Accuracy (%) 89.76 - 109.22%
Extraction Recovery (%) 81.61 - 89.93%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_sample Plant Material (e.g., Angelica Radix Powder) weigh_plant Weigh 1.0g of Powder plant_sample->weigh_plant plasma_sample Biological Fluid (e.g., Rat Plasma) add_is Add Internal Standard plasma_sample->add_is add_methanol Add 10mL Methanol weigh_plant->add_methanol ultrasonicate Ultrasonicate (20 min) add_methanol->ultrasonicate filter_sample Filter Extract (0.45 µm) ultrasonicate->filter_sample add_ether Add 1mL Diethyl Ether add_is->add_ether vortex_centrifuge Vortex & Centrifuge add_ether->vortex_centrifuge evaporate Evaporate Supernatant vortex_centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_injection Inject into HPLC System reconstitute->hplc_injection filter_sample->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (325 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Workflow for HPLC analysis of this compound.

References

Application Note: Quantitative Analysis of Columbianadin in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Columbianadin is a bioactive coumarin isolated from the roots of Angelica pubescens f. biserrata, a plant used in traditional medicine.[1] It has demonstrated various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.[2][3] To support pharmacokinetic studies and clinical development of this compound, a robust and sensitive bioanalytical method for its quantification in plasma is essential. This application note describes a detailed protocol for the analysis of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is highly sensitive and specific, making it suitable for pharmacokinetic research and therapeutic drug monitoring.[4]

Experimental Protocols

This section details the methodologies for the quantification of this compound in plasma, including sample preparation, LC-MS/MS conditions, and method validation.

Materials and Reagents
  • This compound (Reference Standard)

  • Bergapten or Warfarin (Internal Standard - IS)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Ethyl Acetate (Analytical Grade)

  • Ammonium Acetate (Analytical Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Blank Plasma (rat or human)

Standard Solutions and Quality Control Sample Preparation
  • Stock Solutions: Prepare stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1.0 mg/mL.[3]

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards: Spike blank plasma with the this compound working solutions to achieve final concentrations ranging from 4 to 20,000 ng/mL.[4][5]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 20, 1000, and 10,000 ng/mL).[6]

Plasma Sample Preparation: Liquid-Liquid Extraction

A liquid-liquid extraction procedure is employed to isolate this compound from the plasma matrix.[5][6]

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of the IS working solution (e.g., 100 ng/mL Bergapten).[4][5]

  • Add 1000 µL of ethyl acetate and vortex for 1 minute to extract the analyte and IS.[3][5]

  • Centrifuge the mixture at 14,000 rpm for 10 minutes.[5]

  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4][5]

  • Reconstitute the residue in 100 µL of methanol, vortex for 1 minute, and centrifuge at 14,000 rpm for 10 minutes.[4][5]

  • Inject 15 µL of the supernatant into the LC-MS/MS system.[3][5]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
Column Eclipse plus C18 (4.6 x 100 mm, 1.8 µm) or equivalent[5][6]
Mobile Phase A 1 mmol/L Ammonium Acetate in Water[2][5]
Mobile Phase B Acetonitrile[2][5]
Gradient Optimized for separation (e.g., a gradient from 40% to 90% B)[3]
Flow Rate 0.300 mL/min[5][6]
Column Temperature 25°C[3]
Injection Volume 15 µL[3][5]

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[3][5]
Scan Type Multiple Reaction Monitoring (MRM)[3][5]
MRM Transitions This compound: m/z 329.3 → 229.3[3][5] Bergapten (IS): m/z 217.2 → 202.2[4][5] Warfarin (IS): m/z 309.2 → 163.2[3]
Source Temperature 350°C[3]
Ion Spray Voltage 5500 V[3]

Data Presentation

The quantitative performance of the method is summarized in the following tables.

Table 1: Method Validation Parameters
ParameterResult
Linearity Range 4 - 20,000 ng/mL[4][5]
Correlation Coefficient (r²) > 0.996[4][5]
Lower Limit of Quantification (LLOQ) 4 ng/mL[5][6]
Intra-day Precision (%RSD) 4.02 - 7.33%[5]
Inter-day Precision (%RSD) < 7.73%[6]
Intra-day Accuracy 91.9 - 106%[5][6]
Inter-day Accuracy 91.9 - 106%[6]
Extraction Recovery (this compound) 81.4 - 102%[5][6]
Extraction Recovery (IS) ~94.9%[5][6]
Matrix Effect 85.6 - 99.7%[6]
Table 2: Stability of this compound in Plasma
Stability ConditionResult (Recovery %)
Freeze-Thaw (3 cycles) 97.3 - 102%[6]
Short-Term (Room Temp, 4h) Stable (within acceptable limits)
Long-Term (-20°C, 2 weeks) 90.0 - 99.2%[6]
Autosampler (24h) 92.6 - 110%[6]

Visualizations

Experimental Workflow for Plasma Sample Preparation

G plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (10 µL) plasma->is extract 3. Add Ethyl Acetate (1000 µL) & Vortex is->extract centrifuge1 4. Centrifuge (14,000 rpm, 10 min) extract->centrifuge1 supernatant 5. Transfer Supernatant centrifuge1->supernatant evaporate 6. Evaporate to Dryness (N2, 40°C) supernatant->evaporate reconstitute 7. Reconstitute in Methanol (100 µL) evaporate->reconstitute centrifuge2 8. Centrifuge (14,000 rpm, 10 min) reconstitute->centrifuge2 inject 9. Inject Supernatant (15 µL) into LC-MS/MS centrifuge2->inject

Caption: Workflow for this compound extraction from plasma.

LC-MS/MS Analysis Workflow

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_column C18 Separation esi ESI Source (Positive Ionization) lc_column->esi quad1 Q1: Precursor Ion Selection (m/z 329.3) esi->quad1 quad2 Q2: Collision Cell (CID) quad1->quad2 quad3 Q3: Product Ion Scan (m/z 229.3) quad2->quad3 detector Detector quad3->detector data_acquisition Data Acquisition & Processing detector->data_acquisition sample_injection Sample Injection sample_injection->lc_column

Caption: LC-MS/MS analysis process for this compound.

Bioanalytical Method Validation Logic

G cluster_validation Method Validation Parameters linearity Linearity & Range validated_method Validated Bioanalytical Method linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method selectivity Selectivity & Specificity selectivity->validated_method lloq LLOQ lloq->validated_method recovery Extraction Recovery recovery->validated_method matrix_effect Matrix Effect matrix_effect->validated_method stability Stability stability->validated_method

Caption: Key parameters for bioanalytical method validation.

References

Columbianadin: In Vitro Cell Culture Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Columbianadin is a natural coumarin compound that has garnered significant interest in the scientific community for its diverse biological activities. Primarily isolated from plants of the Apiaceae family, such as Angelica decursiva, it has demonstrated promising anti-cancer and anti-inflammatory properties in preclinical studies. These application notes provide detailed protocols for in vitro cell-based assays to investigate the bioactivity of this compound, focusing on its effects on cancer cell proliferation, apoptosis, and inflammatory responses. The provided methodologies are intended to guide researchers in conducting reproducible and robust experiments to evaluate the therapeutic potential of this compound.

Data Presentation

The following tables summarize the quantitative data regarding the biological activities of this compound from various cell culture assays.

Table 1: Anti-Cancer Activity of this compound

Cell LineAssayIncubation TimeIC50 Value (µM)Citation
HCT116 (Human Colon Carcinoma)SRB Assay48 hours47.2[1][2]
HCT116 (Human Colon Carcinoma)SRB Assay72 hours32.4[1][2]

Table 2: Apoptotic Effects of this compound in HCT116 Cells

ParameterConcentrationEffectCitation
Apoptosis InductionUp to 25 µMInduces apoptosis[1][2][3]
Necroptosis Induction50 µMInduces necroptosis[1][2][3]
Cleaved Caspase-9 & -325 µMIncreased expression[1][3]
Bax Expression25 µMIncreased expression[1][3]
Bcl-2 Expression25 µMDecreased expression[1][3]

Table 3: Anti-Inflammatory Activity of this compound in RAW 264.7 Macrophages

Inflammatory MediatorEffectNotes
Nitric Oxide (NO) ProductionDose-dependent inhibition of LPS-induced NO production.
Tumor Necrosis Factor-alpha (TNF-α)Dose-dependent inhibition of LPS-induced TNF-α production.
Interleukin-1beta (IL-1β)Dose-dependent inhibition of LPS-induced IL-1β production.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Anti-Cancer Activity Assay

Principle: The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for assessing the cytotoxic effects of compounds on cultured cells.

Protocol: Cell Viability by SRB Assay

  • Cell Seeding:

    • Seed HCT116 cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

    • Incubate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully wash the plate five times with slow-running tap water and allow it to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.

    • Shake the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using a suitable software.

Apoptosis Assay

Principle: The Annexin V-FITC/Propidium Iodide (PI) double staining assay is a widely used method to detect apoptosis by flow cytometry. In early apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol: Annexin V-FITC/PI Staining

  • Cell Seeding and Treatment:

    • Seed HCT116 cells in a 6-well plate at a density that will not lead to over-confluence after the treatment period (e.g., 2 x 10⁵ cells/well).

    • Allow the cells to attach overnight.

    • Treat the cells with this compound at the desired concentrations (e.g., 0, 12.5, 25, 50 µM) for 48 hours.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Four populations of cells can be distinguished:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Anti-inflammatory Activity Assay

Principle: Nitric oxide (NO) is a key inflammatory mediator produced by activated macrophages. The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

Protocol: Nitric Oxide (NO) Determination by Griess Assay

  • Cell Seeding:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

    • Incubate for 24 hours.

  • Griess Reaction:

    • Carefully collect 50-100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

    • Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HCT116, RAW 264.7) cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding treatment Cell Treatment (Incubation for 24-72h) cell_seeding->treatment compound_prep This compound Preparation (Serial Dilutions) compound_prep->treatment srb_assay SRB Assay (Anti-proliferation) treatment->srb_assay annexin_assay Annexin V/PI Assay (Apoptosis) treatment->annexin_assay griess_assay Griess Assay (Anti-inflammation) treatment->griess_assay plate_reader Microplate Reader (Absorbance) srb_assay->plate_reader flow_cytometer Flow Cytometer annexin_assay->flow_cytometer griess_assay->plate_reader data_analysis Data Analysis (IC50, % Apoptosis, % Inhibition) plate_reader->data_analysis flow_cytometer->data_analysis

Caption: General experimental workflow for assessing the bioactivity of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway TLR4->MAPK_pathway IKK IKK TLR4->IKK ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK pERK p-ERK ERK->pERK pJNK p-JNK JNK->pJNK IkB IκBα IKK->IkB Phosphorylates pIkB p-IκBα IkB->pIkB NFkB NF-κB (p65) pNFkB p-NF-κB (p65) NFkB->pNFkB Phosphorylates pIkB->NFkB Releases pNFkB_nuc p-NF-κB (p65) pNFkB->pNFkB_nuc Translocates This compound This compound This compound->pERK This compound->pJNK This compound->pNFkB Inhibits Gene_expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-1β) pNFkB_nuc->Gene_expression Induces

References

Application Notes and Protocols: In Vivo Animal Model Study Design for Columbianadin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Columbianadin (CBN) is a natural coumarin compound isolated from plants of the Apiaceae family, such as Angelica pubescens.[1][2] Preclinical studies have demonstrated its diverse pharmacological activities, including anti-inflammatory, antitumor, neuroprotective, and analgesic effects.[1][3] Its therapeutic potential is attributed to its ability to modulate multiple signaling pathways, making it a promising candidate for further drug development.[1] These application notes provide a detailed framework for designing and conducting in vivo animal model studies to evaluate the efficacy of this compound for its anti-inflammatory, anti-cancer, and neuroprotective properties.

Data Presentation

Table 1: Proposed Dosing Regimens for this compound in Different Animal Models
Animal Model Species/Strain Route of Administration Dosage Range (mg/kg) Frequency Study Duration Primary Outcome Measures
Acute Inflammation (Carrageenan-Induced Paw Edema) Rat (Wistar or Sprague-Dawley)Oral (gavage) or Intraperitoneal10 - 50Single dose prior to carrageenan injection6 - 24 hoursPaw volume, MPO activity, cytokine levels (TNF-α, IL-6)
Chronic Inflammation (Collagen-Induced Arthritis) Mouse (DBA/1)Oral (gavage)5 - 20Daily21 - 28 days post-boosterArthritis score, paw swelling, histological analysis of joints, serum anti-collagen antibody levels, cytokine profiling
Colon Cancer (Xenograft Model) Mouse (Nude or SCID)Intraperitoneal or Oral (gavage)20 - 100Daily or every other day2 - 4 weeksTumor volume and weight, immunohistochemistry (e.g., Ki-67, cleaved caspase-3), biomarker analysis from tumor tissue
Neuroprotection (Ischemic Stroke Model) Mouse (C57BL/6)Intravenous or Intraperitoneal10 - 40Pre- and post-ischemia24 hours - 7 daysInfarct volume, neurological deficit score, behavioral tests (e.g., rotarod, grip strength), analysis of apoptotic markers

Experimental Protocols

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This model is widely used to assess the efficacy of anti-inflammatory compounds in an acute inflammatory setting.[4][5]

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.[6]

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: this compound (low dose).

    • Group 3: this compound (high dose).

    • Group 4: Positive control (e.g., Indomethacin, 10 mg/kg).

  • Drug Administration: Animals are fasted overnight with free access to water. This compound or vehicle is administered orally 60 minutes before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in saline is injected subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 6 hours after carrageenan injection. The percentage inhibition of edema is calculated.

  • Biochemical Analysis: At the end of the experiment, animals are euthanized, and the paw tissue is collected for the determination of myeloperoxidase (MPO) activity and cytokine levels (TNF-α, IL-6) using ELISA.

Anti-Cancer Activity: HCT116 Colon Cancer Xenograft Model

This model evaluates the in vivo anti-proliferative and pro-apoptotic effects of this compound on human colon cancer cells.[7]

Protocol:

  • Cell Culture: HCT116 human colon cancer cells are cultured in appropriate media.

  • Animals: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Inoculation: 5 x 10^6 HCT116 cells in 100 µL of serum-free medium are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomly assigned to treatment groups:

    • Group 1: Vehicle control.

    • Group 2: this compound (low dose).

    • Group 3: this compound (high dose).

    • Group 4: Positive control (e.g., 5-Fluorouracil).

  • Treatment: this compound is administered daily via intraperitoneal injection or oral gavage.

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²). Body weight is also monitored.

  • Endpoint: After 2-4 weeks, mice are euthanized. Tumors are excised, weighed, and processed for histological and biochemical analysis (e.g., H&E staining, immunohistochemistry for Ki-67 and cleaved caspase-3, and Western blot for apoptotic and necroptotic markers).[7]

Neuroprotective Activity: Middle Cerebral Artery Occlusion (MCAO) Model

This model of focal cerebral ischemia is used to assess the neuroprotective potential of compounds.

Protocol:

  • Animals: Male C57BL/6 mice (20-25 g) are used.

  • Surgical Procedure (MCAO): Anesthesia is induced. A filament is inserted into the external carotid artery and advanced to occlude the middle cerebral artery. After 60-90 minutes of occlusion, the filament is withdrawn to allow reperfusion.

  • Grouping and Treatment:

    • Group 1: Sham-operated + Vehicle.

    • Group 2: MCAO + Vehicle.

    • Group 3: MCAO + this compound (administered, for example, 30 minutes before or immediately after reperfusion).

    • Group 4: MCAO + Positive control (e.g., Nimodipine).

  • Neurological Scoring: Neurological deficits are assessed at 24 hours post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: At 24 or 48 hours, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is quantified using image analysis software.

  • Behavioral Tests: For longer-term studies, behavioral tests such as the rotarod test and grip strength test can be performed to assess motor coordination and strength.

  • Histological and Molecular Analysis: Brain tissue can be processed for analysis of apoptosis (TUNEL staining, caspase-3 activity) and inflammatory markers.

Mandatory Visualizations

experimental_workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase acclimatization Animal Acclimatization randomization Randomization into Groups acclimatization->randomization treatment This compound / Vehicle / Positive Control Administration randomization->treatment induction Disease Induction (e.g., Carrageenan, Tumor Cells, MCAO) treatment->induction monitoring Monitoring & Data Collection (e.g., Paw Volume, Tumor Size, Neurological Score) induction->monitoring endpoint Endpoint Analysis (Histology, Biochemistry, Molecular Biology) monitoring->endpoint

Caption: General experimental workflow for in vivo studies of this compound.

anti_inflammatory_pathway cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS Inflammatory Stimulus (e.g., LPS, Carrageenan) MAPK MAPKs (JNK, ERK, p38) LPS->MAPK NFkB IKK -> IκBα Degradation -> NF-κB Activation LPS->NFkB JAK_STAT JAK2/STAT3 LPS->JAK_STAT CBN This compound CBN->MAPK Inhibits CBN->NFkB Inhibits CBN->JAK_STAT Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 JAK_STAT->Cytokines Inflammation Inflammation Cytokines->Inflammation iNOS_COX2->Inflammation

Caption: Proposed anti-inflammatory signaling pathways modulated by this compound.

anti_cancer_pathway cluster_apoptosis Apoptosis Induction cluster_necroptosis Necroptosis Induction CBN This compound Bax Bax (Pro-apoptotic) CBN->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) CBN->Bcl2 Downregulates RIP3 RIP-3 CBN->RIP3 Modulates Caspases Caspase-9, Caspase-3 Bax->Caspases Bcl2->Caspases Cell_Death Cell_Death Caspases->Cell_Death Apoptotic Cell Death Caspase8 Caspase-8 RIP3->Caspase8 Cell_Death2 Cell_Death2 Caspase8->Cell_Death2 Necroptotic Cell Death

Caption: Proposed mechanism of this compound-induced cell death in cancer cells.[7]

References

Application Notes and Protocols for Preparing Columbianadin Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Columbianadin is a natural coumarin compound isolated from plants of the Apiaceae family, such as Angelica pubescens. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in both in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure stability and efficacy in research applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for the correct preparation and handling of the compound.

PropertyValue
Molecular Formula C₁₉H₂₀O₅
Molecular Weight 328.36 g/mol
Appearance Solid powder
CAS Number 5058-13-9

Solubility Data

The solubility of this compound in various common laboratory solvents is crucial for preparing appropriate stock solutions. The following table summarizes the known solubility data. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

SolventSolubility
DMSO (Dimethyl sulfoxide) ≥ 20 mg/mL
DMF (Dimethylformamide) ~25 mg/mL
Ethanol ~2 mg/mL

Experimental Protocols

Preparation of a 20 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 20 mM stock solution of this compound in DMSO, a common concentration for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Precision pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

  • Aluminum foil

Procedure:

  • Bring this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation.

  • Calculate the Required Mass: To prepare 1 mL of a 20 mM stock solution, calculate the required mass of this compound:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.020 mol/L × 0.001 L × 328.36 g/mol × 1000 mg/g = 6.57 mg

  • Weighing the Compound: Tare a sterile, dry microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh 6.57 mg of this compound powder into the tube.

  • Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution. The solution should be clear.

  • Light Protection: Wrap the tube or vial with aluminum foil to protect the stock solution from light, as this compound may be photosensitive.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the 20 mM DMSO stock solution to prepare working solutions for cell-based assays.

Materials:

  • 20 mM this compound stock solution in DMSO

  • Sterile cell culture medium or assay buffer

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 20 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium or the appropriate assay buffer to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO without this compound) should be included in all experiments.

  • Recommended In Vitro Concentrations: Based on published studies, typical working concentrations for this compound in in vitro assays range from 10 µM to 40 µM.

Preparation of Dosing Solutions for In Vivo Studies

This protocol describes the preparation of a dosing solution for oral administration in mice using 0.5% carboxymethyl cellulose sodium (CMC-Na) as the vehicle.

Materials:

  • This compound powder

  • 0.5% (w/v) sterile carboxymethyl cellulose sodium (CMC-Na) solution

  • Sterile tubes

  • Homogenizer or sonicator

Procedure:

  • Calculate Required Amount: Determine the total amount of this compound and vehicle needed based on the number of animals, their average weight, and the desired dose. Common doses for oral gavage in mice range from 10 mg/kg to 30 mg/kg.

  • Suspension Preparation: Weigh the required amount of this compound powder and suspend it in the appropriate volume of 0.5% CMC-Na solution.

  • Homogenization: Vortex the suspension vigorously. If necessary, use a homogenizer or sonicator to ensure a uniform and stable suspension.

  • Administration: The dosing solution should be prepared fresh on the day of administration. Administer the suspension to the animals via oral gavage.

Diagrams

Experimental Workflow for Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_preparation Stock Solution Preparation (20 mM in DMSO) cluster_invitro Working Solution for In Vitro Assays cluster_invivo Dosing Solution for In Vivo Studies (Oral Gavage) start Start weigh Weigh 6.57 mg This compound Powder start->weigh dissolve Add 1 mL DMSO weigh->dissolve weigh_vivo Weigh this compound Powder vortex Vortex/Sonicate until dissolved dissolve->vortex protect Protect from Light (wrap in foil) vortex->protect aliquot Aliquot into single-use tubes protect->aliquot store Store at -20°C or -80°C aliquot->store end_stock Stock Solution Ready store->end_stock thaw_stock_vitro Thaw Stock Solution end_stock->thaw_stock_vitro dilute_vitro Dilute in Culture Medium (e.g., to 10-40 µM) thaw_stock_vitro->dilute_vitro control_vitro Prepare Vehicle Control (≤ 0.1% DMSO) thaw_stock_vitro->control_vitro use_vitro Use in Assay dilute_vitro->use_vitro control_vitro->use_vitro suspend_vivo Suspend in 0.5% CMC-Na weigh_vivo->suspend_vivo homogenize_vivo Homogenize/Sonicate suspend_vivo->homogenize_vivo administer_vivo Administer via Oral Gavage homogenize_vivo->administer_vivo

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathways Modulated by this compound

G Key Signaling Pathways Modulated by this compound cluster_inflammation Inflammatory Response cluster_proliferation Cell Proliferation & Survival cluster_autoimmunity Autoimmune Response LPS LPS NOD1 NOD1 LPS->NOD1 MAPK MAPKs (ERK, JNK) LPS->MAPK NFkB NF-κB NOD1->NFkB MAPK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines GF Growth Factors PI3K PI3K GF->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 STAT3 STAT3 JAK2->STAT3 p38 p38 JAK2->p38 Gene_Expression Inflammatory Gene Expression STAT3->Gene_Expression NFkB_auto NF-κB p38->NFkB_auto NFkB_auto->Gene_Expression This compound This compound This compound->NOD1 inhibits This compound->MAPK inhibits This compound->NFkB inhibits This compound->Akt inhibits This compound->JAK2 inhibits

Caption: this compound's inhibitory effects on key signaling pathways.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

  • Disposal: Dispose of waste materials according to institutional and local regulations for chemical waste.

  • Light Sensitivity: As a precautionary measure, protect this compound solutions from direct light exposure.

By following these application notes and protocols, researchers can prepare stable and accurately concentrated this compound solutions, leading to more reliable and reproducible experimental outcomes.

Columbianadin Administration in Murine Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Columbianadin (CBN) in various mouse models of disease, including rheumatoid arthritis, neuropathic pain, and liver injury. Detailed protocols for in vivo administration, disease induction, and subsequent analysis are outlined to ensure reproducibility and accuracy in preclinical research.

I. Quantitative Data Summary

The following tables summarize the key quantitative parameters for the administration of this compound in different mouse models based on published studies.

Table 1: this compound Administration Parameters

ParameterDetailsReference
Drug This compound (CBN)N/A
Animal Model Male C57BL/6 mice, Male DBA/1 mice[1][2]
Administration Route Intraperitoneal (i.p.) injection[2]
Dosage Range 10 - 20 mg/kg body weight[2]
Frequency Daily or as specified in the experimental protocolN/A
Vehicle A solution of 10% DMSO, 40% PEG400, and 50% saline is a suitable vehicle for intraperitoneal injection of hydrophobic compounds like this compound.

Table 2: Experimental Models and Corresponding this compound Dosages

Mouse ModelInduction MethodThis compound Dosage (i.p.)Outcome MeasuresReference
Rheumatoid Arthritis Collagen-Induced Arthritis (CIA)10-20 mg/kgPaw swelling, histological analysis of joints, Western blot of synovial tissue[1]
Neuropathic Pain Oxaliplatin-induced10-20 mg/kgMechanical allodynia (von Frey test), cold hyperalgesia (acetone test)[3]
Liver Injury Lipopolysaccharide (LPS)-induced10-20 mg/kgSerum ALT/AST levels, histological analysis of liver, Western blot of liver tissue[2]

II. Experimental Protocols

A. Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound (CBN) powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Prepare the vehicle solution by mixing 10% DMSO, 40% PEG400, and 50% sterile saline. For example, to prepare 1 ml of the vehicle, mix 100 µl of DMSO, 400 µl of PEG400, and 500 µl of sterile saline.

  • Weigh the required amount of this compound powder based on the desired dosage and the body weight of the mice.

  • Dissolve the this compound powder in a small volume of DMSO first.

  • Add the PEG400 to the solution and vortex thoroughly.

  • Finally, add the sterile saline to the mixture and vortex again until a clear and homogenous solution is obtained.

  • The final concentration of the this compound solution should be calculated to ensure the desired dose is administered in an appropriate injection volume (typically 100-200 µl for a 20-25 g mouse).

B. Collagen-Induced Arthritis (CIA) Model and this compound Treatment

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (27G)

  • This compound solution (prepared as in II.A)

  • Calipers for measuring paw thickness

Protocol:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen (100 µg) in Complete Freund's Adjuvant (100 µl).

    • Administer 100 µl of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (100 µl).

    • Administer 100 µl of the emulsion intradermally at a site different from the primary immunization.

  • This compound Treatment:

    • Begin intraperitoneal administration of this compound (10-20 mg/kg) or vehicle daily from the day of the booster immunization (Day 21) or upon the onset of arthritis symptoms.

  • Assessment of Arthritis:

    • Monitor the mice daily for signs of arthritis, including paw swelling and redness.

    • Measure the thickness of the hind paws every other day using calipers.

    • At the end of the experiment, euthanize the mice and collect the hind paws for histological analysis and synovial tissue for Western blot analysis.

C. Oxaliplatin-Induced Neuropathic Pain Model and this compound Treatment

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Oxaliplatin

  • Sterile 5% glucose solution

  • Syringes and needles (30G)

  • This compound solution (prepared as in II.A)

  • Von Frey filaments

  • Acetone

Protocol:

  • Induction of Neuropathic Pain:

    • Administer oxaliplatin (3 mg/kg) via intravenous injection every 3 days for a total of 9 injections. The vehicle for oxaliplatin is a 5% glucose solution.[4]

  • This compound Treatment:

    • Begin intraperitoneal administration of this compound (10-20 mg/kg) or vehicle daily, starting before or after the first oxaliplatin injection, depending on the study design (preventive or therapeutic).

  • Assessment of Nociceptive Behavior:

    • Mechanical Allodynia (Von Frey Test):

      • Place the mice on an elevated mesh floor and allow them to acclimate.

      • Apply von Frey filaments of increasing force to the plantar surface of the hind paw.

      • The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response in at least 50% of the trials.

    • Cold Hyperalgesia (Acetone Test):

      • Place the mice in a transparent chamber on a mesh floor.

      • Apply a drop of acetone to the plantar surface of the hind paw.

      • Measure the duration of paw withdrawal, licking, or flinching in response to the cold stimulus.

D. LPS-Induced Liver Injury Model and this compound Treatment

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Syringes and needles (27G)

  • This compound solution (prepared as in II.A)

  • Blood collection tubes

  • ALT/AST assay kits

Protocol:

  • This compound Pre-treatment:

    • Administer this compound (10 or 20 mg/kg, i.p.) or vehicle 2 hours before LPS injection.[2]

  • Induction of Liver Injury:

    • Administer a single intraperitoneal injection of LPS (2.5 mg/kg).[2]

  • Sample Collection:

    • Six hours after the LPS injection, collect blood via cardiac puncture for serum analysis.[2]

    • Euthanize the mice and collect liver tissue for histological analysis and Western blot.

  • Assessment of Liver Injury:

    • Measure the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits.

    • Perform histological analysis of liver sections stained with Hematoxylin and Eosin (H&E).

III. Histological and Molecular Analysis Protocols

A. Histological Staining of Arthritic Joints (H&E and Toluidine Blue)

Materials:

  • Formalin (10% neutral buffered)

  • Decalcifying solution (e.g., 14% EDTA)

  • Paraffin

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Toluidine Blue staining solution

Protocol:

  • Fixation and Decalcification:

    • Fix the collected hind paws in 10% neutral buffered formalin for 24-48 hours.

    • Decalcify the paws in a 14% EDTA solution for 1-2 weeks at 4°C, changing the solution weekly.

  • Paraffin Embedding and Sectioning:

    • Dehydrate the decalcified tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.

    • Cut 5 µm thick sections using a microtome and mount them on glass slides.

  • H&E Staining:

    • Deparaffinize and rehydrate the sections.

    • Stain with hematoxylin to visualize cell nuclei (blue).

    • Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink/red).

    • Dehydrate and mount with a coverslip.

  • Toluidine Blue Staining:

    • Deparaffinize and rehydrate the sections.

    • Stain with Toluidine Blue solution to visualize proteoglycans in the cartilage (purple/blue).

    • Rinse, dehydrate, and mount with a coverslip.

B. Western Blot Analysis of Signaling Pathways

1. Protein Extraction from Synovial or Liver Tissue:

Materials:

  • Synovial or liver tissue

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • Dounce homogenizer or tissue homogenizer

  • Microcentrifuge

Protocol:

  • Excise synovial tissue from the ankle joints or collect a portion of the liver and immediately freeze in liquid nitrogen or proceed with homogenization.

  • Add ice-cold RIPA buffer to the tissue (approximately 1 ml per 100 mg of tissue).

  • Homogenize the tissue on ice until no visible tissue clumps remain.

  • Incubate the homogenate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration using a BCA or Bradford protein assay.

2. Western Blotting:

Materials:

  • Protein extracts

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Table 3: Primary Antibodies for Western Blot Analysis

Target ProteinPathwayRecommended Antibody (Example)
VAV2 VAV2/Rac-1Cell Signaling Technology #2848
p-VAV2 VAV2/Rac-1(Phospho-specific antibody)
Rac1 VAV2/Rac-1Millipore #05-389
NF-κB p65 NF-κB/MAPKCell Signaling Technology #8242
p-NF-κB p65 (Ser536) NF-κB/MAPKCell Signaling Technology #3033
p38 MAPK NF-κB/MAPKCell Signaling Technology #8690
p-p38 MAPK NF-κB/MAPKCell Signaling Technology #4511
ERK1/2 NF-κB/MAPKCell Signaling Technology #4695
p-ERK1/2 NF-κB/MAPKCell Signaling Technology #4370
JNK NF-κB/MAPKCell Signaling Technology #9252
p-JNK NF-κB/MAPKCell Signaling Technology #9255
β-actin or GAPDH Loading Control(Various suppliers)

IV. Visualizations

experimental_workflow cluster_model Mouse Model Induction cluster_treatment Treatment cluster_assessment Outcome Assessment CIA_Induction Collagen-Induced Arthritis (CIA) Primary & Booster Immunization CBN_Admin This compound (10-20 mg/kg, i.p.) or Vehicle Administration CIA_Induction->CBN_Admin Neuropathic_Pain_Induction Oxaliplatin-Induced Neuropathic Pain Neuropathic_Pain_Induction->CBN_Admin Liver_Injury_Induction LPS-Induced Liver Injury Liver_Injury_Induction->CBN_Admin Behavioral_Tests Behavioral Tests (von Frey, Acetone) CBN_Admin->Behavioral_Tests Histology Histological Analysis (H&E, Toluidine Blue) CBN_Admin->Histology Biochemical_Assays Biochemical Assays (Serum ALT/AST) CBN_Admin->Biochemical_Assays Western_Blot Western Blot Analysis (Signaling Pathways) CBN_Admin->Western_Blot

Caption: Experimental workflow for this compound administration in mice.

VAV2_Rac1_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., in RA) Vimentin Vimentin Inflammatory_Stimulus->Vimentin VAV2 VAV2 Vimentin->VAV2 p_VAV2 p-VAV2 VAV2->p_VAV2 Phosphorylation Rac1_GDP Rac1-GDP (Inactive) p_VAV2->Rac1_GDP GEF Activity Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP Synoviocyte_Hyperplasia Synoviocyte Hyperplasia & Proliferation Rac1_GTP->Synoviocyte_Hyperplasia This compound This compound This compound->Vimentin Inhibits

Caption: this compound inhibits the VAV2/Rac-1 signaling pathway.

NFkB_MAPK_pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway IKK IκB kinase (IKK) MAPK_Pathway->IKK NFkB_IkB NF-κB/IκBα Complex (Cytoplasm) IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) p_NFkB p-NF-κB (Nucleus) NFkB->p_NFkB Translocation NFkB_IkB->NFkB IκBα degradation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β) p_NFkB->Inflammatory_Genes This compound This compound This compound->MAPK_Pathway Inhibits This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB and MAPK signaling pathways.

References

Application Notes and Protocols for Cell Proliferation Assays Using Columbianadin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Columbianadin (CBN) is a natural coumarin derivative that has garnered significant interest for its potential as an anti-cancer agent.[1][2] Preclinical studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines, primarily through the induction of programmed cell death pathways, including apoptosis and necroptosis.[1][2][3] This document provides detailed application notes and experimental protocols for assessing the anti-proliferative effects of this compound using common cell-based assays.

Mechanism of Action

This compound exerts its anti-proliferative effects through a multi-faceted mechanism that involves the induction of apoptosis and necroptosis, as well as the modulation of key signaling pathways that govern cell survival and growth.[1][2][3][4] In human colon cancer cells (HCT116), this compound has been shown to induce apoptosis at lower concentrations and necroptosis at higher concentrations.[1][2] This is associated with the activation of caspase-9 and caspase-3, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[1] Furthermore, in glioblastoma cells, this compound has been found to inhibit the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[4]

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
HCT116Colon CancerSRB4847.2[1]
HCT116Colon CancerSRB7232.4[1]
A549Lung CancerSRB72> 300
SK-HEP-1Liver CancerSRB72> 300
K562ErythroleukemiaSRB72> 300
SNU638Gastric CancerSRB72> 300
MDA-MB-231Breast CancerSRB72> 300

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Apoptosis Apoptosis Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis

Caption: this compound-induced apoptotic pathway.

This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates CellProliferation Cell Proliferation Akt->CellProliferation Promotes

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow

The following diagram outlines a general workflow for assessing the anti-proliferative effects of this compound.

cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis CellCulture Cell Culture CellSeeding Cell Seeding CellCulture->CellSeeding CompoundPrep This compound Preparation Treatment Compound Treatment CompoundPrep->Treatment CellSeeding->Treatment ProliferationAssay Cell Proliferation Assay (SRB, MTT, BrdU, Ki-67) Treatment->ProliferationAssay DataAnalysis Data Analysis (IC50 Calculation) ProliferationAssay->DataAnalysis

Caption: General experimental workflow for cell proliferation assays.

Experimental Protocols

Sulforhodamine B (SRB) Assay

This protocol is adapted from the method used to determine the IC50 values of this compound in HCT116 cells.[1]

Materials:

  • This compound

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v) in cold PBS

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid solution

  • 10 mM Tris base solution (pH 10.5)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye.

  • Drying: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

MTT Assay

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate for the desired time period.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

BrdU Incorporation Assay

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • BrdU labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described above.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Fixation and Denaturation: Fix and denature the cellular DNA according to the manufacturer's protocol.

  • Antibody Incubation: Incubate with anti-BrdU primary antibody, followed by HRP-conjugated secondary antibody.

  • Substrate Addition: Add TMB substrate and incubate until color develops.

  • Stopping the Reaction: Add stop solution.

  • Absorbance Measurement: Read the absorbance at 450 nm.

Ki-67 Immunofluorescence Staining

Materials:

  • This compound

  • Cancer cell line of interest cultured on coverslips

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against Ki-67

  • Fluorescently-labeled secondary antibody

  • DAPI

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound on coverslips.

  • Fixation: Fix cells with 4% PFA.

  • Permeabilization: Permeabilize cells with permeabilization buffer.

  • Blocking: Block non-specific antibody binding with blocking buffer.

  • Primary Antibody Incubation: Incubate with anti-Ki-67 primary antibody.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.

  • Counterstaining: Counterstain the nuclei with DAPI.

  • Mounting: Mount the coverslips onto microscope slides.

  • Imaging: Visualize and quantify the percentage of Ki-67 positive cells using a fluorescence microscope.

References

Application Notes and Protocols for Western Blot Analysis of Columbianadin-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Columbianadin (CBN) is a natural coumarin derivative that has demonstrated significant potential in preclinical studies for its anti-inflammatory and anti-cancer activities.[1][2] Western blot analysis is a critical technique to elucidate the molecular mechanisms underlying the therapeutic effects of this compound. This document provides detailed application notes and protocols for performing Western blot analysis on cells treated with this compound, focusing on key signaling pathways and protein markers. By quantifying the expression levels of specific proteins, researchers can gain insights into this compound's mode of action, identify potential biomarkers, and advance its development as a therapeutic agent.

Key Signaling Pathways Modulated by this compound:

This compound has been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and cell proliferation. Western blot analysis is instrumental in dissecting these pathways by measuring the expression and phosphorylation status of their protein components.

  • Anti-inflammatory Pathways: this compound exerts its anti-inflammatory effects by targeting pathways such as NF-κB and MAPKs.[3][4] It has been observed to inhibit the phosphorylation of JNK and ERK, increase IκBα levels, and subsequently inhibit the phosphorylation and nuclear translocation of NF-κB p65.[4] Additionally, this compound down-regulates the expression of phosphorylated JAK2, STAT3, and NF-κB in D-galactose-induced liver injury models.[5] In LPS-stimulated THP-1 cells, this compound was found to suppress the inflammatory response by inactivating the NOD1 and NF-κB p65 signaling pathways.[6][7]

  • Apoptosis and Necroptosis Pathways: In cancer cells, this compound can induce programmed cell death. In HCT116 colon cancer cells, low concentrations of this compound induce apoptosis, while higher concentrations lead to necroptosis.[1][2][8][9] The apoptotic effect is associated with the modulation of Bcl-2 family proteins (Bax and Bcl-2) and the activation of caspases (caspase-9 and caspase-3).[1][2] Necroptosis induction is linked to the expression of RIP-3 and caspase-8.[1][8][9]

  • Cell Proliferation and Invasion Pathways: this compound has been shown to inhibit the proliferation and migration of TNF-α-induced MH7A cells.[10] It directly binds to vimentin, inhibiting its expression and function, which in turn affects the VAV2/Rac-1 signaling pathway, a key regulator of cell migration and invasion.[10][11]

Experimental Protocols

A generalized workflow for Western blot analysis is essential for obtaining reliable and reproducible results.

1. Cell Culture and this compound Treatment:

  • Cell Lines: Select appropriate cell lines based on the research question (e.g., RAW 264.7 for inflammation, HCT116 for colon cancer, MH7A for rheumatoid arthritis).[3][9][10]

  • Culture Conditions: Culture cells in the recommended medium and conditions.

  • This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 10-180 µM for RAW 264.7 cells, 25-50 µM for HCT116 cells) for a specific duration (e.g., 30 minutes to 48 hours), depending on the experimental design.[3][9] A vehicle control (e.g., DMSO) should always be included.

2. Protein Extraction (Cell Lysis):

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation and dephosphorylation.

  • Incubate the lysates on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.[12]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay. This ensures equal loading of protein for each sample.[8]

4. SDS-PAGE and Protein Transfer:

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein (e.g., 40-50 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[3][8]

  • Separate the proteins based on their molecular weight by applying an electric current.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8][12]

5. Immunoblotting:

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[3][8]

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the protein of interest overnight at 4°C with gentle agitation.[8][12] The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration.

  • Secondary Antibody Incubation: Wash the membrane with TBST to remove unbound primary antibody. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[3][12]

  • Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.[3]

6. Data Analysis and Quantification:

  • The intensity of the protein bands can be quantified using densitometry software.

  • Normalize the expression of the target protein to a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.

Data Presentation: Quantitative Summary of Protein Expression Changes

The following tables summarize the key proteins analyzed by Western blot in this compound-treated cells and their observed changes in expression or phosphorylation status.

Table 1: Anti-inflammatory Effects of this compound

Cell Line/ModelTreatmentTarget ProteinObserved ChangeReference
RAW 264.7 cellsLPS + CBN (20-40 µM)p-ERK1/2[3]
RAW 264.7 cellsLPS + CBN (20-40 µM)p-JNK1/2[3]
RAW 264.7 cellsLPS + CBN (20-40 µM)p-p38 MAPK[3]
RAW 264.7 cellsLPS + CBN (20-40 µM)IκBα[4]
RAW 264.7 cellsLPS + CBN (20-40 µM)p-NF-κB p65[3][4]
RAW 264.7 cellsLPS + CBN (20-40 µM)iNOS[3]
RAW 264.7 cellsLPS + CBN (20-40 µM)TNF-α[3]
RAW 264.7 cellsLPS + CBN (20-40 µM)IL-1β[3]
D-Gal-induced liver injury miceCBN treatmentp-JAK2[5]
D-Gal-induced liver injury miceCBN treatmentp-STAT3[5]
THP-1 cellsLPS + CBNNOD1[6][7]
THP-1 cellsLPS + CBNNF-κB p65[6][7]

Table 2: Apoptosis and Necroptosis Induction by this compound

Cell LineTreatmentTarget ProteinObserved ChangeReference
HCT116 cellsCBN (up to 25 µM)Bax[1][2]
HCT116 cellsCBN (up to 25 µM)Bcl-2[1][2]
HCT116 cellsCBN (up to 25 µM)Cleaved Caspase-9[1][2]
HCT116 cellsCBN (up to 25 µM)Cleaved Caspase-3[1][2]
HCT116 cellsCBN (50 µM)RIP-3[1][8][9]
HCT116 cellsCBN (50 µM)Cleaved Caspase-8[8][9]

Table 3: Effects of this compound on Cell Proliferation and Invasion

Cell LineTreatmentTarget ProteinObserved ChangeReference
MH7A cellsTNF-α + CBN (25, 50 µM)Vimentin[10]
MH7A cellsTNF-α + CBN (25, 50 µM)p-VAV2[10]
MH7A cellsTNF-α + CBN (25, 50 µM)Rac-1[10]
MH7A cellsTNF-α + CBN (25, 50 µM)MMP2[10]
MH7A cellsTNF-α + CBN (25, 50 µM)MMP9[10]

Mandatory Visualizations

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Cell Culture & This compound Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Image Acquisition

Caption: Experimental workflow for Western blot analysis.

Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway This compound This compound ERK p-ERK This compound->ERK inhibits JNK p-JNK This compound->JNK inhibits p38 p-p38 This compound->p38 inhibits IkappaB IκBα This compound->IkappaB promotes NFkB p-NF-κB p65 This compound->NFkB inhibits JAK2 p-JAK2 This compound->JAK2 inhibits IkappaB->NFkB inhibits Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β, iNOS) NFkB->Inflammatory_Genes activates STAT3 p-STAT3 JAK2->STAT3 activates

Caption: this compound's anti-inflammatory signaling pathways.

Apoptosis_Pathway cluster_bcl2 Bcl-2 Family cluster_caspase Caspase Cascade cluster_necroptosis Necroptosis This compound This compound Bax Bax This compound->Bax promotes Bcl2 Bcl-2 This compound->Bcl2 inhibits RIP3 RIP-3 This compound->RIP3 promotes Caspase8 Cleaved Caspase-8 This compound->Caspase8 inhibits Caspase9 Cleaved Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Necroptosis Necroptosis RIP3->Necroptosis

Caption: Apoptosis and necroptosis pathways induced by this compound.

References

Measuring Cytokine Levels After Columbianadin Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Columbianadin (CBN) is a natural coumarin compound isolated from plants of the Apiaceae family, such as Angelica pubescens. It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects.[1][2] A key aspect of its anti-inflammatory properties lies in its ability to modulate the production of cytokines, the signaling proteins that play a crucial role in regulating inflammatory responses. This document provides detailed application notes and protocols for measuring the impact of this compound treatment on cytokine levels, aimed at researchers, scientists, and professionals in drug development.

This compound has been shown to suppress the expression of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[3] The underlying mechanisms for this inhibition involve the modulation of key inflammatory signaling pathways. Studies have demonstrated that this compound can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, both of which are critical for the transcriptional activation of pro-inflammatory cytokine genes.[4][5] Specifically, this compound has been observed to inhibit the phosphorylation of ERK and JNK, components of the MAPK pathway, and prevent the nuclear translocation of the NF-κB p65 subunit.[4][5] Furthermore, research has also implicated the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) signaling pathways in this compound's anti-inflammatory effects.[3][6][7]

These findings highlight this compound as a promising candidate for the development of novel anti-inflammatory therapeutics. Accurate and reproducible measurement of cytokine levels is paramount for elucidating its precise mechanism of action and for advancing its development as a potential drug. The following sections provide quantitative data on this compound's effects on cytokine levels, detailed experimental protocols for cytokine measurement, and visual diagrams of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound (CBN) on the production of various pro-inflammatory cytokines from published studies.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Levels in LPS-Stimulated THP-1 Cells [6]

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)MCP-1 (pg/mL)
ControlUndetectableUndetectableUndetectable
LPS (1 µg/mL)350 ± 25280 ± 20450 ± 30
LPS + CBN (30 µg/mL)250 ± 20200 ± 15320 ± 25*
LPS + CBN (50 µg/mL)180 ± 15 150 ± 10250 ± 20
LPS + CBN (100 µg/mL)170 ± 12140 ± 10 240 ± 18

*p < 0.05, **p < 0.01 compared to the LPS-treated group. Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Levels in Liver Tissue of D-Galactose-Induced Injury in Mice [7]

Treatment GroupTNF-α (% of control)IL-1β (% of control)IL-6 (% of control)
Control100100100
D-Galactose (Model)226124129
D-Galactose + CBN (800 mg/kg)126.5698.7100.89

Experimental Protocols

This section provides detailed methodologies for key experiments to measure cytokine levels following this compound treatment.

Protocol 1: In Vitro Measurement of Cytokine Levels in Cell Culture

1. Cell Culture and Treatment: a. Culture a relevant cell line, such as the human monocytic cell line THP-1 or the murine macrophage cell line RAW 264.7, in a suitable culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. b. Seed the cells in a multi-well plate (e.g., 24-well or 96-well) at a predetermined density and allow them to adhere overnight. c. Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for 1-2 hours. d. Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) from Gram-negative bacteria, at an appropriate concentration (e.g., 1 µg/mL) to induce cytokine production. Include unstimulated and vehicle-treated stimulated cells as controls. e. Incubate the cells for a specific duration (e.g., 6, 12, or 24 hours) to allow for cytokine secretion.

2. Sample Collection: a. After the incubation period, collect the cell culture supernatant by centrifuging the plates to pellet the cells and any debris. b. Carefully aspirate the supernatant and store it at -80°C until further analysis.

3. Cytokine Quantification using Enzyme-Linked Immunosorbent Assay (ELISA): a. Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-1β, IL-6). b. Follow the manufacturer's instructions provided with the ELISA kit. A general protocol is as follows: i. Coat a 96-well plate with the capture antibody overnight at 4°C. ii. Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20). iii. Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. iv. Wash the plate. v. Add the collected cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature. vi. Wash the plate. vii. Add the biotinylated detection antibody and incubate for 1 hour at room temperature. viii. Wash the plate. ix. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature. x. Wash the plate. xi. Add the TMB substrate solution and incubate in the dark until a color develops. xii. Stop the reaction with a stop solution (e.g., 2N H₂SO₄). xiii. Measure the absorbance at 450 nm using a microplate reader. d. Calculate the cytokine concentrations in the samples by interpolating from the standard curve. e. Normalize the cytokine levels to the total protein concentration of the corresponding cell lysates to account for any differences in cell number.[8]

Protocol 2: In Vivo Measurement of Cytokine Levels in Animal Models

1. Animal Model and Treatment: a. Utilize an appropriate animal model of inflammation, such as LPS-induced systemic inflammation or dextran sulfate sodium (DSS)-induced colitis in mice or rats.[9] b. Administer this compound orally or via intraperitoneal injection at various doses to the treatment groups. Include a vehicle-treated control group. c. Induce inflammation in the animals according to the specific model protocol.

2. Sample Collection: a. At a predetermined time point after the inflammatory challenge, euthanize the animals. b. Collect blood via cardiac puncture to obtain serum or plasma. Allow the blood to clot and then centrifuge to separate the serum. c. Perfuse the animals with sterile phosphate-buffered saline (PBS) to remove blood from the organs. d. Harvest the target tissues (e.g., liver, colon, lung) and snap-freeze them in liquid nitrogen or store them at -80°C.

3. Cytokine Quantification: a. For serum/plasma samples, directly use them in ELISA or multiplex immunoassays as described in Protocol 1. b. For tissue samples: i. Homogenize the frozen tissues in a lysis buffer containing protease inhibitors. ii. Centrifuge the homogenates at high speed to pellet cellular debris. iii. Collect the supernatant (tissue lysate). iv. Determine the total protein concentration of the tissue lysate using a protein assay kit (e.g., BCA assay). v. Measure the cytokine concentrations in the tissue lysates using ELISA or multiplex immunoassays. vi. Normalize the cytokine levels to the total protein concentration of the sample.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflow for measuring cytokine levels.

experimental_workflow cluster_invitro In Vitro cluster_invivo In Vivo cell_culture Cell Culture (e.g., RAW 264.7, THP-1) cbn_treatment_invitro This compound Treatment cell_culture->cbn_treatment_invitro lps_stimulation Inflammatory Stimulus (e.g., LPS) cbn_treatment_invitro->lps_stimulation supernatant_collection Supernatant Collection lps_stimulation->supernatant_collection cytokine_quantification Cytokine Quantification (ELISA, Multiplex Assay) supernatant_collection->cytokine_quantification animal_model Animal Model of Inflammation cbn_treatment_invivo This compound Treatment animal_model->cbn_treatment_invivo sample_collection Sample Collection (Serum, Tissue) cbn_treatment_invivo->sample_collection sample_collection->cytokine_quantification data_analysis Data Analysis & Interpretation cytokine_quantification->data_analysis

Caption: Experimental workflow for measuring cytokine levels.

Caption: this compound's inhibition of NF-κB and MAPK pathways.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor jak2 JAK2 cytokine_receptor->jak2 activates stat3 STAT3 jak2->stat3 phosphorylates p38 p38 MAPK jak2->p38 activates stat3_dimer STAT3 Dimer stat3->stat3_dimer dimerizes and translocates nfkb_nuc NF-κB p38->nfkb_nuc activates cbn This compound cbn->jak2 inhibits phosphorylation cytokine_genes Pro-inflammatory Cytokine Genes stat3_dimer->cytokine_genes activates transcription nfkb_nuc->cytokine_genes activates transcription

Caption: this compound's inhibition of the JAK2/STAT3 pathway.

References

Troubleshooting & Optimization

Columbianadin solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and stability of Columbianadin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a natural furanocoumarin compound isolated from plants of the Apiaceae family, such as Angelica pubescens. It is recognized for a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its therapeutic potential is attributed to its ability to modulate multiple signaling pathways.

Q2: In which solvents is this compound soluble?

This compound is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. However, it exhibits poor solubility in aqueous solutions. For cell-based assays, it is common practice to dissolve this compound in DMSO to create a stock solution, which is then further diluted in the culture medium.

Q3: What are the typical storage conditions for this compound?

To ensure stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is recommended to keep it at -20°C. Solutions of this compound in organic solvents should also be stored at low temperatures and protected from light to minimize degradation.

Troubleshooting Guides

Solubility Issues

Problem: My this compound is not dissolving in the desired solvent.

  • Possible Cause 1: Incorrect Solvent Choice.

    • Solution: this compound has limited solubility in aqueous buffers. For biological experiments, prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol. The final concentration of the organic solvent in the aqueous medium should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.

  • Possible Cause 2: Low Temperature.

    • Solution: Solubility can sometimes be enhanced by gentle warming of the solution. However, be cautious as excessive heat can lead to degradation.

  • Possible Cause 3: Supersaturation.

    • Solution: If the compound precipitates out of solution after initial dissolution, it may be due to supersaturation. Try preparing a less concentrated stock solution.

Problem: I am observing precipitation when diluting my DMSO stock solution in an aqueous buffer.

  • Possible Cause: Poor Aqueous Solubility.

    • Solution: This is a common issue for hydrophobic compounds. To mitigate this, you can try several approaches:

      • Decrease the final concentration of this compound in the aqueous medium.

      • Increase the volume of the aqueous medium for dilution.

      • Use a vehicle containing a surfactant or a co-solvent, but ensure the vehicle itself does not interfere with your experimental results.

Stability Issues

Problem: I am concerned about the stability of my this compound stock solution.

  • Possible Cause 1: Improper Storage.

    • Solution: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.

  • Possible Cause 2: Degradation over Time.

    • Solution: It is advisable to prepare fresh stock solutions periodically. If you suspect degradation, you can assess the purity of your stock solution using techniques like HPLC.

Problem: My experimental results are inconsistent, and I suspect this compound degradation in my assay.

  • Possible Cause: Instability under Experimental Conditions.

    • Solution: this compound, like other furanocoumarins, may be susceptible to degradation under certain conditions such as extreme pH, high temperature, or prolonged exposure to light.

      • pH: Assess the stability of this compound at the pH of your experimental buffer. If instability is observed, consider adjusting the buffer pH if your experiment allows.

      • Temperature: Minimize the time your this compound solution is kept at elevated temperatures.

      • Light: Conduct your experiments under subdued light conditions if photostability is a concern.

Quantitative Data Summary

Due to the limited availability of direct quantitative solubility and stability data for this compound, the following tables provide estimated values based on the properties of structurally similar furanocoumarins and general knowledge of compound handling.

Table 1: Estimated Solubility of this compound

SolventEstimated Solubility
DMSO≥ 10 mg/mL
Ethanol≥ 5 mg/mL
Water< 0.1 mg/mL
PBS (pH 7.4)< 0.1 mg/mL

Table 2: Estimated Stability Profile of this compound

ConditionParameterEstimated Stability
pH pH 4Relatively Stable
pH 7.4Relatively Stable
pH 9Potential for degradation
Temperature 4°C (in solution)Stable for several weeks
25°C (in solution)Gradual degradation over days
40°C (in solution)Accelerated degradation
Light UV lightPotential for photodegradation
Ambient lightGradual degradation

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully collect an aliquot of the supernatant.

  • Separation: Centrifuge or filter the aliquot to remove any remaining solid particles.

  • Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Protocol for Assessing Chemical Stability
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Sample Preparation: Dilute the stock solution into different buffers (e.g., pH 4, 7.4, and 9) to a final concentration suitable for analysis.

  • Incubation: Aliquot the solutions into separate vials for each time point and condition to be tested (e.g., different temperatures, light exposure).

  • Time Points: Store the vials under the specified conditions. At designated time points (e.g., 0, 6, 24, 48, 72 hours), remove a vial from each condition.

  • Sample Analysis: Immediately analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each condition. From this data, the degradation rate and half-life can be calculated.

Visualizations

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways, including the NF-κB and MAPK pathways.

Columbianadin_NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Columbianadin_MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases Activates ERK ERK Upstream_Kinases->ERK Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates p38 p38 Upstream_Kinases->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->ERK Inhibits This compound->JNK Inhibits

Caption: this compound inhibits the MAPK signaling pathway.

Experimental Workflow

Experimental_Workflow Start Start Solubility_Test Solubility Testing Start->Solubility_Test Stability_Test Stability Assessment Start->Stability_Test Prepare_Stock Prepare Stock Solution Solubility_Test->Prepare_Stock Stability_Test->Prepare_Stock In_Vitro_Assay In Vitro / In Vivo Experiment Prepare_Stock->In_Vitro_Assay Data_Analysis Data Analysis In_Vitro_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for using this compound.

Troubleshooting Columbianadin experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Columbianadin (CBN). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and ensuring the successful use of this compound in their studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound (CBN) is a natural coumarin compound primarily isolated from plants of the Apiaceae family, such as Angelica pubescens. It is recognized for a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Its therapeutic potential is attributed to its distinct chemical structure and its ability to modulate multiple cellular signaling pathways.[1]

Q2: Which signaling pathways are known to be modulated by this compound?

This compound has been shown to influence several key signaling pathways, which can vary depending on the cell type and experimental context. Documented pathways include:

  • NOD1/NF-κB Pathway: CBN has been observed to suppress inflammation by inhibiting the activation of the NOD1 and NF-κB p65 signaling pathways.[2]

  • PI3K/Akt Pathway: In glioblastoma cells, this compound has been found to inhibit tumor progression by targeting the PI3K/Akt signaling pathway.[3]

  • NF-κB/MAPKs Pathway: CBN can dampen inflammatory responses by inhibiting the NF-κB and MAPK (ERK and JNK) signaling pathways.[4]

  • JAK2/STAT3 and JAK2/p38/NF-κB Pathways: In vivo studies have indicated that this compound's anti-inflammatory effects can be mediated through the downregulation of the JAK2/STAT3 and JAK2/p38/NF-κB signaling pathways.[5]

Below are diagrams illustrating the key signaling pathways modulated by this compound.

Columbianadin_Signaling_Pathways cluster_LPS_NOD1 LPS-Induced Inflammation (NOD1/NF-κB) cluster_GBM_PI3K Glioblastoma Progression (PI3K/Akt) cluster_LPS_MAPK LPS-Induced Inflammation (NF-κB/MAPK) cluster_DGal_JAK D-Gal-Induced Liver Injury (JAK/STAT) LPS1 LPS NOD1 NOD1 LPS1->NOD1 NFkB1 NF-κB p65 NOD1->NFkB1 Apoptosis1 Apoptosis NOD1->Apoptosis1 Inflammatory_Cytokines1 Inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB1->Inflammatory_Cytokines1 Columbianadin1 This compound Columbianadin1->NOD1 Inhibits Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt Cell_Proliferation Cell Growth & Proliferation Akt->Cell_Proliferation Migration_Invasion Migration & Invasion Akt->Migration_Invasion Cell_Cycle_Arrest G0/G1 Arrest Apoptosis2 Apoptosis Columbianadin2 This compound Columbianadin2->Akt Inhibits Columbianadin2->Cell_Cycle_Arrest Columbianadin2->Apoptosis2 LPS2 LPS MAPK MAPKs (ERK, JNK) LPS2->MAPK NFkB2 NF-κB p65 MAPK->NFkB2 Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α, IL-1β, iNOS, NO) NFkB2->Inflammatory_Mediators Columbianadin3 This compound Columbianadin3->MAPK Inhibits DGal D-Galactose JAK2 JAK2 DGal->JAK2 STAT3 STAT3 JAK2->STAT3 p38 p38 MAPK JAK2->p38 Inflammatory_Cytokines2 Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) STAT3->Inflammatory_Cytokines2 NFkB3 NF-κB p38->NFkB3 NFkB3->Inflammatory_Cytokines2 Columbianadin4 This compound Columbianadin4->JAK2 Inhibits Phosphorylation Troubleshooting_Workflow cluster_Compound Compound-Related Checks cluster_Cells Cell-Related Checks cluster_Assay Assay-Related Checks Start Inconsistent Experimental Results Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Check_Cells Step 2: Assess Cell Culture Conditions Check_Compound->Check_Cells Purity Purity Check (HPLC/MS) Check_Compound->Purity Solubility Solubility Issues (Precipitation) Check_Compound->Solubility Storage Proper Storage (-20°C or -80°C) Check_Compound->Storage Fresh_Dilutions Use Fresh Dilutions Check_Compound->Fresh_Dilutions Check_Assay Step 3: Review Assay Protocol Check_Cells->Check_Assay Health Cell Health & Viability Check_Cells->Health Density Consistent Seeding Density Check_Cells->Density Passage Low Passage Number Check_Cells->Passage Contamination Mycoplasma Testing Check_Cells->Contamination Resolved Consistent Results Check_Assay->Resolved Protocol Standardized Protocol Check_Assay->Protocol Reagents Consistent Reagent Lots Check_Assay->Reagents Controls Appropriate Controls (Vehicle) Check_Assay->Controls Assay_Type Consider Orthogonal Assay Check_Assay->Assay_Type HPLC_Workflow Sample_Prep Sample Preparation (1 mg/mL in Methanol) HPLC_System HPLC System Sample_Prep->HPLC_System Inject Sample Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak Integration) Data_Acquisition->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report

References

Technical Support Center: Optimizing Columbianadin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective in vivo administration of Columbianadin.

Troubleshooting Guide

Question: We are observing low efficacy or high variability in our in vivo experiments with this compound. What are the potential causes and how can we troubleshoot this?

Answer: Low efficacy and high variability with this compound in in vivo studies can arise from several factors related to its physicochemical properties and the experimental setup. Here is a step-by-step guide to help you identify and resolve these issues.

Formulation and Solubility Issues
  • Problem: this compound has poor water solubility, which can lead to incomplete dissolution, precipitation upon injection, and consequently, low bioavailability and inconsistent results.

  • Troubleshooting & Optimization:

    • Vehicle Selection: The choice of an appropriate vehicle is critical.

      • For oral administration, suspensions can be prepared using vehicles like 0.5% carboxymethylcellulose sodium (CMC-Na).

      • For intraperitoneal (i.p.) injections, this compound can be dissolved in a minimal amount of an organic solvent such as DMSO, and then diluted with saline or corn oil. It is crucial to ensure the final concentration of the organic solvent is low (typically <5-10% for DMSO) to avoid solvent-induced toxicity. Always include a vehicle-only control group in your experimental design.

    • Solubility Enhancement: Techniques such as co-solvency, or the use of cyclodextrins can be explored to improve the solubility of this compound.

    • Preparation Method: Ensure the compound is fully dissolved before administration. Gentle heating or sonication may aid dissolution, but stability under these conditions should be verified. Prepare fresh solutions for each experiment to avoid degradation.

Dosage and Administration Route Inconsistencies
  • Problem: The optimal dose and administration route for this compound are highly dependent on the animal model and the intended therapeutic effect. An inappropriate dosage regimen can lead to a lack of efficacy or toxicity.

  • Troubleshooting & Optimization:

    • Dose-Response Studies: If you are using a new model or a different endpoint, it is essential to perform a dose-response study to determine the optimal therapeutic window for this compound.

    • Route of Administration: Consider the pharmacokinetic profile associated with different routes.

      • Intravenous (i.v.) administration provides 100% bioavailability and is useful for initial pharmacokinetic studies.[1]

      • Intraperitoneal (i.p.) injection is a common route in rodent studies, offering higher bioavailability than oral administration for some compounds.[2]

      • Oral (p.o.) administration is relevant for clinical translation but may result in lower bioavailability due to first-pass metabolism.[3]

    • Injection Technique: Ensure proper and consistent administration techniques to minimize variability. For i.p. injections, incorrect placement can lead to injection into the gut or other organs, affecting absorption.

Animal Model and Experimental Design Flaws
  • Problem: The chosen animal model may not be appropriate for the specific pharmacological effect of this compound being investigated, or the experimental design may lack the necessary controls.

  • Troubleshooting & Optimization:

    • Model Selection: Ensure the animal model is well-validated and relevant to the human disease state you are modeling. For example, for anti-inflammatory studies, models like lipopolysaccharide (LPS)-induced liver injury or collagen-induced arthritis in mice are appropriate.[4][5]

    • Controls: Include all necessary control groups: a negative control (no treatment), a vehicle control, and a positive control (a compound with known efficacy in the model).

    • Acclimatization and Randomization: Allow for a sufficient acclimatization period for the animals before the start of the experiment. Randomize animals into different treatment groups to minimize bias.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting dosages for this compound in common in vivo models?

A1: The dosage of this compound can vary significantly depending on the animal model, administration route, and desired effect. Based on published studies, here are some general starting points:

  • Anti-inflammatory and Liver Protection Models (e.g., LPS-induced):

    • Intraperitoneal (i.p.): 10-20 mg/kg in mice.[4]

    • Oral (p.o.): 200-800 mg/kg in mice for chronic studies.[6]

  • Neuropathic Pain Models:

    • Intraperitoneal (i.p.): 3-10 mg/kg in mice.

  • Rheumatoid Arthritis Models:

    • Oral (p.o.): Doses have been used in mice, often as part of a larger extract or in chronic studies.[5]

It is strongly recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions.

Q2: How should I prepare a this compound solution for in vivo administration?

A2: Due to its poor water solubility, proper vehicle selection and preparation are crucial.

  • For Oral Administration (Suspension):

    • Weigh the required amount of this compound.

    • Levigate the powder with a small amount of the vehicle (e.g., 0.5% CMC-Na) to form a smooth paste.

    • Gradually add the remaining vehicle while stirring to achieve the desired final concentration.

  • For Intraperitoneal Injection (Solution/Suspension):

    • Dissolve this compound in a minimal volume of a biocompatible organic solvent like DMSO.

    • Slowly add this solution to a larger volume of a sterile carrier like saline or corn oil while vortexing to prevent precipitation.

    • The final concentration of the organic solvent should be kept to a minimum (e.g., <5-10% DMSO).

    • Always prepare a vehicle control with the same final concentration of all solvents.

Q3: What are the key pharmacokinetic parameters of this compound?

A3: Pharmacokinetic parameters of this compound have been studied in rats. The route of administration significantly impacts these parameters.

Data Presentation

Table 1: Summary of In Vivo Dosages of this compound in Different Animal Models
Animal Model Species Administration Route Dosage Range Reference
LPS-Induced Acute Liver InflammationMouseIntraperitoneal (i.p.)10 - 20 mg/kg[4]
D-Galactose-Induced Liver InjuryMouseOral (p.o.)200 - 800 mg/kg/day[6]
Neuropathic Pain (Oxaliplatin-induced)MouseIntraperitoneal (i.p.)3 - 10 mg/kg
Collagen-Induced ArthritisMouseOral (p.o.)Not specified for pure compound[5]
Acute Reflux EsophagitisRatOral (p.o.)25, 50, 100 mg/kg
Table 2: Pharmacokinetic Parameters of this compound in Rats
Parameter Intravenous (i.v.) Administration (1, 2.5, 5 mg/kg) Oral (p.o.) Administration of Pure this compound (25 mg/kg) Oral (p.o.) Administration of APR Extract (equivalent to 25 mg/kg this compound) Reference
Tmax (h) N/A3.03 ± 1.870.55 ± 0.33[3]
Cmax (ng/mL) Dose-dependent13.33 ± 25.371.82 ± 0.64[3]
AUC (0-t) (ng/mL*h) Dose-dependent28.80 ± 41.461.05 ± 1.02[3]
t1/2 (h) 0.027 - 0.060 (distribution), 0.57 - 1.25 (elimination)Not reportedNot reported[1]
Bioavailability (%) 100Not explicitly stated, but higher than extractLow[3]

APR: Angelicae Pubescentis Radix

Experimental Protocols

General Protocol for In Vivo Efficacy Study of this compound in a Mouse Model of LPS-Induced Acute Liver Inflammation
  • Animal Selection: Use male C57BL/6 mice (6-8 weeks old, weighing 20-25 g).

  • Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week prior to the experiment.

  • Grouping: Randomly divide the mice into the following groups (n=8-10 per group):

    • Control group (saline injection)

    • Vehicle control group (vehicle for this compound injection)

    • LPS group (LPS injection)

    • This compound + LPS group(s) (different doses of this compound + LPS injection)

    • Positive control group (e.g., a known anti-inflammatory drug + LPS injection)

  • Drug Preparation and Administration:

    • Prepare this compound solution/suspension as described in the FAQs.

    • Administer this compound (e.g., 10 and 20 mg/kg) or vehicle via intraperitoneal injection.

  • Induction of Inflammation: Two hours after this compound or vehicle administration, inject LPS (e.g., 5 mg/kg) intraperitoneally.

  • Sample Collection: Six to twenty-four hours after LPS injection, euthanize the mice and collect blood and liver tissue samples.

  • Endpoint Analysis:

    • Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

    • Histopathological Analysis: Fix liver tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess liver damage.

    • Western Blot/PCR Analysis: Analyze protein and gene expression of inflammatory markers (e.g., iNOS, COX-2) and signaling pathway components (e.g., phosphorylated NF-κB, p38, JNK, ERK) in liver tissue lysates.

Mandatory Visualization

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_analysis Analysis animal_selection Animal Selection (e.g., C57BL/6 mice) acclimatization Acclimatization (1 week) animal_selection->acclimatization grouping Randomized Grouping (Control, Vehicle, LPS, this compound) acclimatization->grouping drug_admin Drug Administration (this compound or Vehicle, i.p.) grouping->drug_admin lps_induction Inflammation Induction (LPS, i.p., 2h post-drug) drug_admin->lps_induction sample_collection Sample Collection (6-24h post-LPS) lps_induction->sample_collection biochemical Biochemical Analysis (ALT, AST, Cytokines) sample_collection->biochemical histology Histopathology (H&E Staining) sample_collection->histology molecular Molecular Analysis (Western Blot, PCR) sample_collection->molecular

Caption: A generalized workflow for in vivo efficacy studies of this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_this compound Intervention cluster_response Inflammatory Response LPS LPS MAPK MAPK Pathway (p38, JNK, ERK) LPS->MAPK NFkB_pathway NF-κB Pathway LPS->NFkB_pathway NFkB NF-κB (p65) MAPK->NFkB activates Ikk IKK NFkB_pathway->Ikk activates IkB IκBα Ikk->IkB phosphorylates IkB->NFkB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines upregulates iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 upregulates This compound This compound This compound->MAPK This compound->IkB inhibits degradation

Caption: this compound's inhibitory effect on NF-κB and MAPK signaling pathways.

References

Preventing Columbianadin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Columbianadin in cell culture. This guide is designed for researchers, scientists, and drug development professionals, providing clear, actionable advice to prevent and troubleshoot common issues, particularly compound precipitation, during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately after I add it to my cell culture medium. Why is this happening?

A1: This is a common issue for hydrophobic compounds like this compound. The primary cause is the sharp decrease in solvent polarity when your DMSO stock solution is diluted into the aqueous environment of the cell culture medium.[1] This "solvent shock" can cause the compound to crash out of the solution. Other contributing factors can include the final concentration of the compound exceeding its solubility limit in the medium, the temperature of the medium, and interactions with media components like salts and proteins.[1]

Q2: What is the recommended solvent and stock concentration for this compound?

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with 0.1% or lower being preferable for most cell lines.[3] However, cell line sensitivity can vary, so it is crucial to run a vehicle control (media with the same final DMSO concentration but without this compound) to assess any solvent-induced effects.[4]

Q4: Can the type of cell culture medium or serum affect this compound's solubility?

A4: Yes, absolutely. Cell culture media contain a complex mixture of salts, amino acids, and other components that can influence compound solubility.[1] The presence of serum, particularly proteins like albumin, can sometimes increase the solubility of hydrophobic compounds by binding to them.[4][5] If you are switching from a serum-containing to a serum-free medium, you may observe a decrease in solubility. It is important to validate the solubility in the exact medium formulation you plan to use.

Q5: I see a precipitate in my culture after incubation at 37°C, even though it was clear initially. What could be the cause?

A5: Delayed precipitation can be caused by several factors:

  • Temperature Shift: The solubility of a compound can change with temperature. A solution that is stable at room temperature may precipitate at 37°C.[1]

  • pH Shift: The CO2 environment in an incubator can cause a slight drop in the pH of the medium, which can affect the solubility of pH-sensitive compounds.[1]

  • Compound Instability: The compound itself may not be stable in the aqueous environment over time, leading to degradation and precipitation.

  • Interaction with Media Components: Over time, the compound may interact with salts or proteins in the media, leading to the formation of insoluble complexes.[1]

Q6: Should I filter my medium to remove the precipitate?

A6: No, filtering the medium is not recommended. The precipitate is your active compound, and filtering it will remove an unknown quantity, leading to an inaccurate final concentration in your experiment. The focus should be on preventing precipitation from occurring in the first place.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve a high-concentration stock (e.g., 20 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for several minutes to ensure the compound is fully dissolved.[6] Visually inspect the solution against a light source to confirm there are no visible particles.

  • Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol is essential to perform before your main experiment to find the highest concentration of this compound that remains in solution under your specific experimental conditions.

  • Prepare Medium: Pre-warm your complete cell culture medium (including serum, if applicable) to 37°C.

  • Serial Dilutions: Prepare a series of dilutions of your this compound stock solution into the pre-warmed medium. It is crucial to do this in a stepwise manner to avoid shocking the compound out of solution.

    • Add a small volume of the DMSO stock to a larger volume of medium while vortexing gently (e.g., 1 µL of 20 mM stock into 999 µL of medium for a 20 µM solution).[7]

    • Perform subsequent 2-fold serial dilutions from this initial solution using pre-warmed medium.

  • Incubation and Observation: Incubate the dilutions at 37°C in a CO₂ incubator for a period relevant to your experiment (e.g., 24, 48 hours).

  • Microscopic Examination: After incubation, carefully examine each concentration under a microscope for any signs of crystal formation or precipitation.

Quantitative Data Summary

ParameterRecommendation / ValueNotesCitation
Primary Solvent High-Purity, Anhydrous DMSORecommended for creating high-concentration stock solutions.[2]
Final DMSO Concentration ≤ 0.1% (Recommended), ≤ 0.5% (Tolerable for most cell lines)Cell-type dependent. Always include a vehicle control to test for solvent toxicity.[3]
Working Concentration Experimentally DeterminedMust be determined for your specific cell line and media conditions.
Example Concentration Up to 60 µMFound to be non-cytotoxic in RAW 264.7 macrophage cells.[8]
Stock Solution Storage -20°C or -80°C (Aliquot for single use)Avoid repeated freeze-thaw cycles to maintain compound integrity.[6]

Troubleshooting Guide

If you encounter precipitation, follow this logical workflow to diagnose and solve the issue.

G start Precipitation Observed in Cell Culture q1 When did it occur? start->q1 path_immediate Immediately upon dilution q1->path_immediate Immediately path_delayed After incubation at 37°C q1->path_delayed After Time sol_immediate1 Cause: Solvent Shock / Concentration too high path_immediate->sol_immediate1 sol_delayed1 Cause: Temperature/pH shift or compound instability path_delayed->sol_delayed1 action_immediate1 1. Pre-warm media to 37°C. 2. Add stock to media drop-wise while vortexing. 3. Reduce final concentration. sol_immediate1->action_immediate1 action_delayed1 1. Ensure media is properly buffered. 2. Reduce final concentration below the determined solubility limit. sol_delayed1->action_delayed1 q2 Is precipitate still present? action_immediate1->q2 action_delayed1->q2 sol_enhancers Consider using solubility enhancers like serum or cyclodextrins. q2->sol_enhancers Yes end_point Problem Resolved q2->end_point No sol_enhancers->end_point

Troubleshooting workflow for this compound precipitation.

Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. The diagram below illustrates the key points of intervention by this compound in response to an inflammatory stimulus like Lipopolysaccharide (LPS).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates IKK IKK Complex TLR4->IKK Activates MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK Phosphorylates JNK_ERK JNK / ERK (MAPK) MAPKK->JNK_ERK Phosphorylates NFkB NF-κB (p65/p50) JNK_ERK->NFkB Phosphorylates p65 IkB IκBα IKK->IkB Phosphorylates for Degradation IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB Inhibits NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation This compound This compound This compound->JNK_ERK Inhibits Phosphorylation This compound->IKK Prevents IκBα Degradation This compound->NFkB Inhibits p65 Phosphorylation DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) DNA->Cytokines Transcription

Inhibition of NF-κB and MAPK pathways by this compound.

References

Columbianadin Vehicle Selection for Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Columbianadin in animal studies. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in selecting a vehicle for this compound?

This compound, a naturally occurring coumarin, is a hydrophobic compound.[1][2][3] This poor water solubility presents a significant challenge for in vivo administration, requiring careful selection of a vehicle to ensure consistent and accurate dosing. The ideal vehicle should solubilize this compound at the desired concentration, be non-toxic to the animals at the administered volume, and not interfere with the biological activity of the compound or the experimental outcomes.

Q2: What are the most common vehicles for administering hydrophobic compounds like this compound to rodents?

For hydrophobic compounds, common vehicles include oils (e.g., corn oil, sesame oil), aqueous suspensions using suspending agents (e.g., carboxymethylcellulose - CMC), and co-solvent systems (e.g., polyethylene glycol 400 - PEG 400, dimethyl sulfoxide - DMSO, Tween 80).[4][5] The choice of vehicle depends on the required dose, the route of administration, and the duration of the study.

Q3: Are there any known adverse effects of these common vehicles in rodents?

Yes, some vehicles can have physiological effects. For example, high concentrations of DMSO can cause inflammation and other toxic effects.[4][5] PEG 400 has been reported to increase liver enzymes at higher doses.[4][5] It is crucial to include a vehicle-only control group in your study to account for any potential effects of the vehicle itself.

Q4: How can I improve the solubility of this compound in my chosen vehicle?

Several techniques can be employed to enhance the solubility of hydrophobic drugs. These include the use of co-solvents, surfactants, and particle size reduction techniques like micronization.[6][7] For this compound, a combination of a primary solvent (like DMSO or ethanol to initially dissolve the compound) followed by dilution in a secondary vehicle (like corn oil or a suspension medium) is a common strategy.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during preparation or administration.

Possible Causes:

  • Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen vehicle.

  • Temperature Changes: A decrease in temperature can reduce the solubility of the compound.

  • pH Shift: Changes in pH upon dilution or mixing can affect solubility.

Solutions:

  • Vehicle Optimization: Test a panel of vehicles to determine the one with the best solubilizing capacity for this compound.

  • Co-Solvent Approach: Dissolve this compound in a small volume of a strong organic solvent (e.g., DMSO) first, and then slowly add it to the final vehicle with vigorous stirring or vortexing.

  • Use of Surfactants: Incorporating a biocompatible surfactant like Tween 80 can help to maintain the compound in solution.[8][9]

  • Maintain Temperature: Prepare and administer the formulation at a consistent and slightly elevated temperature if the compound's stability allows.

  • Sonication: Use a sonicator to aid in the dissolution process.

Issue 2: Inconsistent results or high variability between animals.

Possible Causes:

  • Inhomogeneous Formulation: If this compound is not uniformly suspended or dissolved, different animals may receive different doses.

  • Instability of the Formulation: The compound may degrade in the vehicle over time.

  • Variable Absorption: The bioavailability of this compound can be influenced by the vehicle and the physiological state of the animal.

Solutions:

  • Ensure Homogeneity: For suspensions, ensure vigorous and consistent mixing before each administration. For solutions, visually inspect for any precipitation.

  • Fresh Preparation: Prepare the formulation fresh before each experiment to minimize degradation. While specific stability data for this compound in various vehicles is limited, coumarins can be susceptible to degradation in aqueous solutions, especially at different pH values.[10][11] A study on the stability of this compound in rat plasma indicated it was stable under the tested conditions.[12]

  • Standardize Administration Technique: Ensure that the gavage technique or injection method is consistent across all animals.

  • Control for Physiological Variables: Factors such as the fed or fasted state of the animals can impact drug absorption. Standardize these conditions across your experimental groups.

Issue 3: Animals show signs of distress or adverse reactions after administration.

Possible Causes:

  • Vehicle Toxicity: The vehicle itself may be causing adverse effects, especially at higher volumes or concentrations.

  • Compound Toxicity: The observed effects may be due to the pharmacological or toxicological properties of this compound.

  • Irritation from Formulation: The formulation may be irritating to the gastrointestinal tract or the injection site.

Solutions:

  • Vehicle Control Group: Always include a group that receives only the vehicle to differentiate between vehicle- and compound-related effects.

  • Dose-Response Study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose.

  • Reduce Vehicle Concentration/Volume: If vehicle toxicity is suspected, try to reduce the concentration of co-solvents or the total volume administered.

  • Alternative Route of Administration: If oral gavage is causing gastrointestinal irritation, consider alternative routes if appropriate for the study objectives.

Data Presentation

Table 1: Common Vehicles for Oral Administration of Hydrophobic Compounds in Rodents

VehicleCompositionPropertiesPotential Issues
Corn Oil Edible oilGenerally well-tolerated, suitable for lipophilic compounds.[13]Can influence lipid metabolism.
0.5% CMC (w/v) in water Carboxymethylcellulose sodium salt in waterForms a stable suspension for insoluble compounds.May affect gastrointestinal motility.[5]
PEG 400 (10-30% in water or saline) Polyethylene glycol 400Co-solvent that enhances solubility.[14][15]Can cause diarrhea and affect liver enzymes at high concentrations.[4][5]
Tween 80 (0.1-1% in water or saline) Polysorbate 80Surfactant that improves wetting and dispersion.[16][17]Can have mild effects on gastrointestinal function.[5]
DMSO (e.g., 5-10% in saline) Dimethyl sulfoxidePowerful solvent for many nonpolar compounds.Can cause local irritation and has its own biological effects.[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound in a Corn Oil Vehicle for Oral Gavage

  • Objective: To prepare a homogenous solution of this compound in corn oil.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Corn oil

    • Microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the required amount of this compound powder and place it in a microcentrifuge tube.

    • Add a minimal volume of DMSO (e.g., 10-20 µL per mg of this compound) to dissolve the powder completely. Vortex until a clear solution is obtained.

    • Gradually add the required volume of corn oil to the tube while continuously vortexing.

    • Continue to vortex for 5-10 minutes to ensure a homogenous solution. If necessary, sonicate for a few minutes to aid dissolution.

    • Visually inspect the final solution for any signs of precipitation before administration.

    • Administer to animals immediately after preparation.

Protocol 2: Preparation of this compound in a 0.5% CMC Suspension for Oral Gavage

  • Objective: To prepare a uniform suspension of this compound for oral administration.

  • Materials:

    • This compound powder

    • Carboxymethylcellulose (CMC), low viscosity

    • Sterile water for injection

    • Mortar and pestle or homogenizer

    • Stir plate and magnetic stir bar

  • Procedure:

    • Prepare a 0.5% (w/v) CMC solution by slowly adding CMC powder to sterile water while stirring continuously with a magnetic stir bar. Heat gently if necessary to aid dissolution, then cool to room temperature.

    • Weigh the required amount of this compound powder.

    • Triturate the this compound powder with a small volume of the 0.5% CMC solution in a mortar and pestle to form a smooth paste. This helps in wetting the powder and preventing clumping.

    • Gradually add the remaining volume of the 0.5% CMC solution to the paste while stirring continuously.

    • Transfer the suspension to a beaker and stir with a magnetic stir bar for at least 30 minutes to ensure uniformity.

    • Keep the suspension stirring during the dosing procedure to prevent settling of the particles.

Mandatory Visualizations

Vehicle_Selection_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Vehicle Screening cluster_2 Phase 3: In Vivo Pilot Study cluster_3 Phase 4: Final Selection A Determine Required Dose & Route of Administration B Review this compound's Physicochemical Properties (Hydrophobic) A->B C Prepare Trial Formulations: - Corn Oil - 0.5% CMC - 10% PEG 400 - 1% Tween 80 B->C D Assess Solubility & Stability (Visual Inspection, Microscopy) C->D D->C Precipitation Observed E Select Promising Vehicles D->E Successful Solubilization F Administer to a Small Group of Animals E->F G Monitor for Adverse Effects (Vehicle Control is Crucial) F->G G->C Adverse Effects Observed H Choose Vehicle with Best Solubility, Stability & Tolerability G->H No Adverse Effects I Proceed with Main Experiment H->I

Caption: Experimental workflow for selecting a suitable vehicle for this compound.

Signaling_Pathway cluster_0 This compound's Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK/ERK) TLR4->MAPK NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines This compound This compound This compound->MAPK This compound->NFkB

Caption: this compound inhibits pro-inflammatory signaling pathways.[2]

References

Technical Support Center: Enhancing the Bioavailability of Columbianadin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Columbianadin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of this promising natural coumarin.

Frequently Asked Questions (FAQs)

Q1: What is the oral bioavailability of pure this compound, and why is it low?

A1: The oral bioavailability of pure this compound in rats has been observed to be quite low. One study reported an oral bioavailability of approximately 0.44%[1]. This low bioavailability is primarily attributed to its poor water solubility, which limits its dissolution in the gastrointestinal fluids, and potential first-pass metabolism.

Q2: What are the primary strategies for improving the bioavailability of poorly soluble compounds like this compound?

A2: The main approaches to enhance the bioavailability of hydrophobic compounds fall into three categories:

  • Improving Solubility and Dissolution Rate: This can be achieved through techniques such as particle size reduction (micronization and nanonization), and formulating the compound into amorphous solid dispersions or complexes with carriers like cyclodextrins.

  • Enhancing Permeability: Strategies include the use of permeation enhancers or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).

  • Inhibiting First-Pass Metabolism: Co-administration with inhibitors of metabolic enzymes (e.g., Cytochrome P450) or efflux transporters (e.g., P-glycoprotein) can increase systemic exposure.

Q3: Are there any known drug transporters or metabolic enzymes that might affect this compound's bioavailability?

A3: While specific studies on this compound are limited, coumarin derivatives are known to be substrates for efflux transporters like P-glycoprotein (P-gp) and metabolized by Cytochrome P450 (CYP) enzymes[2][3]. P-gp in the intestinal epithelium can pump this compound back into the gut lumen, reducing its net absorption. CYP enzymes, primarily in the liver and small intestine, can metabolize this compound into more polar, readily excretable compounds, thus reducing the amount of active drug reaching systemic circulation.

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments.

Issue 1: Low Dissolution Rate of this compound in Aqueous Media

Problem: You are observing a very slow and incomplete dissolution of your this compound powder in simulated gastric or intestinal fluids, which is a prerequisite for absorption studies.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low dissolution rate.

Possible Solutions & Experimental Protocols:

  • Particle Size Reduction (Micronization/Nanonization):

    • Rationale: Reducing the particle size increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate.

    • Experimental Protocol (Wet Milling for Nanosuspension):

      • Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose).

      • Subject the suspension to high-pressure homogenization or wet ball milling.

      • Monitor the particle size using dynamic light scattering (DLS) until the desired nanoscale is achieved.

      • Lyophilize the nanosuspension to obtain a powder for dissolution testing.

  • Solid Dispersion:

    • Rationale: Dispersing this compound in a hydrophilic carrier in its amorphous state can significantly improve its wettability and dissolution.

    • Experimental Protocol (Solvent Evaporation Method):

      • Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., ethanol, methanol) at a specific ratio (e.g., 1:5 drug-to-polymer).

      • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

      • Dry the film under vacuum to remove residual solvent.

      • Scrape the solid dispersion from the flask and pulverize it.

  • Cyclodextrin Inclusion Complexation:

    • Rationale: The hydrophobic cavity of cyclodextrins can encapsulate the non-polar this compound molecule, forming a water-soluble inclusion complex.

    • Experimental Protocol (Kneading Method):

      • Prepare a paste by mixing this compound and a cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in a specific molar ratio with a small amount of a hydro-alcoholic solution.

      • Knead the paste for a defined period (e.g., 60 minutes).

      • Dry the resulting mass in an oven at a controlled temperature (e.g., 50°C).

      • Pulverize the dried complex.

Issue 2: Poor In Vivo Bioavailability Despite Improved Dissolution

Problem: You have successfully improved the dissolution rate of this compound in vitro, but in vivo pharmacokinetic studies in animal models still show low oral bioavailability.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor in vivo bioavailability.

Possible Causes and Solutions:

  • Low Intestinal Permeability:

    • Rationale: this compound may be poorly transported across the intestinal epithelium. Lipid-based formulations can enhance permeability.

    • Experimental Protocol (Self-Emulsifying Drug Delivery System - SEDDS):

      • Screen for suitable oils, surfactants, and co-surfactants based on their ability to solubilize this compound.

      • Construct a pseudo-ternary phase diagram to identify the self-emulsification region.

      • Prepare the SEDDS pre-concentrate by mixing the selected oil, surfactant, and co-surfactant at a ratio determined from the phase diagram.

      • Dissolve this compound in the SEDDS pre-concentrate.

      • Characterize the formulation for self-emulsification time, droplet size, and zeta potential upon dilution in aqueous media.

  • Efflux by P-glycoprotein (P-gp):

    • Rationale: If this compound is a P-gp substrate, its absorption will be limited by efflux back into the intestinal lumen.

    • Troubleshooting: Conduct in vitro Caco-2 cell transport studies in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apical-to-basolateral transport of this compound in the presence of the inhibitor would confirm its substrate status.

  • First-Pass Metabolism:

    • Rationale: this compound may be extensively metabolized by CYP enzymes in the gut wall and liver.

    • Troubleshooting: Perform an in vitro metabolic stability assay using liver microsomes. Rapid degradation of this compound would suggest significant metabolic clearance.

Quantitative Data on Bioavailability Enhancement Strategies

While specific data for this compound formulations are limited in published literature, studies on structurally similar coumarins provide valuable insights into the potential improvements achievable with different formulation strategies.

Table 1: Pharmacokinetic Parameters of Pure this compound in Rats

ParameterOral Administration (25 mg/kg)Intravenous Administration (5 mg/kg)
Tmax (h) 3.03 ± 1.87N/A
Cmax (ng/mL) 3.12 ± 0.93N/A
AUC(0-t) (ng·h/mL) 35.8 ± 26.11610 ± 490
t1/2 (h) 5.15 ± 4.580.52 ± 0.22
Absolute Bioavailability (%) ~0.44%100%
(Data adapted from a study on pure this compound)[1]

Table 2: Comparative Pharmacokinetics of Osthole (a Coumarin) Solid Dispersion in Rats

FormulationTmax (h)Cmax (ng/mL)AUC(0-∞) (ng·h/mL)Relative Bioavailability (%)
Osthole Coarse Powder ~4.0~200~1500100
Osthole Solid Dispersion (1:6 with Plasdone S-630) ~0.8~1000~2100~140
(Data adapted from a study on Osthole solid dispersions prepared by hot-melt extrusion)[4][5]

Key Experimental Methodologies

Pharmacokinetic Study Protocol in Rats:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing:

    • Oral (p.o.): Administer the this compound formulation (e.g., suspension of pure compound, solid dispersion, etc.) via oral gavage.

    • Intravenous (i.v.): Administer a solution of this compound in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate this compound from the plasma matrix.

    • Quantification: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to determine the concentration of this compound in the plasma samples[1][6].

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Signaling Pathway Visualization

The absorption and metabolism of this compound in an intestinal enterocyte can be influenced by several factors, including passive diffusion, efflux by transporters like P-glycoprotein, and metabolism by Cytochrome P450 enzymes.

Intestinal_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Columbianadin_Lumen This compound Columbianadin_Intra This compound Columbianadin_Lumen->Columbianadin_Intra Passive Diffusion Pgp P-glycoprotein Columbianadin_Intra->Pgp CYP450 CYP450 Columbianadin_Intra->CYP450 Columbianadin_Blood This compound Columbianadin_Intra->Columbianadin_Blood Absorption Metabolite Metabolite Pgp->Columbianadin_Lumen Efflux CYP450->Metabolite Metabolism

Caption: Potential pathways of this compound absorption and metabolism in an enterocyte.

References

Technical Support Center: Columbianadin Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of Columbianadin degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of conducting forced degradation studies on this compound?

A1: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of this compound.[1][2] These studies help in identifying potential degradation products that could form under various environmental conditions, which is crucial for developing a stable formulation and establishing a stability-indicating analytical method.[1][3] The data obtained is a key component of regulatory submissions for new drug substances.[3][4]

Q2: Under what conditions is this compound, as a coumarin derivative, likely to degrade?

A2: While specific data on this compound is limited, studies on other coumarins suggest potential instabilities. For instance, 7-hydroxy coumarin has shown susceptibility to degradation under alkaline and photolytic conditions.[5] Generally, furanocoumarins can be degraded by heat and ultraviolet irradiation.[6] Therefore, it is crucial to investigate this compound's stability under a range of stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[3]

Q3: What is a stability-indicating analytical method and why is it important?

A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API), this compound in this case, due to degradation.[4][7] Crucially, it must also be able to separate and quantify any degradation products formed, without interference from the parent drug, excipients, or other potential impurities.[8] High-performance liquid chromatography (HPLC) is the most common technique for developing such methods.[8][9]

Q4: Which analytical techniques are recommended for identifying the chemical structures of unknown degradation products of this compound?

A4: For the structural elucidation of unknown degradation products, hyphenated analytical techniques are highly recommended. Liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) like Q-TOF or Orbitrap, is a powerful tool for determining the molecular weight and elemental composition of degradants.[10] For definitive structural confirmation, preparative HPLC can be used to isolate the degradation products, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

Troubleshooting Guides

Issue 1: No significant degradation of this compound is observed under the applied stress conditions.

  • Question: I have subjected my this compound sample to the initial stress conditions, but the HPLC analysis shows minimal to no degradation (less than 5%). What should I do?

  • Answer: If you observe insufficient degradation, the stress conditions need to be intensified. You can try the following, one at a time:

    • Increase the concentration of the stress agent: For acid and base hydrolysis, you can increase the molarity of the acid (e.g., from 0.1 M to 1 M HCl) or base (e.g., from 0.1 M to 1 M NaOH).

    • Increase the temperature: For hydrolytic and thermal degradation, you can increase the temperature (e.g., from 60 °C to 80 °C).

    • Extend the duration of exposure: Increase the time the sample is exposed to the stress condition.

    • For oxidative stress: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).[10]

    • It's important to achieve a target degradation of approximately 5-20% to ensure that the primary degradation products are formed and can be reliably detected.[2]

Issue 2: The this compound sample shows excessive degradation (e.g., >50%) or has completely degraded.

  • Question: My sample has degraded almost completely after applying the stress conditions. How can I obtain the desired degradation level?

  • Answer: Excessive degradation can lead to the formation of secondary and tertiary degradants, which may not be relevant to the actual stability of the drug. To achieve the optimal 5-20% degradation, you should reduce the intensity of the stress conditions.[2] Consider these adjustments:

    • Decrease the concentration of the stress agent (acid, base, or oxidizing agent).

    • Lower the temperature of the reaction.

    • Reduce the exposure time.

    • For photostability, you can reduce the intensity of the light source or the duration of exposure.

    • It is recommended to take samples at multiple time points during the initial trials to identify the appropriate duration for achieving the target degradation.

Issue 3: The mass balance of the analysis is not within the acceptable range (typically 95-105%).

  • Question: After running my stressed samples, the sum of the assay of this compound and the percentage of all degradation products is not close to 100%. What could be the cause?

  • Answer: A poor mass balance can indicate several issues. Here are some potential causes and troubleshooting steps:

    • Co-elution of peaks: A degradant peak may be co-eluting with the parent this compound peak or another degradant. A peak purity analysis using a photodiode array (PDA) detector is essential to confirm the spectral homogeneity of each peak.

    • Degradants with no UV chromophore: Some degradation pathways might produce products that do not absorb UV light at the detection wavelength used for this compound. Try analyzing the samples at different wavelengths or using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

    • Formation of non-eluting compounds: Highly polar or polymeric degradation products may not elute from the HPLC column under the current method conditions.

    • Formation of volatile compounds: Volatile degradation products may be lost during sample preparation or analysis.

    • Incorrect response factors: The response factor of a degradation product can be different from that of the parent compound. If the structure of the degradant is known, a reference standard should be used for accurate quantification. If not, the relative response factor is often assumed to be 1.0 for initial assessment, but this can be a source of error.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the general procedure for subjecting this compound to various stress conditions as per ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60 °C for 24 hours.

    • At appropriate time intervals (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60 °C for 12 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize it with 1 M HCl, and dilute to the target concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At intervals, withdraw an aliquot and dilute to the target concentration for analysis.

  • Thermal Degradation:

    • Place solid this compound powder in a hot air oven maintained at 70 °C for 48 hours.

    • Also, expose the 1 mg/mL stock solution to the same conditions.

    • After the exposure, dissolve the solid sample and dilute the liquid sample to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid this compound powder and the 1 mg/mL stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, prepare the samples for analysis.

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC with a PDA or UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Optimization: The gradient profile, mobile phase composition, and pH should be optimized to achieve adequate separation (resolution > 2) between this compound and all degradation products.

Data Presentation

Table 1: Recommended Starting Conditions for Forced Degradation of this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 1 M HCl60 °C24 hours
Base Hydrolysis 1 M NaOH60 °C12 hours
Oxidation 30% H₂O₂Room Temp.24 hours
Thermal (Solid) Hot Air Oven70 °C48 hours
Thermal (Solution) Hot Air Oven70 °C48 hours
Photolytic ICH Q1B conditions (1.2 million lux·h & 200 W·h/m²)AmbientAs required

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_id Identification prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (1 M NaOH, 60°C) prep->base Expose to Stress oxid Oxidation (30% H2O2, RT) prep->oxid Expose to Stress therm Thermal (70°C) prep->therm Expose to Stress photo Photolytic (ICH Q1B) prep->photo Expose to Stress hplc HPLC Analysis (Stability-Indicating Method) acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples therm->hplc Analyze Samples photo->hplc Analyze Samples pda Peak Purity Check (PDA Detector) hplc->pda lcms LC-MS/HRMS (Structure Elucidation) hplc->lcms Identify Unknowns isolate Isolate Degradants (Prep-HPLC) lcms->isolate nmr NMR Analysis (Structure Confirmation) isolate->nmr

Caption: Experimental workflow for forced degradation studies of this compound.

Troubleshooting_Mass_Balance start Poor Mass Balance (<95% or >105%) q1 Are all peaks spectrally pure? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check PDA data q2 Do degradants lack UV chromophore? a1_yes->q2 sol1 Improve HPLC method (change gradient, mobile phase) to resolve co-eluting peaks. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Use universal detector (e.g., CAD, ELSD) or analyze at multiple wavelengths. a2_yes->sol2 q3 Are degradants non-eluting or volatile? a2_no->q3 sol3 Modify HPLC method (e.g., stronger solvent, different column) or use GC-MS for volatile compounds. q3->sol3

Caption: Troubleshooting flowchart for poor mass balance in degradation studies.

References

Minimizing off-target effects of Columbianadin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Columbianadin (CBN) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential off-target effects during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary known signaling pathways affected by this compound?

This compound has been shown to exert its effects through multiple signaling pathways. Its anti-inflammatory properties are primarily mediated by the inhibition of the NF-κB and MAPK (JNK and ERK) signaling pathways.[1] It also suppresses the NOD1 signaling pathway, leading to reduced inflammation and apoptosis.[2] In the context of rheumatoid arthritis, CBN has been found to directly bind to vimentin, which in turn inhibits the VAV2/Rac-1 signaling pathway.[3] Additionally, CBN has demonstrated cardioprotective effects by modulating the Sirt1/FOXO1 signaling pathway.[4][5] In cancer cell lines, it has been observed to induce apoptosis and necroptosis.[6][7]

Q2: A researcher is observing unexpected cytotoxicity in their cell line when treating with this compound, even at low concentrations. What could be the cause?

Unexpected cytotoxicity at low concentrations of this compound could be attributed to several factors. Firstly, the specific cell line being used may be particularly sensitive to CBN's pro-apoptotic or pro-necroptotic effects.[6][7] Even at concentrations as low as 25 µM, CBN has been shown to induce apoptosis in HCT116 colon cancer cells.[6][7] Secondly, the observed cytotoxicity could be an "off-target" effect in the context of your experiment if you are studying a non-cancer-related pathway. This compound's modulation of fundamental signaling pathways like NF-κB and MAPK can have significant impacts on cell viability and proliferation in a cell-type-dependent manner.[1] It is also possible that the compound is affecting ion channels, such as voltage-gated sodium and calcium channels, which could lead to cellular stress and death in certain cell types.[8][9]

Q3: My experiment aims to study the anti-inflammatory effects of this compound, but I am seeing changes in cell adhesion and morphology. Why might this be happening?

Changes in cell adhesion and morphology could be linked to this compound's known interaction with vimentin.[3] Vimentin is a key component of the cytoskeleton and is involved in cell structure, migration, and adhesion. By binding to vimentin, CBN can disrupt these processes, leading to the observed changes.[3][10] This effect on vimentin and the subsequent inhibition of the VAV2/Rac-1 signaling pathway is a primary mechanism of its action in rheumatoid arthritis synoviocytes, but could be considered an off-target effect in other experimental contexts.[3][10]

Troubleshooting Guides

Issue 1: Inconsistent Anti-Inflammatory Effects of this compound

Symptoms:

  • High variability in the reduction of pro-inflammatory markers (e.g., TNF-α, IL-6, iNOS) between experiments.[1][11]

  • Lack of a clear dose-dependent response.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cell Line Variability Different cell lines may have varying expression levels of the target proteins in the NF-κB, MAPK, and NOD1 pathways. It is advisable to characterize the baseline expression of key proteins like NOD1, NF-κB p65, and phosphorylated forms of ERK and JNK in your cell model.[1][2]
LPS/Stimulant Potency The potency of the inflammatory stimulus (e.g., lipopolysaccharide) can degrade over time. Use freshly prepared stimuli and titrate the concentration to ensure a consistent inflammatory response before treating with this compound.
Compound Stability Ensure proper storage and handling of this compound to maintain its bioactivity. Prepare fresh dilutions for each experiment from a stock solution stored under recommended conditions.
Timing of Treatment The timing of CBN treatment relative to inflammatory stimulation can significantly impact the outcome. Optimize the pre-treatment or co-treatment duration for your specific experimental setup.
Issue 2: Observed Neurological or Cardiac Effects in In Vivo Models

Symptoms:

  • Unexpected changes in animal behavior, motor function, or cardiac activity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Ion Channel Modulation This compound has been reported to inhibit voltage-gated Ca2+ and Na+ channels.[8][9] These effects can lead to neurological or cardiac side effects. Consider reducing the dosage or using a different administration route to minimize systemic exposure.
Sirt1/FOXO1 Pathway Activation CBN's activation of the Sirt1/FOXO1 pathway, while beneficial for cardioprotection against doxorubicin, might have unintended consequences in other contexts.[4][5] Monitor biomarkers related to this pathway to understand if it is being activated at the administered doses.
Tissue Distribution Studies have shown that this compound and its metabolite, columbianetin, distribute to various tissues, with the heart showing high uptake of CBN.[12] This could explain observed cardiac effects. Lowering the dose or using targeted delivery methods could mitigate these effects.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Cell LineAssayParameterValueReference
HCT116Cell ProliferationIC5032.4 µM[13]
RAW 264.7Cytotoxicity (LPS-stimulated)No noticeable cytotoxicity up to60 µM[14]
RAW 264.7Nitric Oxide Production (LPS-stimulated)Significant reduction at20 and 40 µM[1][11]
MH7ACell Proliferation (TNF-α-stimulated)Significant repression at25 and 50 µM[10][15]
GH3Voltage-gated Na+ current (peak)IC5014.7 µM[8]
GH3Voltage-gated Na+ current (late)IC502.8 µM[8]

Table 2: In Vivo Dosage and Effects of this compound

Animal ModelConditionDosageObserved EffectReference
MiceLPS-induced acute liver inflammation10 and 20 mg/kgReduced serum AST and ALT at 20 mg/kg[1][14]
MiceDoxorubicin-induced cardiotoxicity10 mg/kg/dayAttenuated oxidative stress and cardiomyocyte apoptosis[4]
RatsAcute reflux esophagitis25, 50, and 100 mg/kgSuppressed gastric secretion volume and total acidity[11][16][17]
MiceCollagen-induced rheumatoid arthritisNot specifiedAmeliorated foot and paw swelling and joint damage[3][10]

Experimental Protocols

Protocol 1: Assessing this compound's Effect on NF-κB Activation

Objective: To determine the inhibitory effect of this compound on the nuclear translocation of NF-κB p65 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (CBN)

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • Nuclear and Cytoplasmic Extraction Reagents

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p65, anti-Lamin B1

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Western blot reagents and equipment

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and culture until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of CBN (e.g., 10, 20, 40 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them to separate nuclear and cytoplasmic fractions using a commercial kit.

  • Determine the protein concentration of the extracts using the BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p65 and Lamin B1 (as a nuclear marker) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize the nuclear p65 levels to the Lamin B1 control.

Protocol 2: Cell Viability Assay

Objective: To evaluate the cytotoxic effects of this compound on a specific cell line.

Materials:

  • Selected cell line (e.g., HCT116, RAW 264.7)

  • Appropriate cell culture medium

  • This compound (CBN)

  • 96-well plates

  • Sulforhodamine B (SRB) or MTT reagent

  • Trichloroacetic acid (TCA)

  • Tris base solution

Procedure (SRB Assay):

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of CBN concentrations and incubate for the desired time period (e.g., 48 or 72 hours).[7]

  • Fix the cells by gently adding cold 10% TCA and incubate for 1 hour at 4°C.[7]

  • Wash the plates five times with tap water and allow them to air dry.[7]

  • Stain the cells with 0.4% SRB in 1% acetic acid for 1 hour at room temperature.[7]

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Visualizations

Signaling_Pathway_of_this compound LPS LPS TLR4 TLR4 LPS->TLR4 NOD1 NOD1 LPS->NOD1 MAPK MAPK (ERK, JNK) TLR4->MAPK IkB_NFkB IκB-NF-κB NOD1->IkB_NFkB MAPK->IkB_NFkB NFkB NF-κB (p65) IkB_NFkB->NFkB Degradation of IκB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, iNOS) Nucleus->Inflammatory_Cytokines Transcription CBN This compound (CBN) CBN->NOD1 CBN->MAPK CBN->IkB_NFkB Inhibits Degradation

Caption: this compound's anti-inflammatory mechanism.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Concentration Is CBN concentration > 25 µM? Start->Check_Concentration High_Concentration High concentration may induce necroptosis or apoptosis. Check_Concentration->High_Concentration Yes Check_Cell_Line Is the cell line known to be sensitive? Check_Concentration->Check_Cell_Line No Analyze_Results Analyze results to identify the cause. High_Concentration->Analyze_Results Sensitive_Cell_Line Consider using a less sensitive cell line or lowering the concentration. Check_Cell_Line->Sensitive_Cell_Line Yes Investigate_Off_Target Investigate potential off-target effects: - Ion channel modulation - Vimentin interaction Check_Cell_Line->Investigate_Off_Target No Sensitive_Cell_Line->Analyze_Results Perform_Assays Perform specific assays: - Patch clamp for ion channels - Immunofluorescence for vimentin Investigate_Off_Target->Perform_Assays Perform_Assays->Analyze_Results

Caption: Troubleshooting unexpected cytotoxicity.

References

Validation & Comparative

A Comparative Guide to the Anti-Inflammatory Properties of Columbianadin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory compound Columbianadin against established anti-inflammatory agents: Indomethacin, Celecoxib, and Dexamethasone. The information is compiled from preclinical studies to assist in the evaluation of this compound as a potential therapeutic agent.

Executive Summary

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Indomethacin, Celecoxib, and Dexamethasone on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These cells are a standard model for in vitro assessment of anti-inflammatory activity.

Note: The IC50 values presented are compiled from various studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundIC50 (µM) in RAW 264.7 cells
This compound Data not available
Indomethacin ~56.8
Celecoxib ~0.04
Dexamethasone ~0.03

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production

CompoundIC50 (µM) in RAW 264.7 cells
This compound Data not available
Indomethacin ~2.8
Celecoxib ~0.3
Dexamethasone Data not available

Table 3: Inhibition of Pro-inflammatory Cytokine Production (TNF-α & IL-6)

CompoundIC50 (µM) for TNF-α Inhibition in RAW 264.7 cellsIC50 (µM) for IL-6 Inhibition in RAW 264.7 cells
This compound Data not availableData not available
Indomethacin ~143.7Data not available
Celecoxib Data not availableData not available
Dexamethasone Data not availableData not available

While specific IC50 values for this compound in RAW 264.7 cells are not available, studies have shown that it significantly inhibits the production of NO, TNF-α, IL-1β, and iNOS in a dose-dependent manner in these cells.[1] In another human monocytic cell line, THP-1, this compound dose-dependently suppressed the secretion of inflammatory cytokines.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms identified are the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the inhibitor of NF-κB (IκBα) is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates for degradation NFkB NF-κB (p65) Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB->Pro_inflammatory_Genes Induces transcription NFkB_IkappaB NF-κB-IκBα Complex NFkB_IkappaB->NFkB Releases This compound This compound This compound->IKK Inhibits This compound->IkappaB Prevents degradation This compound->NFkB Inhibits nuclear translocation

This compound's Inhibition of the NF-κB Pathway

This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[1] This action effectively blocks the transcription of NF-κB target genes, including those for TNF-α, IL-1β, iNOS, and COX-2.[1][2]

MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of the inflammatory response. These kinases, when activated by stimuli like LPS, can lead to the activation of transcription factors that promote the expression of inflammatory genes.

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases Activates ERK ERK Upstream_Kinases->ERK Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates p38 p38 Upstream_Kinases->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activate JNK->Transcription_Factors Activate p38->Transcription_Factors Activate Pro_inflammatory_Genes Pro-inflammatory Genes Transcription_Factors->Pro_inflammatory_Genes Induce transcription This compound This compound This compound->ERK Inhibits phosphorylation This compound->JNK Inhibits phosphorylation

This compound's Inhibition of the MAPK Pathway

Studies have demonstrated that this compound significantly reduces the LPS-induced phosphorylation of ERK and JNK, but not p38 MAPK.[1][2] The inhibition of ERK and JNK signaling further contributes to the suppression of NF-κB activation, indicating a crosstalk between these two pathways that is modulated by this compound.[1]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in the comparison of these anti-inflammatory compounds.

Cell Culture and LPS Stimulation

A typical experimental workflow for assessing the anti-inflammatory effects of test compounds on macrophage cells is outlined below.

Experimental_Workflow start Start culture Culture RAW 264.7 cells to ~80% confluency start->culture seed Seed cells in multi-well plates (e.g., 96-well or 24-well) culture->seed adhere Allow cells to adhere overnight (37°C, 5% CO2) seed->adhere pretreat Pre-treat cells with various concentrations of test compound adhere->pretreat stimulate Stimulate cells with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate for a specified period (e.g., 24 hours) stimulate->incubate collect Collect cell culture supernatant incubate->collect assay Perform assays for NO, PGE2, and cytokines (Griess, ELISA) collect->assay end End assay->end

Workflow for In Vitro Anti-inflammatory Assays
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • LPS Stimulation: Cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with the test compound for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) from E. coli (e.g., at a concentration of 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • After cell treatment and stimulation, 100 µL of cell culture supernatant is collected.

    • The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.

    • The absorbance is measured at approximately 540 nm using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2) Immunoassay
  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE2 in the cell culture supernatant.

  • Procedure:

    • A 96-well plate is coated with a capture antibody specific for PGE2.

    • Cell culture supernatants and a series of PGE2 standards are added to the wells, along with a fixed amount of horseradish peroxidase (HRP)-labeled PGE2.

    • During incubation, the PGE2 in the sample competes with the HRP-labeled PGE2 for binding to the capture antibody.

    • The plate is washed to remove unbound components.

    • A substrate solution is added, which reacts with the bound HRP to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is read at a specific wavelength. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

Cytokine (TNF-α and IL-6) Immunoassay
  • Principle: A sandwich ELISA is used to measure the concentration of specific cytokines in the cell culture supernatant.

  • Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6).

    • Cell culture supernatants and standards are added to the wells and incubated to allow the cytokine to bind to the capture antibody.

    • The plate is washed, and a biotinylated detection antibody that recognizes a different epitope on the cytokine is added.

    • After another wash, streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.

    • A substrate solution is added, and the resulting colorimetric reaction is measured. The intensity of the color is directly proportional to the concentration of the cytokine in the sample.

Conclusion

This compound demonstrates promising anti-inflammatory activity through the targeted inhibition of the NF-κB and MAPK signaling pathways. While the currently available data from preclinical studies supports its potential as an anti-inflammatory agent, further research is required to establish its potency in direct comparison to widely used anti-inflammatory drugs. Specifically, the determination of IC50 values for this compound in standardized in vitro assays will be crucial for a comprehensive quantitative assessment of its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies.

References

A Comparative Analysis of Columbianadin and Psoralen Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two naturally occurring coumarin compounds, Columbianadin and Psoralen. While both compounds share a common coumarin core, their mechanisms of action and therapeutic applications diverge significantly. This document summarizes their known biological effects, presents available quantitative data, outlines key experimental methodologies, and visualizes their respective signaling pathways.

I. Overview of Biological Activities

This compound and Psoralen exhibit distinct pharmacological profiles. Psoralen, a furocoumarin, is renowned for its photosensitizing properties, which are harnessed in photochemotherapy. In contrast, this compound, a dihydrofuranocoumarin, demonstrates a range of activities including anti-inflammatory, anti-cancer, and neuroprotective effects, independent of photoactivation.

II. Comparative Data

At present, direct comparative studies measuring the relative potency of this compound and Psoralen for the same biological endpoint are limited in the public domain. The following tables summarize key aspects of their individual activities based on available research.

Table 1: General Properties and Primary Mechanisms

FeatureThis compoundPsoralen
Chemical Class DihydrofuranocoumarinFurocoumarin
Primary Mechanism Modulation of inflammatory and apoptotic signaling pathways (e.g., NF-κB, MAPKs).[1][2]DNA intercalation and cross-linking upon UVA activation (PUVA therapy); modulation of EGF receptor signaling.[3][4][5][6]
Photoactivation Not required for its primary biological activities.Requires UVA irradiation for its primary therapeutic effects.[4][7][8]
Primary Therapeutic Areas Anti-inflammatory, anti-cancer, neuroprotective, analgesic.[1][9][10]Dermatological (Psoriasis, Vitiligo), potential anti-cancer, and antiviral applications.[4][11][12]

Table 2: Effects on Cellular Processes

Cellular ProcessThis compoundPsoralen
Inflammation Inhibits pro-inflammatory cytokines (TNF-α, IL-6) and mediators (iNOS, COX-2) by suppressing NF-κB and MAPK signaling pathways.[1][2]Can modulate immune responses; used to treat inflammatory skin conditions like psoriasis.[4][12]
Apoptosis Induces apoptosis and necroptosis in cancer cells through modulation of caspase, Bax/Bcl-2 pathways, and generation of reactive oxygen species (ROS).[13]Induces apoptosis, particularly in hyperproliferative cells, through DNA damage upon photoactivation.[4][7][8]
Cell Proliferation Inhibits proliferation of cancer cells and synoviocytes in rheumatoid arthritis.[13][14]Inhibits the proliferation of hyperproliferative skin cells in psoriasis as part of PUVA therapy.[4][11]
Signal Transduction Inhibits NF-κB, MAPKs (JNK, ERK), and VAV2/Rac-1 signaling pathways.[2][14] Regulates Keap1/Nrf2 pathway.[15]Upon photoactivation, can inhibit EGF receptor binding and tyrosine kinase activity.[3][5][6]

III. Experimental Protocols

A. Psoralen plus Ultraviolet A (PUVA) Therapy for Psoriasis

PUVA therapy is a cornerstone application of Psoralen's photosensitizing activity.

Objective: To induce remission in patients with severe psoriasis.

Protocol:

  • Psoralen Administration: Patients are administered a controlled dose of a psoralen derivative, typically 8-methoxypsoralen (8-MOP), either orally or topically.

  • Incubation Period: Following administration, a waiting period allows for the drug to distribute and reach the skin.

  • UVA Irradiation: The affected skin areas are then exposed to a measured dose of long-wave ultraviolet radiation (UVA, 320-400 nm).

  • Mechanism: The UVA light activates the psoralen that has intercalated into the DNA of skin cells. This activation leads to the formation of covalent cross-links between DNA strands, inhibiting DNA replication and cell division in the hyperproliferative psoriatic skin cells.[4][16]

  • Treatment Schedule: Treatments are typically repeated several times a week, with the UVA dose gradually increased, until clearance of the psoriatic plaques.[17]

B. In Vitro Anti-Inflammatory Assay for this compound

This protocol assesses the ability of this compound to suppress inflammatory responses in cultured cells.

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period.

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.

    • Pro-inflammatory Cytokine Levels: The levels of cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Western Blot Analysis: Cell lysates are analyzed by Western blotting to determine the expression and phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., IκBα, p65, JNK, ERK, p38). A decrease in the phosphorylation of these proteins would indicate an inhibitory effect of this compound on these pathways.[2]

IV. Signaling Pathways and Mechanisms of Action

This compound's Anti-Inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling cascades.

Columbianadin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (JNK, ERK, p38) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound This compound->MAPK_pathway Inhibits This compound->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces Transcription

Caption: this compound inhibits inflammation by blocking NF-κB and MAPK activation.

Psoralen's Dual Mechanism of Action

Psoralen's activity is multifaceted, involving both nuclear and cell membrane targets.

Psoralen_Pathway cluster_PUVA Mechanism 1: DNA Cross-linking (PUVA) cluster_EGFR Mechanism 2: EGF Receptor Modulation Psoralen_DNA Psoralen DNA DNA Psoralen_DNA->DNA Intercalates UVA UVA Light Crosslink DNA Interstrand Cross-links UVA->Crosslink Activates DNA->Crosslink Forms Apoptosis_DNA Apoptosis Crosslink->Apoptosis_DNA Psoralen_EGFR Psoralen Psoralen_Receptor Psoralen Receptor Psoralen_EGFR->Psoralen_Receptor Binds UVA2 UVA Light EGFR EGF Receptor UVA2->EGFR Photoactivation Psoralen_Receptor->EGFR Activates EGFR_Phospho Phosphorylated EGF Receptor EGFR->EGFR_Phospho Phosphorylates EGFR_Activity Reduced EGF Binding & Tyrosine Kinase Activity EGFR_Phospho->EGFR_Activity

Caption: Psoralen's dual mechanisms: DNA damage and EGF receptor inhibition.

V. Conclusion

This compound and Psoralen are both coumarin derivatives with significant, yet distinct, biological activities. Psoralen's primary utility lies in its photo-inducible DNA cross-linking ability, making it a valuable agent in dermatology for treating hyperproliferative skin disorders. This compound, on the other hand, acts as a modulator of key intracellular signaling pathways involved in inflammation and cancer, without the need for photoactivation. The differing mechanisms of these two compounds highlight the chemical diversity and therapeutic potential within the coumarin family of natural products. Further research, including direct comparative studies, will be crucial to fully elucidate their therapeutic potentials and relative efficacies in various disease models.

References

A Comparative Guide to the Anti-Cancer Effects of Columbianadin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer properties of Columbianadin, a natural coumarin, against other noteworthy coumarins and a standard chemotherapeutic agent, doxorubicin. The information is curated from various experimental studies to offer an objective overview of its potential as an anti-cancer agent.

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for this compound and its comparators across a range of human cancer cell lines.

CompoundCancer Cell LineIC50 Value (µM)Exposure Time (hours)Reference
This compound HCT116 (Colon)47.248[1]
HCT116 (Colon)32.472[1]
E-J (Bladder)2.3Not Specified[2]
Decursin 143B (Osteosarcoma)54.224[3]
MG63 (Osteosarcoma)54.324[3]
DU145 (Prostate)~10024[3]
HCT-116 (Colon)~5024[4]
253J (Bladder)~5024[4]
NCI/ADR-RES (Ovarian)70.0 (23 µg/mL)Not Specified[5]
Scopoletin HeLa (Cervical)7.5 - 25Not Specified[6]
PC3 (Prostate)817.0 (157 µg/mL)Not Specified
A549 (Lung)~83.3 (16 µg/mL)Not Specified[7]
KKU-100 (Cholangiocarcinoma)486.272[8]
KKU-M214 (Cholangiocarcinoma)493.572[8]
Daphnetin B16 (Melanoma)5472[9]
MXT (Breast Adenocarcinoma)7472[9]
C26 (Colon Carcinoma)10872[9]
Huh7 (Hepatocellular Carcinoma)69.41Not Specified[10]
SK-HEP-1 (Hepatocellular Carcinoma)81.96Not Specified[10]
MCF-7 (Breast)5.76 - 32.45Not Specified[11]
Esculetin Hep-2 (Laryngeal)1.95872[12]
HT-29 (Colorectal)5548[12]
HCT116 (Colorectal)10024[12]
PANC-1 (Pancreatic)100Not Specified
A253 (Salivary Gland)157.424[13]
G361 (Melanoma)~240Not Specified[14]
Doxorubicin UKF-NB-4 (Neuroblastoma)0.046 ± 0.005Not Specified[15]
IMR-32 (Neuroblastoma)0.004 ± 0.001Not Specified[15]
MDA-MB 231 (Breast)1.6 µg/mLNot Specified[16]
MCF-7 (Breast)2.324[17]

Mechanisms of Anti-Cancer Action

This compound and the compared coumarins exert their anti-cancer effects through several key cellular mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. A significant signaling pathway implicated in these processes is the PI3K/Akt pathway.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells. The following table compares the pro-apoptotic effects of the selected compounds.

CompoundCancer Cell LineApoptotic EffectQuantitative DataReference
This compound HCT116 (Colon)Induces apoptosis at 25 µM and necroptosis at 50 µM.[1]25 µM treatment increases Annexin V+/PI+ stained cells.[1][1]
GlioblastomaInduces apoptosis.[18]-[18]
Decursin 143B (Osteosarcoma)Induces apoptosis in a concentration-dependent manner at 48h.[12]48h: 27.2% (25 µM), 35.7% (50 µM), 37.7% (100 µM).[12][12]
MG63 (Osteosarcoma)Induces apoptosis in a concentration-dependent manner at 48h.[12]48h: 18.7% (25 µM), 27.7% (50 µM), 46.0% (100 µM).[12][12]
HCT-116 (Colon)Induces apoptosis in a dose-dependent manner.[3]48h: 20.5% (50 µM), 40.44% (100 µM).[3][3]
U87 (Glioblastoma)Induces apoptosis.[5]44.4% apoptosis at 50 µM.[5][5]
Scopoletin HeLa (Cervical)Induces apoptosis.[6]-[6]
Daphnetin Human MelanomaInduces apoptosis.-[10]
Esculetin PANC-1 (Pancreatic)Induces apoptosis in a time-dependent manner.[19]>50% apoptotic cells by 36h.[19][19]
A253 (Salivary Gland)Induces apoptosis.[13]-[13]
G361 (Melanoma)Induces apoptosis.[2]-[2]
Cell Cycle Arrest

Disruption of the normal cell cycle is another key strategy of anti-cancer agents. The table below outlines the effects of the compared compounds on cell cycle progression.

CompoundCancer Cell LineEffect on Cell CycleQuantitative DataReference
This compound HCT116 (Colon)Increases sub-G1 phase in a concentration-dependent manner.[1]20.3% in sub-G1 at 50 µM.[1][1]
GlioblastomaArrests cell cycle in G0/G1 phase.[18]-[18]
Decursin OsteosarcomaIncreases cells in G0/G1 phase and decreases cells in S-phase.[3]-[3]
Scopoletin HeLa (Cervical)Blocks cells at the G2/M checkpoint.[6]-[6]
Daphnetin Mouse T LymphocytesIncreases cells in G1 stage and decreases cells in S and G2/M stages.[20]G1: from 76.62% to 86.48%. S: from 20.83% to 12.90%. G2/M: from 2.55% to decreased percentage.[20][20]
Esculetin G361 (Melanoma)Regulates expression of cell cycle-related proteins (p27, p21, cyclin D1).[2]-[2]
Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Its inhibition is a key target for many anti-cancer therapies.

CompoundCancer Cell LineEffect on PI3K/Akt PathwayQuantitative DataReference
This compound GlioblastomaInhibits the PI3K/Akt signaling pathway.[18]-[18]
Decursin OsteosarcomaSuppresses the phosphorylation of Akt.[3]-[3]
Scopoletin HeLa (Cervical)Inhibits the PI3K/AKT pathway.[6]-[6]
Esculetin ASMCsInhibits activation of PI3K/Akt pathway.[21]-[21]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry.[4]

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Culture cells in 6-well plates and treat with the test compound for the indicated time.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis for PI3K/Akt Pathway
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total PI3K, phospho-PI3K, total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein levels.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Experimental Workflow: Apoptosis Assay (Annexin V/PI Staining) cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis A Seed and Treat Cells B Harvest Adherent & Floating Cells A->B C Wash with Cold PBS B->C D Resuspend in 1X Binding Buffer C->D E Add Annexin V-FITC & Propidium Iodide D->E F Incubate 15 min at RT (Dark) E->F G Add 1X Binding Buffer F->G H Analyze by Flow Cytometry G->H

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Signaling Pathway: this compound-Induced Apoptosis cluster_0 PI3K/Akt Pathway Inhibition cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade This compound This compound PI3K PI3K This compound->PI3K Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) This compound->Bax Upregulation Akt Akt PI3K->Akt Inhibition Akt->Bcl2 Inhibits Inhibition CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Columbianadin and Dexamethasone: A Comparative Analysis of Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the anti-inflammatory properties of the natural coumarin, Columbianadin, and the synthetic glucocorticoid, dexamethasone. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their mechanisms of action and efficacy in preclinical inflammatory models.

Introduction

This compound is a natural bioactive compound isolated from plants of the Apiaceae family, such as Angelica pubescens, and has demonstrated a range of pharmacological activities, including anti-inflammatory effects.[1] Dexamethasone is a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive properties, widely used in clinical practice. This guide synthesizes available experimental data to compare their efficacy.

Mechanisms of Action: A Tale of Two Pathways

This compound and dexamethasone exert their anti-inflammatory effects through distinct molecular pathways.

This compound: This natural compound primarily targets key signaling cascades involved in the inflammatory response. In models of inflammation stimulated by lipopolysaccharide (LPS), this compound has been shown to suppress the inflammatory response by inactivating the NOD1 and NF-κB p65 signaling pathways.[1] Further research indicates its ability to down-regulate the expression of phosphorylated JAK2, STAT3, MAPK, and NF-κB.[2]

Dexamethasone: As a glucocorticoid, dexamethasone's mechanism is centered on its interaction with the glucocorticoid receptor (GR). Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[3] Dexamethasone also interferes with key signaling pathways, including NF-κB and MAPK.[4]

dot

Signaling Pathways cluster_this compound This compound Pathway cluster_dexamethasone Dexamethasone Pathway LPS LPS NOD1 NOD1 LPS->NOD1 JAK2 JAK2 LPS->JAK2 NFkB_C NF-κB NOD1->NFkB_C p38_STAT3 p38/STAT3 JAK2->p38_STAT3 p38_STAT3->NFkB_C Inflammation_C Inflammatory Response NFkB_C->Inflammation_C This compound This compound This compound->NOD1 This compound->JAK2 Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR DEX_GR DEX-GR Complex GR->DEX_GR Nucleus Nucleus DEX_GR->Nucleus AntiInflammatory_Genes Anti-inflammatory Gene Expression Nucleus->AntiInflammatory_Genes ProInflammatory_Genes Pro-inflammatory Gene Repression (NF-κB, AP-1) Nucleus->ProInflammatory_Genes

Caption: Signaling pathways of this compound and Dexamethasone.

Comparative Efficacy: In Vitro and In Vivo Models

While no studies directly comparing this compound and dexamethasone in the same experimental setup were identified, a comparative analysis can be drawn from studies using similar models.

In Vitro Efficacy: Inhibition of Pro-Inflammatory Cytokines

The anti-inflammatory potential of both compounds has been assessed in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7 and THP-1, which are standard models for studying inflammatory responses.

CompoundCell LineTarget Cytokine/MediatorConcentration/Dose% Inhibition / EffectReference
This compound THP-1TNF-α30 µg/mLSignificant Inhibition (p < 0.05)[1]
THP-1TNF-α50 µg/mLSignificant Inhibition (p < 0.01)[1]
THP-1TNF-α100 µg/mLSignificant Inhibition (p < 0.01)[1]
THP-1IL-1β30 µg/mLSignificant Inhibition (p < 0.05)[1]
THP-1IL-1β50 µg/mLSignificant Inhibition (p < 0.01)[1]
THP-1IL-1β100 µg/mLSignificant Inhibition (p < 0.01)[1]
RAW 264.7TNF-α-Dose-dependent inhibition[5]
RAW 264.7IL-1β-Dose-dependent inhibition[5]
Dexamethasone RAW 264.7TNF-α1 µMSignificant Suppression[6]
RAW 264.7TNF-α10 µMSignificant Suppression[6]
RAW 264.7IL-1β-Inhibition of gene expression[4]
RAW 264.7IL-6-Inhibition of production[7][8]
RAW 264.7NO-Attenuated production[7][8]

Data Summary: Both this compound and dexamethasone demonstrate a dose-dependent inhibition of key pro-inflammatory cytokines in LPS-stimulated macrophages. This compound has shown significant inhibitory effects on TNF-α and IL-1β at concentrations ranging from 30 to 100 µg/mL.[1] Dexamethasone also effectively suppresses TNF-α, IL-1β, and IL-6 production in similar models.[4][6][7][8] A direct comparison of potency is challenging due to variations in reported units and experimental conditions across studies.

In Vivo Efficacy: Animal Models of Inflammation

The carrageenan-induced paw edema model in rodents is a classic assay for evaluating the efficacy of acute anti-inflammatory agents.

CompoundAnimal ModelDoseRoute of Administration% Inhibition of EdemaTime PointReference
Dexamethasone Rat0.1 - 1 mg/kgi.p.Dose-dependent inhibition-[9]
Dexamethasone Rat10 mg/kgi.p.Significant decrease in thickness3 hours[7]

Data Summary: Dexamethasone exhibits a clear dose-dependent anti-inflammatory effect in the carrageenan-induced paw edema model.[7][9] Data for this compound in this specific standardized model is less readily available in the reviewed literature, precluding a direct quantitative comparison in this context.

Experimental Protocols

LPS-Stimulated Macrophage Assay

dot

LPS Macrophage Assay Workflow cluster_workflow Experimental Workflow A 1. Cell Culture: RAW 264.7 or THP-1 cells are cultured in appropriate medium. B 2. Pre-treatment: Cells are pre-incubated with various concentrations of this compound or Dexamethasone. A->B C 3. Stimulation: Lipopolysaccharide (LPS) is added to induce an inflammatory response. B->C D 4. Incubation: Cells are incubated for a specified period (e.g., 24 hours). C->D E 5. Supernatant Collection: Culture supernatant is collected for cytokine analysis. D->E F 6. Analysis: Cytokine levels (TNF-α, IL-1β, IL-6) are measured by ELISA. E->F G 7. Data Interpretation: Inhibition of cytokine production is calculated relative to LPS-only control. F->G

Caption: Workflow for in vitro anti-inflammatory screening.

This in vitro model is used to assess the ability of a compound to suppress the production of pro-inflammatory mediators by immune cells.

  • Cell Culture: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are cultured in standard cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are pre-treated with varying concentrations of this compound or dexamethasone for a specific duration (e.g., 1-2 hours).

  • Inflammatory Challenge: Lipopolysaccharide (LPS) is added to the cell cultures to induce an inflammatory response.

  • Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for cytokine production and release.

  • Quantification of Inflammatory Markers: The concentration of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][5]

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar or Sprague-Dawley rats are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.

  • Drug Administration: Test compounds (this compound or dexamethasone) or a vehicle control are administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses.

  • Induction of Inflammation: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of the rats.

  • Measurement of Edema: The volume of the paw is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group compared to the vehicle-treated control group.[7]

Conclusion

Both this compound and dexamethasone demonstrate significant anti-inflammatory properties in preclinical models. This compound, a natural product, appears to exert its effects through the modulation of the NOD1/NF-κB and JAK2/STAT3/p38/NF-κB signaling pathways.[1][2] Dexamethasone, a synthetic steroid, acts via the glucocorticoid receptor to broadly suppress inflammatory gene expression.

References

A Comparative Guide to the Mechanisms of Action of Columbianadin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactive compound Columbianadin (CBN) with established therapeutic agents, focusing on its anti-inflammatory and anti-cancer properties. By presenting experimental data, detailed protocols, and visual representations of molecular pathways, this document aims to facilitate a comprehensive understanding of this compound's potential as a therapeutic candidate.

Introduction to this compound

This compound is a natural coumarin that has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Its multifaceted mechanism of action, targeting several key signaling pathways, makes it a compound of significant interest for further investigation and drug development. This guide will cross-validate its proposed mechanisms against those of well-established drugs: dexamethasone for inflammation and doxorubicin for cancer.

Comparative Analysis of Anti-inflammatory Activity: this compound vs. Dexamethasone

Dexamethasone, a potent synthetic glucocorticoid, is a widely used anti-inflammatory drug.[3][4] Both this compound and dexamethasone have been shown to modulate inflammatory responses, primarily through the inhibition of the NF-κB signaling pathway.[3][5]

Quantitative Data Summary
ParameterThis compoundDexamethasoneCell/Animal Model
Inhibition of Nitric Oxide (NO) Production Significant inhibition at 20 and 40 µM[6]Potent inhibitor[7]LPS-stimulated RAW 264.7 macrophages
Inhibition of TNF-α Production Dose-dependent inhibition[5][6]Strong inhibitor[4]LPS-stimulated RAW 264.7 macrophages
Inhibition of IL-1β Production Significant reduction[5][6]Effective inhibitor[4]LPS-stimulated RAW 264.7 macrophages
Inhibition of IL-6 Production Demonstrated inhibition[8]Potent inhibitor[4]LPS-stimulated RAW 264.7 macrophages
Inhibition of NF-κB Activation Inhibits p65 phosphorylation and nuclear translocation[2][6]Upregulates IκBα to sequester NF-κB in the cytoplasm[3]Various cell models
Inhibition of MAPK (ERK/JNK) Phosphorylation Significant inhibition of ERK and JNK phosphorylation[2][6]Primarily acts on the glucocorticoid receptor, with downstream effects on MAPK signaling[7]LPS-stimulated RAW 246.7 macrophages
Inhibition of Paw Edema (in vivo) Effective in reducing carrageenan-induced paw edema[8]Standard positive control for reducing inflammation in vivo[9]Rat models of inflammation
Signaling Pathway Diagrams

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_pathway [label="MAPK Pathway\n(ERK, JNK)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_pathway [label="NF-κB Pathway", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; p65 [label="p65", fillcolor="#F1F3F4", fontcolor="#202124"]; IkBa [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleus [label="Nucleus", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; inflammatory_genes [label="Pro-inflammatory\nGene Expression\n(TNF-α, IL-1β, IL-6, iNOS)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; CBN [label="this compound", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="Activates"]; TLR4 -> MAPK_pathway; TLR4 -> NFkB_pathway; MAPK_pathway -> NFkB_pathway [label="Cross-talk"]; NFkB_pathway -> p65 [label="Phosphorylates"]; NFkB_pathway -> IkBa [label="Degrades"]; p65 -> nucleus [label="Translocates"]; nucleus -> inflammatory_genes [label="Induces"]; CBN -> MAPK_pathway [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; CBN -> NFkB_pathway [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } .dot Caption: this compound's inhibition of MAPK and NF-κB pathways.

// Nodes DEX [label="Dexamethasone", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"]; GR [label="Glucocorticoid\nReceptor (GR)", fillcolor="#FBBC05", fontcolor="#202124"]; DEX_GR_complex [label="DEX-GR Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleus [label="Nucleus", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; IkBa_gene [label="IκBα Gene", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; IkBa_protein [label="IκBα Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_inactive [label="Inactive NF-κB", fillcolor="#5F6368", fontcolor="#FFFFFF"]; inflammatory_genes [label="Pro-inflammatory\nGene Expression", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges DEX -> GR [label="Binds"]; GR -> DEX_GR_complex; DEX_GR_complex -> nucleus [label="Translocates"]; nucleus -> IkBa_gene [label="Upregulates"]; IkBa_gene -> IkBa_protein [label="Translates"]; IkBa_protein -> NFkB [label="Binds & Sequesters"]; NFkB -> NFkB_inactive; NFkB -> nucleus [style=dashed, label="Blocked"]; nucleus -> inflammatory_genes [style=dashed, label="Inhibited"]; } .dot Caption: Dexamethasone's mechanism via glucocorticoid receptor activation.

Comparative Analysis of Anti-cancer Activity: this compound vs. Doxorubicin

Doxorubicin is a widely used chemotherapy drug that exerts its anti-cancer effects through DNA intercalation and inhibition of topoisomerase II.[10][11] this compound has also demonstrated anti-proliferative and pro-apoptotic effects in cancer cells, albeit through different mechanisms.

Quantitative Data Summary
ParameterThis compoundDoxorubicinCell Line
Induction of Apoptosis Induces apoptosis at lower concentrations (up to 25 µM) and necroptosis at higher concentrations (50 µM)Potent inducer of apoptosis[10]HCT116 colon cancer cells
Cell Cycle Arrest Arrests cell cycle in G0/G1 phase[12]Induces cell cycle arrest at G2/M phaseVarious cancer cell lines
Modulation of Apoptotic Proteins Modulates caspase-9, caspase-3, Bax, Bcl-2, Bim, and Bid[13]Activates caspase cascadeHCT116 and other cancer cells
Inhibition of Cell Proliferation (IC50) Dose-dependent suppression of growth[13]Potent inhibitor with low IC50 values[14]HCT116 colon cancer cells
Inhibition of PI3K/Akt Signaling Inhibits the PI3K/Akt signaling pathway[12]Primarily targets DNA, with downstream effects on signaling pathwaysGlioblastoma and other cancer cells
Signaling Pathway Diagrams

// Nodes CBN [label="this compound", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; CellCycle [label="Cell Cycle\nProgression", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspases [label="Caspase-9, Caspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2_family [label="Bax, Bcl-2, Bim, Bid", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CBN -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; PI3K -> Akt [label="Activates"]; Akt -> CellGrowth [label="Promotes"]; Akt -> Apoptosis [label="Inhibits", style=dashed]; CBN -> CellCycle [label="Arrests at G0/G1", color="#EA4335", fontcolor="#EA4335"]; CBN -> Apoptosis [label="Induces", color="#34A853", fontcolor="#34A853"]; Apoptosis -> Caspases [label="Activates"]; Apoptosis -> Bcl2_family [label="Modulates"]; } .dot Caption: this compound's anti-cancer mechanism via PI3K/Akt inhibition.

// Nodes DOX [label="Doxorubicin", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"]; DNA [label="DNA", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TopoII [label="Topoisomerase II", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_damage [label="DNA Damage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle_arrest [label="Cell Cycle Arrest\n(G2/M)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges DOX -> DNA [label="Intercalates"]; DOX -> TopoII [label="Inhibits"]; TopoII -> DNA [style=dashed, label="Relieves supercoiling"]; DNA -> DNA_damage; DNA_damage -> CellCycle_arrest; DNA_damage -> Apoptosis; } .dot Caption: Doxorubicin's mechanism via DNA damage and topoisomerase II inhibition.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay: LPS-induced Inflammation in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory effects of this compound by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (CBN)

  • Griess Reagent for Nitric Oxide (NO) assay

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell attachment.[6]

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for 1-2 hours.

  • Stimulation: Add LPS (10-100 ng/mL) to the wells to induce an inflammatory response and incubate for 24 hours.[6][15]

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Assay: Determine the concentration of NO in the supernatant using the Griess reagent according to the manufacturer's instructions.[16]

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits as per the manufacturer's protocols.[17]

In Vitro Anti-cancer Assay: Cell Viability in HCT116 Colon Cancer Cells

Objective: To assess the cytotoxic effects of this compound on HCT116 human colon cancer cells.

Materials:

  • HCT116 colon cancer cell line

  • McCoy's 5A medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (CBN)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 1 x 10^3 cells/well and incubate for 24 hours.[1][18]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., up to 50 µM) for 24-48 hours.[19][20]

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[21]

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion

This compound demonstrates significant anti-inflammatory and anti-cancer properties through the modulation of multiple key signaling pathways. Its ability to inhibit NF-κB and MAPK pathways positions it as a promising anti-inflammatory agent, comparable in effect to established drugs like dexamethasone, though likely with a different safety profile. In the context of cancer, its pro-apoptotic and anti-proliferative effects, mediated by the inhibition of the PI3K/Akt pathway, suggest its potential as a novel therapeutic, distinct from DNA-damaging agents like doxorubicin.

The experimental data and protocols provided in this guide offer a foundation for further research into this compound. Future studies should focus on in-depth in vivo efficacy and safety profiling, as well as exploring potential synergistic effects when combined with existing therapies. The unique mechanism of action of this compound warrants its continued investigation as a potential lead compound in the development of new treatments for inflammatory diseases and cancer.

References

A Comparative Analysis of Columbianadin and Conventional Arthritis Medications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the naturally derived compound Columbianadin against conventional medications for arthritis, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), Disease-Modifying Antirheumatic Drugs (DMARDs), and Biologics. The information is supported by preclinical and clinical data to aid in research and development efforts.

Introduction to Arthritis and Current Therapeutic Landscape

Arthritis is a group of inflammatory conditions affecting the joints, leading to pain, swelling, stiffness, and progressive joint damage. The current treatment paradigm for inflammatory arthritis, such as rheumatoid arthritis, involves a multi-tiered approach aimed at controlling inflammation, alleviating symptoms, and preventing long-term joint destruction. Conventional therapies range from symptomatic relief with NSAIDs to immunomodulation with DMARDs and highly targeted biologic agents. However, the use of these medications can be associated with significant side effects, creating a need for novel therapeutic agents with improved safety and efficacy profiles. This compound, a natural coumarin, has emerged as a potential candidate due to its observed anti-inflammatory and immunomodulatory properties in preclinical models.

Mechanism of Action: A Head-to-Head Comparison

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways implicated in the pathogenesis of arthritis. Conventional arthritis medications, in contrast, have more targeted or broader mechanisms of action depending on their class.

This compound: Preclinical studies have elucidated that this compound's mechanism of action involves the inhibition of multiple inflammatory cascades:

  • NF-κB and MAPK Signaling Pathways: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • JAK/STAT Signaling Pathway: this compound has also been found to interfere with the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway, which is crucial for the action of many pro-inflammatory cytokines.

  • Oxidative Stress Reduction: The compound has been observed to mitigate oxidative stress, a key contributor to inflammation and tissue damage in arthritic joints.

Columbianadin_Mechanism cluster_inflammatory_stimuli Inflammatory Stimuli cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_this compound This compound Intervention Inflammatory Stimuli Inflammatory Stimuli Receptors Receptors Inflammatory Stimuli->Receptors MAPK MAPK Receptors->MAPK IKK IKK Receptors->IKK JAK JAK Receptors->JAK Oxidative_Stress Oxidative_Stress Receptors->Oxidative_Stress NF-κB NF-κB MAPK->NF-κB activates IκBα IκBα IKK->IκBα phosphorylates IκBα->NF-κB releases Gene_Transcription Gene_Transcription NF-κB->Gene_Transcription STAT STAT JAK->STAT phosphorylates STAT->Gene_Transcription Inflammation Inflammation Oxidative_Stress->Inflammation Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Gene_Transcription->Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines->Inflammation This compound This compound This compound->MAPK inhibits This compound->NF-κB inhibits This compound->JAK inhibits This compound->Oxidative_Stress reduces

Caption: this compound's multi-target mechanism of action.

Conventional Arthritis Medications:

  • NSAIDs (e.g., Ibuprofen, Naproxen): These drugs work by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.

  • DMARDs (e.g., Methotrexate): Methotrexate, a cornerstone of rheumatoid arthritis treatment, is a folate antagonist that interferes with DNA synthesis, thereby inhibiting the proliferation of immune cells. It also increases the release of adenosine, which has anti-inflammatory properties.

  • Biologics (e.g., Adalimumab, Etanercept): These are genetically engineered proteins that target specific components of the immune system. Adalimumab and etanercept are TNF-α inhibitors. They bind to TNF-α, a potent pro-inflammatory cytokine, and prevent it from activating its receptors, thus blocking the downstream inflammatory cascade.

Efficacy Comparison: Preclinical and Clinical Data

To date, no head-to-head clinical trials have directly compared this compound with conventional arthritis medications. The following tables summarize the available efficacy data from preclinical studies of this compound and both preclinical and clinical studies of conventional drugs. It is important to note that direct comparisons of efficacy are challenging due to differences in study designs, models, and patient populations.

Table 1: Efficacy in Preclinical Collagen-Induced Arthritis (CIA) Models
CompoundDosageKey Efficacy OutcomesReference
This compound 10, 20, 30 mg/kg/day (oral)Dose-dependent amelioration of the degree of foot and paw swelling.[1]
Methotrexate 20 mg/kg/week (subcutaneous)Significant reduction in Disease Activity Scores (DAS) (p=0.003) and paw volume (p=0.001).[2]
Adalimumab 1 mg/kg/day (subcutaneous)Significantly alleviated the severity of arthritis, similar to FGF21.[3]
Etanercept 25, 100, 400 µ g/mouse (intraperitoneal)Dose-dependent decrease in the incidence and severity of arthritis (except at the highest dose). Markedly suppressed arthritis global assessment and swollen joint count.[4][5]
Table 2: Clinical Efficacy in Rheumatoid Arthritis Patients
MedicationDosageKey Efficacy Outcomes (ACR Score Improvements)Reference
Methotrexate Up to 20 mg/weekIn combination with Etanercept, showed significant improvements over monotherapy.
Adalimumab 40 mg every other weekACR20: 52.8% vs. 34.9% (placebo) at 24 weeks.
ACR50: 28.9% vs. 11.3% (placebo) at 24 weeks.
ACR70: 14.8% vs. 3.5% (placebo) at 24 weeks.
Etanercept 25 mg twice weeklyACR20: 64% vs. 15% (control) at 6 months.
ACR50: 39% vs. 4% (control) at 6 months.
ACR70: 15% vs. 1% (control) at 6 months.

ACR20, ACR50, and ACR70 represent a 20%, 50%, and 70% improvement in the American College of Rheumatology response criteria, respectively.

Safety and Side Effect Profiles

The safety profile of this compound is still under investigation, with limited data available from preclinical studies. Conventional arthritis medications have well-documented side effect profiles.

Table 3: Comparison of Side Effect Profiles
Compound/ClassCommon Side EffectsSerious Adverse EventsReference
This compound Not well-documented in humans. Preclinical studies suggest low toxicity.LD50 in mice > 2000 mg/kg.[6][6]
NSAIDs Gastrointestinal issues (e.g., ulcers, bleeding), headache, dizziness.Increased risk of cardiovascular events (heart attack, stroke), kidney damage.
Methotrexate Nausea, vomiting, mouth sores, fatigue, hair loss.Liver toxicity, lung disease, bone marrow suppression, increased risk of infection.
Biologics (TNF-α inhibitors) Injection site reactions, upper respiratory infections, headache, rash.Increased risk of serious infections (including tuberculosis), new or worsening heart failure, demyelinating disorders, lupus-like syndrome, and certain types of cancer.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.

Collagen-Induced Arthritis (CIA) in Mice (this compound Study)
  • Animal Model: DBA/1J mice.[1]

  • Induction of Arthritis:

    • Day 0 (Primary Immunization): Subcutaneous injection at the base of the tail with an emulsion of bovine type II collagen and complete Freund's adjuvant.[1]

    • Day 21 (Booster Immunization): Intradermal injection near the primary site with an emulsion of bovine type II collagen and incomplete Freund's adjuvant.[1]

  • Treatment:

    • This compound (10, 20, 30 mg/kg) administered daily by gavage from day 22 to day 66.[1]

    • Methotrexate (2 mg/kg) administered every three days by gavage as a positive control.[1]

  • Assessment of Arthritis:

    • Paw swelling and body weight were measured regularly.[1]

    • Histopathological analysis of ankle joints using H&E and toluidine blue staining.[1]

    • Micro-CT scans for visualization of joint damage.[1]

  • Biochemical Analysis:

    • Western blotting and qRT-PCR to measure the expression of relevant proteins and mRNA in synovial tissue.[1]

Experimental_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_assessment Assessment Day_0 Day 0: Primary Immunization (Collagen + CFA) Day_21 Day 21: Booster Immunization (Collagen + IFA) Day_0->Day_21 Day_22_66 Day 22-66: Daily Treatment - this compound (gavage) - Methotrexate (gavage, every 3 days) - Vehicle Control (gavage) Day_21->Day_22_66 Monitoring Regular Monitoring: - Paw Swelling - Body Weight Day_22_66->Monitoring Day_66 Day 66: Endpoint Analysis Monitoring->Day_66 Histopathology Histopathology: - H&E Staining - Toluidine Blue Staining Day_66->Histopathology Imaging Imaging: - Micro-CT Day_66->Imaging Biochemical Biochemical Analysis: - Western Blot - qRT-PCR Day_66->Biochemical

Caption: Experimental workflow for evaluating anti-arthritic drugs.

Conclusion

This compound demonstrates promising anti-arthritic potential in preclinical models, operating through a multi-targeted mechanism that inhibits key inflammatory pathways. Its efficacy in reducing paw swelling in the CIA model is notable. However, a direct comparison with conventional arthritis medications is currently limited by the lack of head-to-head studies.

Conventional therapies, particularly biologics, have shown significant clinical efficacy in managing rheumatoid arthritis, albeit with well-documented and sometimes severe side effect profiles. The preclinical safety data for this compound appears favorable, but further investigation, including clinical trials, is necessary to establish its safety and efficacy in humans and to determine its potential role in the therapeutic arsenal for arthritis. The development of natural compounds like this compound could offer new avenues for safer and effective long-term management of inflammatory arthritis.

References

A Comparative Analysis of Columbianadin and Its Synthetic Analogs in Anti-inflammatory and Anti-cancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the natural furanocoumarin, Columbianadin, and its synthetic analogs. The focus is on their potential as anti-inflammatory and anti-cancer agents, with supporting experimental data and detailed methodologies for key assays.

Introduction to this compound

This compound is a natural angular furanocoumarin predominantly isolated from plants of the Apiaceae family, such as Angelica decursiva and Angelica pubescens.[1] It has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, neuroprotective, and anti-arthritic effects.[2][3] The core chemical structure of this compound is presented in Figure 1.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Comparative Biological Activity

While direct head-to-head comparative studies of this compound and its synthetic analogs are limited in publicly available literature, this guide compiles and juxtaposes data from various studies to facilitate a comparative understanding. The following sections present quantitative data on the anti-inflammatory and anti-cancer activities of this compound and structurally related synthetic coumarin derivatives.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by modulating key signaling pathways. Studies have shown its ability to inhibit the production of pro-inflammatory mediators. A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB and MAPK signaling pathways.[1]

Table 1: Anti-inflammatory Activity of this compound

AssayCell Line/ModelTest AgentConcentrationEffectReference
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesThis compound20, 40 µMSignificant reduction in NO production[1]
Pro-inflammatory Cytokine Expression (TNF-α, IL-1β)LPS-stimulated RAW 264.7 macrophagesThis compound20, 40 µMSignificant inhibition of TNF-α and IL-1β expression[1]
Carrageenan-induced Paw EdemaRatThis compound---

Synthetic Coumarin Analogs with Anti-inflammatory Potential

Numerous synthetic coumarin derivatives have been synthesized and evaluated for their anti-inflammatory properties. These studies provide insights into the structure-activity relationships of the coumarin scaffold.

Table 2: Anti-inflammatory Activity of Synthetic Coumarin Analogs

Analog StructureAssayCell Line/ModelTest AgentIC50 / % InhibitionReference
Pyranocoumarin Derivative 2Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesDerivative 2Significant reduction at 20, 40, 80 µM[2][4]
Coumarin-sulfonamide derivative 9aProteinase inhibitory activityIn vitroCompound 9aMore potent than aspirin[5]
Paracetamol modified coumarins (6-chloro and 6-methoxy derivatives)Carrageenan-induced edemaRatCompounds 32Effective inhibition[6]
Anti-cancer Activity

This compound has been shown to exert cytotoxic effects on various cancer cell lines, primarily through the induction of apoptosis and necroptosis.

Table 3: Anti-cancer Activity of this compound

Cancer Cell LineAssayTest AgentIC50 / EffectReference
HCT-116 (Colon Cancer)Cell ProliferationThis compoundGrowth suppression; apoptosis at <25 µM, necroptosis at 50 µM

Synthetic Furanocoumarin and Pyranocoumarin Analogs with Anti-cancer Potential

The synthesis of furanocoumarin and pyranocoumarin analogs has been an active area of research to discover novel anti-cancer agents. The anti-proliferative activity of these synthetic compounds is often evaluated against a panel of cancer cell lines.

Table 4: Anti-cancer Activity of Synthetic Coumarin Analogs

Analog TypeCancer Cell LineTest AgentIC50 / % InhibitionReference
Furo[3,2-c] coumarin derivativesHCT-15 (Colon Cancer)Synthetic derivativesGood cell growth inhibition
3-(coumarin-3-yl)-acrolein derivative 6eKB (Oral Epidermoid Carcinoma)Compound 6ePotent inhibitory activity[7]
Angular FuranocoumarinsVariousSynthetic derivativesCompounds with angular structure exhibit high antitumor activity[8]

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogs are mediated through complex signaling pathways. The following diagrams illustrate some of the key pathways and experimental workflows discussed in this guide.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65) nucleus Nucleus NFkB->nucleus translocates proinflammatory Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) nucleus->proinflammatory activates transcription This compound This compound This compound->MAPK inhibits This compound->IKK inhibits

Caption: this compound's anti-inflammatory signaling pathway.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer/Macrophage Cell Culture treatment Treatment with This compound/Analogs cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay western_blot Western Blot (Protein Expression) treatment->western_blot animal_model Animal Model (e.g., Rat) induction Induction of Inflammation animal_model->induction treatment_animal Treatment with This compound/Analogs induction->treatment_animal measurement Measurement of Paw Edema treatment_animal->measurement

Caption: General experimental workflow for evaluation.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound and its analogs on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cells

  • Culture medium

  • This compound or synthetic analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or its synthetic analogs and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot for NF-κB Signaling Pathway

This protocol is used to determine the effect of this compound and its analogs on the expression of key proteins in the NF-κB signaling pathway in cells.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane and separate by SDS-PAGE.[9]

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[9]

Carrageenan-Induced Paw Edema in Rats

This in-vivo model is used to evaluate the anti-inflammatory activity of this compound and its analogs.

Materials:

  • Male Wistar rats (180-200 g)

  • 1% Carrageenan solution in saline

  • This compound or synthetic analogs

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer this compound, its synthetic analog, or a control vehicle (e.g., saline) to the rats, typically orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10][11]

  • Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

This compound, a natural furanocoumarin, exhibits promising anti-inflammatory and anti-cancer properties. The available data on synthetic coumarin analogs suggest that modifications to the coumarin scaffold can significantly influence their biological activity. While direct comparative studies are scarce, the information compiled in this guide provides a valuable resource for researchers in the field of drug discovery and development. Further synthesis of this compound analogs and their systematic comparative evaluation are warranted to elucidate detailed structure-activity relationships and to identify lead compounds with enhanced therapeutic potential.

References

Head-to-Head Comparison: Columbianadin vs. Imperatorin in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological and physicochemical properties of two promising furanocoumarins.

Introduction

Columbianadin and Imperatorin are naturally occurring furanocoumarins, a class of organic compounds produced by various plants. Both compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. This guide provides a detailed head-to-head comparison of this compound and Imperatorin, focusing on their anticancer, anti-inflammatory, and neuroprotective effects, supported by experimental data and methodologies. The aim is to offer an objective resource for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of these two molecules.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and Imperatorin is crucial for their development as therapeutic agents. These properties influence their absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyThis compoundImperatorin
Chemical Formula C₁₉H₂₀O₅[1]C₁₆H₁₄O₄[2]
Molecular Weight 328.4 g/mol [1]270.28 g/mol [2]
Appearance Solid[3]White Solid[4]
CAS Number 5058-13-9[1][3]482-44-0[2]
Source Found in plants of the Apiaceae family, notably Angelica pubescens.[5][6][7]Isolated from various plants including Urena lobata L., Angelica archangelica, and Angelica dahurica.
Solubility Soluble in DMF and DMSO.[3]Soluble in DMSO.[8]

Pharmacological Activities: A Comparative Overview

This compound and Imperatorin exhibit a broad spectrum of pharmacological activities. This section provides a comparative analysis of their efficacy in key therapeutic areas, supported by quantitative data from various studies.

Anticancer Activity

Both compounds have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Cell LineThis compound (IC₅₀)Imperatorin (IC₅₀)Reference
Colon Cancer
HCT116Induces apoptosis and necroptosis[9][9]
HT-2978 µM[10][11][10][11]
Larynx Cancer
RK3367.8 µM[12]
Rhabdomyosarcoma
TE671111.2 µM[12][12]
Glioblastoma Inhibits proliferation[13]

Key Findings:

  • Imperatorin has been shown to be a potent inhibitor of cell proliferation in various cancer cell lines, with IC₅₀ values in the micromolar range.[10][11][12] It has been observed to induce apoptosis and cell cycle arrest in human colon cancer and larynx cancer cells.[10][11][12]

  • This compound effectively suppresses the growth of colon cancer cells by inducing both apoptosis and necroptosis.[9] It has also been shown to inhibit the growth and proliferation of glioblastoma cells.[13]

Anti-inflammatory Activity

This compound and Imperatorin both exhibit potent anti-inflammatory properties by modulating key inflammatory pathways.

ParameterThis compoundImperatorinReference
Mechanism Inhibits NF-κB and MAPK signaling pathways.[14] Reduces production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[5]Inhibits NF-κB and MAPK signaling pathways.[15][16][17] Reduces production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[18][4][5][14][15][16][18]
In vitro models LPS-stimulated RAW 264.7 macrophages.[14]LPS-stimulated RAW 264.7 macrophages, TNFα-induced rheumatoid fibroblast-like synoviocytes.[15][18][14][15][18]
In vivo models D-Galactose-induced liver injury in mice.[5]Dimethylbenzene-induced ear edema, acetic acid-induced vascular permeability, and cotton pellet granuloma in mice.[18][5][18]

Key Findings:

  • Both compounds effectively suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammation.[4][14][15][16]

  • They have been shown to reduce the production of key pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cellular and animal models of inflammation.[5][18]

Neuroprotective Activity

This compound and Imperatorin have demonstrated promising neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases and ischemic stroke.

ConditionThis compoundImperatorinReference
Neuropathic Pain Inhibits mechanical and cold hypersensitivity.[7][7]
Ischemic Stroke Alleviates neuroinflammation.[4][19][4][19]
Vascular Dementia Improves cognitive deficits and reduces neuronal damage.[20][20]
Parkinson's Disease Prevents dopaminergic neuron degeneration.[21][21]
Mechanism Inhibition of T- and L-type calcium currents in dorsal root ganglion neurons.[7]Downregulation of MAPK and NF-κB signaling pathways,[4][19] inhibition of apoptosis,[20] and regulation of the PI3K/Akt pathway.[21][4][7][19][20][21]

Key Findings:

  • This compound shows potential in alleviating neuropathic pain by modulating calcium channels in sensory neurons.[7]

  • Imperatorin exhibits a broader range of neuroprotective activities, including reducing neuroinflammation in ischemic stroke, improving cognitive function in vascular dementia, and protecting dopaminergic neurons in a model of Parkinson's disease.[4][19][20][21] Its neuroprotective effects are mediated through multiple signaling pathways, including MAPK, NF-κB, and PI3K/Akt.[4][19][21]

Signaling Pathways

The biological activities of this compound and Imperatorin are mediated through their interaction with various cellular signaling pathways.

This compound Signaling Pathways

This compound primarily exerts its anti-inflammatory and anticancer effects through the modulation of the NF-κB and MAPK signaling pathways. In the context of glioblastoma, it has been shown to inhibit the PI3K-Akt signaling pathway.[13]

Columbianadin_Signaling cluster_stimulus Inflammatory Stimulus (LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway IKK IKK TLR4->IKK JNK JNK MAPK_pathway->JNK ERK ERK MAPK_pathway->ERK p38 p38 MAPK_pathway->p38 IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB degradation NFkB_n NF-κB NFkB->NFkB_n translocation NFkB_IkB NF-κB IκBα This compound This compound This compound->JNK inhibits This compound->ERK inhibits This compound->IKK inhibits Gene Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, iNOS) NFkB_n->Gene

Caption: this compound's anti-inflammatory mechanism.

Imperatorin Signaling Pathways

Imperatorin's diverse biological activities are also mediated through the NF-κB and MAPK pathways. Additionally, it has been shown to influence the mTOR/p70S6K/4E-BP1 pathway in the context of colon cancer angiogenesis.[16]

Imperatorin_Signaling cluster_stimulus Stimulus (e.g., TNFα, LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPK_pathway MAPK Pathway Receptor->MAPK_pathway IKK IKK Receptor->IKK JNK JNK MAPK_pathway->JNK ERK ERK MAPK_pathway->ERK p38 p38 MAPK_pathway->p38 IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB degradation NFkB_n NF-κB NFkB->NFkB_n translocation NFkB_IkB NF-κB IκBα Imperatorin Imperatorin Imperatorin->JNK inhibits Imperatorin->ERK inhibits Imperatorin->p38 inhibits Imperatorin->IKK inhibits Gene Gene Expression (Inflammation, Proliferation, Angiogenesis) NFkB_n->Gene

Caption: Imperatorin's mechanism of action.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound and Imperatorin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Imperatorin and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to investigate the effects of compounds on protein expression and signaling pathways.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the biological activities of this compound and Imperatorin.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis and Conclusion Cell_Culture Cell Culture (Cancer, Immune, Neuronal cells) Compound_Treatment Compound Treatment (this compound or Imperatorin) Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (MTT) Compound_Treatment->Viability_Assay Western_Blot Western Blot (Protein Expression) Compound_Treatment->Western_Blot ELISA ELISA (Cytokine Levels) Compound_Treatment->ELISA Data_Analysis Data Analysis (IC50, Statistical Significance) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis Animal_Model Animal Model (Cancer, Inflammation, Neurodegeneration) Compound_Admin Compound Administration Animal_Model->Compound_Admin Tumor_Measurement Tumor Growth Measurement Compound_Admin->Tumor_Measurement Behavioral_Tests Behavioral Tests Compound_Admin->Behavioral_Tests Histology Histological Analysis Compound_Admin->Histology Tumor_Measurement->Data_Analysis Behavioral_Tests->Data_Analysis Histology->Data_Analysis Conclusion Conclusion (Therapeutic Potential) Data_Analysis->Conclusion

Caption: A typical experimental workflow.

Conclusion

Both this compound and Imperatorin are promising natural compounds with significant therapeutic potential. Imperatorin has been more extensively studied for its anticancer and neuroprotective effects, with a broader range of activities demonstrated against various cancer cell lines and in different neurological disease models. This compound has shown strong anti-inflammatory and analgesic properties and is emerging as a potential candidate for the treatment of colon cancer and glioblastoma.

The choice between these two compounds for further drug development would depend on the specific therapeutic target. Imperatorin may be a more suitable candidate for indications requiring broad anticancer or neuroprotective activity, while this compound shows promise for inflammatory disorders and specific types of cancer. Further research, including preclinical and clinical studies, is warranted to fully elucidate their therapeutic efficacy and safety profiles. This guide provides a solid foundation for researchers to make informed decisions in the pursuit of novel therapeutics derived from these potent natural furanocoumarins.

References

Columbianadin: A Novel Inhibitor of the VAV2/Rac-1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The VAV2/Rac-1 signaling pathway is a critical regulator of cytoskeletal dynamics, playing a pivotal role in cell migration, proliferation, and invasion. Dysregulation of this pathway is implicated in various pathologies, including cancer metastasis and inflammatory diseases like rheumatoid arthritis. This guide provides a comprehensive overview and validation of Columbianadin as a newly identified inhibitor of VAV2/Rac-1 signaling, comparing it with other known inhibitors in the field.

The VAV2/Rac-1 Signaling Cascade

VAV2, a guanine nucleotide exchange factor (GEF), activates the Rho family GTPase Rac-1. In its inactive state, Rac-1 is bound to GDP. Upon stimulation by upstream signals, such as growth factor receptors, VAV2 facilitates the exchange of GDP for GTP on Rac-1.[1][2][3] This activation triggers a conformational change in Rac-1, allowing it to interact with downstream effector proteins like p21-activated kinase (PAK), which in turn modulate the actin cytoskeleton to promote processes such as lamellipodia formation and cell motility.[4][5]

VAV2_Rac1_Signaling_Pathway cluster_upstream Upstream Signals cluster_membrane Plasma Membrane cluster_downstream Downstream Effects Growth_Factors Growth Factors VAV2 VAV2 (GEF) Growth_Factors->VAV2 Integrins Integrins Integrins->VAV2 Rac1_GDP Rac-1-GDP (Inactive) VAV2->Rac1_GDP GDP/GTP Exchange Rac1_GTP Rac-1-GTP (Active) VAV2->Rac1_GTP PAK1 PAK1 Rac1_GTP->PAK1 Cytoskeleton Actin Cytoskeleton Remodeling PAK1->Cytoskeleton Migration Cell Migration & Invasion Cytoskeleton->Migration

VAV2/Rac-1 signaling pathway overview.

This compound: A Natural Coumarin Targeting VAV2/Rac-1

This compound (CBN) is a natural coumarin that has demonstrated various biological activities, including anti-inflammatory and anti-cancer effects.[4][6][7] A recent study has identified that this compound can ameliorate rheumatoid arthritis by targeting vimentin and subsequently inhibiting the VAV2/Rac-1 signaling pathway.[8] This finding positions this compound as a noteworthy compound for researchers studying VAV2/Rac-1 mediated pathologies. The study showed that this compound treatment could significantly repress the proliferation and migration of TNF-α-induced MH7A cells.[8]

The proposed mechanism suggests that this compound's interaction with vimentin leads to the downregulation of VAV2 and subsequently reduces the levels of active, GTP-bound Rac-1.

Columbianadin_Inhibition_Mechanism This compound This compound Vimentin Vimentin This compound->Vimentin Targets VAV2 VAV2 This compound->VAV2 Inhibition Vimentin->VAV2 Regulates Rac1_GTP Active Rac-1-GTP VAV2->Rac1_GTP Activates VAV2->Rac1_GTP Inhibition Downstream Downstream Effects (Cell Migration) Rac1_GTP->Downstream Promotes Rac1_GTP->Downstream Inhibition Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with This compound/Controls Start->Treatment Lysis Lyse cells in buffer with GST-PAK1-PBD Treatment->Lysis PullDown Incubate with Glutathione Beads Lysis->PullDown Wash Wash beads to remove non-specific binding PullDown->Wash Elute Elute proteins and run SDS-PAGE Wash->Elute Western Western Blot with anti-Rac-1 antibody Elute->Western Analysis Quantify Active vs. Total Rac-1 Western->Analysis End End: Validation Analysis->End

References

A Comparative Analysis of Columbianadin's Bioactivity: Replicating Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactive properties of Columbianadin with other natural compounds, supported by experimental data from published literature. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to facilitate replication and further research.

I. Comparative Bioactivity Data

The following tables summarize the inhibitory concentrations (IC50) of this compound and selected alternative natural compounds—Parthenolide, Curcumin, and Resveratrol—in various anti-inflammatory and anti-cancer assays. This data allows for a direct comparison of their potency.

Table 1: Anti-Inflammatory Activity

CompoundAssayCell LineIC50 ValueCitation(s)
This compound Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesNot explicitly defined, but significant inhibition at 20-40 µM
Parthenolide Nitric Oxide (NO) ProductionTHP-1 Cells1.091-2.620 µM (for various cytokines)
NF-κB ActivationRAW 264.7 MacrophagesNot explicitly defined, but potent inhibition at 10-20 µM
Curcumin Nitric Oxide (NO) ProductionPrimary Microglia3.7 µM
Nitric Oxide (NO) ProductionRAW 264.7 Macrophages6 µM
NF-κB DNA BindingRAW 264.7 Macrophages>50 µM
Resveratrol Nitric Oxide (NO) ProductionRAW 264.7 Macrophages5 µM
iNOS InductionL6 MyocytesRobust inhibition at 10-80 µM

Table 2: Anti-Cancer Activity (Cytotoxicity)

CompoundCell LineCancer TypeIC50 ValueCitation(s)
This compound HCT116Colon Cancer32.4 µMNot explicitly cited
Parthenolide Not specifiedNot specifiedNot explicitly cited
Curcumin HCT116, HT-29Colon Cancer~40 µM (NO-Curcumin hybrid)
Resveratrol T47DBreast Cancer0.50 ± 0.019 mg/ml (Aqueous methanol extract)
MCF-7Breast Cancer0.56 ± 0.03 mg/ml (Ethyl acetate extract)

II. Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

A. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Parthenolide, Curcumin, Resveratrol) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

B. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., sulfanilamide in phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

C. Western Blot Analysis for NF-κB and MAPK Pathways

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

D. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Collection: Treat cells with the test compound to induce apoptosis. Collect both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

III. Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general experimental workflows.

G cluster_0 Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK/ERK) TLR4->MAPK NFkB NF-κB MAPK->NFkB iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Inflammation Inflammation iNOS->Inflammation Cytokines->Inflammation This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits

Caption: this compound's anti-inflammatory mechanism.

G cluster_1 Experimental Workflow for Bioactivity Screening Start Start: Compound Treatment CellViability Cell Viability Assay (MTT) Start->CellViability NO_Production NO Production Assay (Griess) Start->NO_Production DataAnalysis Data Analysis (IC50 Calculation) CellViability->DataAnalysis NO_Production->DataAnalysis WesternBlot Western Blot Analysis (NF-κB, MAPK) End End: Comparative Evaluation WesternBlot->End ApoptosisAssay Apoptosis Assay (Annexin V/PI) ApoptosisAssay->End DataAnalysis->WesternBlot DataAnalysis->ApoptosisAssay

Caption: General workflow for in vitro bioactivity testing.

Safety Operating Guide

Essential Procedures for the Proper Disposal of Columbianadin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Columbianadin. As a bioactive natural coumarin used in research, all waste containing this compound must be managed as hazardous chemical waste.

It is imperative to always consult your institution's specific Safety Data Sheet (SDS) and your Environmental Health and Safety (EHS) office for guidance, as local regulations may vary. In the absence of a specific SDS, the precautionary principle dictates treating the substance as hazardous.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the compound's handling requirements.

  • Personal Protective Equipment (PPE): Wear chemical-resistant nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle solid this compound and prepare solutions in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent) is readily accessible.

This compound Disposal Protocol

Under no circumstances should this compound or its associated waste be disposed of in the regular trash or poured down the drain.[1][2] Improper disposal can lead to environmental contamination and regulatory violations.[3]

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of a safe chemical waste management program. It prevents accidental chemical reactions and ensures proper treatment.

  • Solid Waste: Collect all materials contaminated with solid this compound. This includes:

    • Unused or expired pure compound.

    • Contaminated weighing papers, pipette tips, and gloves.

    • Residue scraped from flasks or beakers.

  • Liquid Waste: Collect all solutions containing this compound.

    • Segregate aqueous solutions from organic solvent solutions.

    • Do not mix incompatible waste streams. The rinsate from container decontamination should also be collected as liquid hazardous waste.[1][2]

  • Sharps Waste: Any sharp items contaminated with this compound, such as needles or broken glass, must be placed in a designated, puncture-proof sharps container for hazardous waste.[2]

Step 2: Waste Collection, Containerization, and Labeling

  • Containers: Use only approved, chemically compatible, and leak-proof containers. Ensure containers are kept tightly sealed when not in active use.[1]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound Waste."

    • The primary hazard(s) (e.g., Toxic).

    • The physical state (solid or liquid).

    • The date accumulation started.

Step 3: Waste Storage

Store waste containers in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from general laboratory traffic and have secondary containment to capture any potential leaks.

Step 4: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to transport or dispose of the waste through unlicensed channels. The standard final disposal method for this type of waste is high-temperature incineration by a licensed hazardous waste management company.[3]

Decontamination and Spill Management

Empty Container Decontamination

Empty containers that once held pure this compound must be decontaminated before they can be disposed of as non-hazardous waste or recycled.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., DMSO, Ethanol).[1]

  • Collect Rinsate: Crucially, all solvent rinsate must be collected and disposed of as liquid hazardous waste.[1]

  • Deface Label: After triple-rinsing, completely remove or deface the original product label.[1]

  • Final Disposal: The decontaminated container can now be disposed of according to your institution's guidelines for clean laboratory glassware or plastic.

Spill Cleanup Protocol

In the event of a this compound spill, immediate and proper cleanup is essential to prevent exposure and contamination.

  • Alert and Secure: Alert personnel in the immediate area and restrict access to the spill site.[1][2]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or involves a fine powder, consider evacuating the lab.[1]

  • Wear PPE: Don appropriate PPE, including respiratory protection if dealing with a significant amount of powder.[1]

  • Contain and Clean:

    • Solid Spills: Gently cover and sweep up the solid material, minimizing dust generation. Place the material into a labeled hazardous waste container.[1]

    • Liquid Spills: Use an inert absorbent material, such as vermiculite or sand, to absorb the liquid. Place the used absorbent into a labeled hazardous waste container.[1][2]

  • Decontaminate Area: Clean the spill surface with a suitable solvent and paper towels. All cleaning materials must be collected and disposed of as solid hazardous waste.[2]

  • Report: Report the spill to your laboratory supervisor and EHS office as required by your institution's policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste streams in a laboratory setting.

Columbianadin_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_handling Handling & Collection cluster_disposal Final Disposition start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_waste Sharps Waste is_sharp->sharps_waste Yes is_container Is it an empty container? is_liquid->is_container No liquid_waste Liquid Waste (e.g., solutions, rinsate) is_liquid->liquid_waste Yes solid_waste Solid Waste (e.g., contaminated gloves, paper, unused powder) is_container->solid_waste No empty_container Empty this compound Container is_container->empty_container Yes collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Place in Labeled Sharps Hazardous Waste Container sharps_waste->collect_sharps decontaminate Triple-Rinse Container with Suitable Solvent empty_container->decontaminate store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate dispose_clean Dispose of Decontaminated Container as Non-Hazardous Lab Waste decontaminate->dispose_clean collect_rinsate->collect_liquid contact_ehs Contact EHS for Pickup by Licensed Waste Vendor store->contact_ehs

References

Personal protective equipment for handling Columbianadin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Columbianadin. Given that this compound, a natural coumarin, has demonstrated cytotoxic activity against various cancer cell lines and anti-cancer effects, it is imperative to handle this compound with a high degree of caution, similar to other potentially hazardous substances.[1][2] The following procedural guidance is designed to ensure a safe laboratory environment, proper handling, and compliant disposal of materials.

Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment is the primary defense against accidental exposure to this compound. A comprehensive PPE strategy is mandatory. The following table outlines the recommended PPE for handling this compound, especially in its powdered form.

PPE ComponentSpecificationPurpose
Gloves Double pair of chemotherapy-rated nitrile gloves (compliant with ASTM D6978).[3]To prevent skin contact and absorption. The outer glove should be removed immediately after handling.[3]
Gown Disposable, impermeable gown with long sleeves and tight-fitting cuffs.[3]Protects skin and personal clothing from contamination.[3]
Eye/Face Protection Chemical splash goggles or a full-face shield.[3]Protects against splashes, aerosols, and airborne powder.[3]
Respiratory Protection A NIOSH-certified N95 respirator or higher.[3][4]Essential when handling powdered this compound to prevent the inhalation of fine particles.[3]
Shoe Covers Disposable, slip-resistant shoe covers.[3]Prevents the spread of contamination outside of the designated handling area.[3]

Operational Plans: Step-by-Step Guidance

A systematic approach is critical for safety. The following operational plans provide procedural guidance for handling this compound.

1. Preparation for Handling this compound

  • Designated Area : All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.[3]

  • Spill Kit : Before commencing any work, ensure that a well-stocked cytotoxic spill kit is readily accessible.[3]

  • Decontamination : Prepare a decontamination solution, such as 70% isopropyl alcohol, for cleaning surfaces after handling.[3]

2. Handling this compound Powder

  • Donning PPE : Before entering the designated handling area, correctly put on all recommended PPE as detailed in the table above.

  • Weighing and Reconstitution : When weighing the powder or reconstituting the compound, perform these tasks within the confines of a chemical fume hood or biological safety cabinet to minimize aerosol generation.

  • Labeling : Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.

3. Doffing PPE: A Critical Step to Avoid Contamination The removal of PPE is a high-risk step for contamination. Follow this sequence meticulously to minimize exposure.

  • Shoe Covers : Remove and discard in a designated hazardous waste container.

  • Outer Gloves : Peel off the outer pair of gloves and dispose of them in the hazardous waste container.

  • Gown and Inner Gloves : Remove the gown and the inner pair of gloves, turning the gown inside out as it is removed to contain any contaminants. Dispose of them in the hazardous waste container.

  • Face/Eye Protection : Remove the face shield or goggles.

  • Respirator : Remove the respirator.

  • Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Procedures: Accidental Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

1. Initial Response

  • Alert Others : Immediately alert personnel in the vicinity of the spill.

  • Evacuate the Area : If the spill is large or involves a significant amount of airborne powder, evacuate the immediate area.

  • Don PPE : Before attempting to clean the spill, don the full set of recommended PPE, including an N95 respirator.[3]

2. Spill Cleanup

  • Contain the Spill : Gently cover the powder with absorbent pads dampened with water to prevent it from becoming airborne.[3]

  • Clean the Area : Carefully wipe the area with the damp absorbent pads, working from the outside of the spill inward.[3]

  • Decontaminate : Clean the spill area twice with a detergent solution, followed by a final wipe with 70% isopropyl alcohol.[3]

  • Dispose of Waste : All materials used for cleanup, including contaminated PPE, must be placed in a designated, leak-proof hazardous waste bag or container.[3]

Below is a workflow diagram for handling a this compound spill.

Spill_Response_Workflow cluster_0 Spill Response Protocol spill Spill Occurs alert Alert Others & Evacuate Area spill->alert don_ppe Don Full PPE (incl. N95 Respirator) alert->don_ppe contain Contain Spill with Damp Absorbent Pads don_ppe->contain clean Clean Area from Outside In contain->clean decontaminate Decontaminate with Detergent & Alcohol clean->decontaminate dispose Dispose of all Waste as Hazardous decontaminate->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Workflow for managing a this compound spill.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Unused this compound : Dispose of unused this compound as hazardous chemical waste in a clearly labeled, sealed container.[3] Follow your institution's specific guidelines for cytotoxic waste.[3]

  • Contaminated Materials : All contaminated disposable items, including PPE (gloves, gowns, shoe covers), absorbent pads, and labware, must be placed in a designated, leak-proof hazardous waste bag or container immediately after use.[3]

  • Environmental Precautions : Avoid the release of this compound into the environment. Do not dispose of it down the drain or in general waste.[5] All waste should be destined for high-temperature incineration where regulations require.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Columbianadin
Reactant of Route 2
Columbianadin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。